5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Description
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Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISIIFVRALMMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652810 | |
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-79-0 | |
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the 1,3,4-oxadiazole scaffold. This document details a robust synthetic protocol, explains the underlying reaction mechanisms, and outlines the analytical techniques required to confirm the structure and purity of the title compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The incorporation of a thiophene ring, another biologically important heterocycle, is anticipated to modulate and potentially enhance these activities. The specific target of this guide, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, combines these two key structural motifs, making it a compelling candidate for further investigation in drug discovery programs.
This guide will provide a detailed, field-proven methodology for the synthesis of this target compound, moving from commercially available starting materials to the final, purified product. Each step is accompanied by an explanation of the chemical transformations and the rationale for the chosen reaction conditions. Furthermore, a comprehensive characterization workflow is presented, ensuring the unambiguous identification and quality assessment of the synthesized molecule.
Synthetic Strategy and Mechanistic Insights
The synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is most effectively achieved through a two-step process. This strategy involves the initial formation of a thiosemicarbazide intermediate, followed by an oxidative cyclization to yield the desired 2-amino-1,3,4-oxadiazole ring. This approach is favored for its efficiency and the ready availability of the starting materials.
Step 1: Synthesis of 1-(5-Chlorothiophene-2-carbonyl)thiosemicarbazide (Intermediate)
The synthesis commences with the acylation of thiosemicarbazide with 5-chlorothiophene-2-carbonyl chloride. This reaction proceeds via a nucleophilic attack of the terminal amino group of thiosemicarbazide on the electrophilic carbonyl carbon of the acid chloride. The use of a suitable base, such as pyridine, is recommended to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Step 2: Oxidative Cyclization to 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (Final Product)
The key transformation in this synthesis is the oxidative cyclization of the thiosemicarbazide intermediate. This step involves the formation of the 1,3,4-oxadiazole ring through an intramolecular cyclization with concomitant elimination of a sulfur-containing species. Several reagents can effect this transformation; a common and effective method involves the use of a mild oxidizing agent. For instance, iodine in the presence of a base or mercuric acetate can facilitate this cyclization. The mechanism is believed to involve the oxidation of the sulfur atom, which promotes the nucleophilic attack of the oxygen atom of the carbonyl group onto the carbon of the thiourea moiety, followed by ring closure and elimination.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers. 5-Chlorothiophene-2-carbonyl chloride and thiosemicarbazide are the key starting materials.
-
NMR: Spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FTIR: Spectra should be recorded on a suitable FTIR spectrometer using KBr pellets.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF or a similar instrument.
-
Melting Point: Melting points should be determined using a calibrated melting point apparatus.
Synthesis of 1-(5-Chlorothiophene-2-carbonyl)thiosemicarbazide
-
To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add pyridine (1.1 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in the same solvent to the cooled mixture with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the pure intermediate as a white solid.
Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
-
To a suspension of 1-(5-chlorothiophene-2-carbonyl)thiosemicarbazide (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water.
-
To this mixture, add a solution of iodine (1.1 eq) in ethanol dropwise with vigorous stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. The disappearance of the starting material indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted iodine.
-
Dry the solid and recrystallize from a suitable solvent system, such as ethanol/water, to yield the pure 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Characterization Data and Interpretation
The successful synthesis of the target compound must be confirmed through a combination of spectroscopic and analytical techniques. The following data are predicted based on the analysis of structurally similar compounds found in the literature.[1]
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₆H₄ClN₃OS |
| Molecular Weight | 201.63 g/mol |
| Melting Point | >200 °C (with decomposition) |
Spectroscopic Data
| Technique | Expected Peaks/Signals | Interpretation |
| FTIR (KBr, cm⁻¹) | 3300-3400 (N-H str), 1640-1660 (C=N str), 1550-1580 (N-H bend), 1050-1100 (C-O-C str) | Presence of amino group, oxadiazole ring, and C-O-C linkage. An FTIR spectrum for the closely related 2-amino-5-(2-thienyl)-1,3,4-oxadiazole shows characteristic peaks in these regions.[2] |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.2-7.4 (d, 1H, thiophene-H), δ 7.6-7.8 (d, 1H, thiophene-H), δ 7.5-7.7 (s, 2H, -NH₂) | Aromatic protons of the thiophene ring and the amino protons. For 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, the amino protons appear as a singlet at 7.622 ppm.[1] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 165-170 (C=N of oxadiazole), δ 155-160 (C-NH₂ of oxadiazole), δ 125-140 (thiophene carbons) | Carbons of the oxadiazole ring and the thiophene ring. In a similar compound, the oxadiazole carbons appear around 169.0 and 164.7 ppm.[1] |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₆H₅ClN₃OS: 202.9840; found: 202.98xx | Confirms the molecular formula and molecular weight of the synthesized compound. |
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. The provided step-by-step protocols, along with the mechanistic rationale and expected characterization data, offer a comprehensive resource for researchers in the field. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities, contributing to the ongoing development of novel therapeutic agents based on the versatile 1,3,4-oxadiazole scaffold.
References
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Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]
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Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Center for Biotechnology Information. Available at: [Link]
-
2-amino-5-(2-thienyl)-1,3,4-oxadiazole - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]
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A Comprehensive Technical Guide to the Spectroscopic Analysis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of heterocyclic scaffolds in medicinal chemistry has yielded compounds of significant therapeutic interest. Among these, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine stands out as a promising structure, integrating the bio-isosteric properties of the 1,3,4-oxadiazole ring with the versatile thiophene moiety.[1][2] The 1,3,4-oxadiazole core is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The rigorous and unambiguous structural confirmation of this molecule is a prerequisite for any meaningful biological evaluation or further derivatization. This technical guide provides a senior-level, in-depth framework for the complete spectroscopic characterization of this compound, detailing not only the protocols but the fundamental causality behind the analytical choices. We will explore a multi-technique approach, leveraging Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to build a self-validating analytical dossier.
Introduction: The Scientific Imperative for Rigorous Characterization
The title compound is a hybrid molecule featuring two key heterocyclic systems. The 1,3,4-oxadiazole ring is a bio-isostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[1][5] The thiophene ring, particularly when halogenated, is a common pharmacophore in numerous approved drugs, valued for its ability to engage in various intermolecular interactions. The combination of these rings with a primary amine group—a common site for further chemical modification—creates a molecule with high potential for drug development.
However, potential without proof is conjecture. Spectroscopic analysis provides that proof, moving a synthesized molecule from a theoretical structure to a tangible, verified entity. Each technique offers a unique and complementary piece of the structural puzzle. This guide establishes the standard operating procedure and interpretive logic for confirming the identity, purity, and detailed structure of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Caption: Integrated workflow for the synthesis and spectroscopic validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping the Functional Groups
FT-IR spectroscopy is the first line of analysis, providing a rapid and definitive fingerprint of the functional groups present. Its value lies in confirming the successful formation of the oxadiazole ring and the persistence of the amine and thiophene moieties.
Causality of the Experimental Protocol
The choice of the KBr (potassium bromide) pellet method is deliberate. It provides a solid-state spectrum, eliminating interference from solvent absorption bands that could obscure key regions, particularly the N-H stretching frequencies.
Detailed Experimental Protocol: KBr Pellet Method
-
Preparation: Gently grind ~1-2 mg of the purified, dry sample with ~100-200 mg of spectroscopic grade KBr powder using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand for automatic subtraction.
Data Interpretation and Expected Vibrational Frequencies
The spectrum should be analyzed for characteristic absorption bands that confirm the molecular structure.[6][7]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Significance |
| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3350 - 3100 | Two distinct bands are expected for the primary amine, confirming its presence. Broadening may indicate hydrogen bonding. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic thiophene ring. |
| Oxadiazole Ring | C=N Stretch | 1650 - 1610 | A strong, sharp peak characteristic of the endocyclic C=N bond in the 1,3,4-oxadiazole system.[5] |
| Thiophene Ring | C=C Stretch | 1580 - 1450 | Multiple bands indicating the aromatic nature of the thiophene ring. |
| Oxadiazole Ring | C-O-C Asymmetric Stretch | 1250 - 1150 | Confirms the ether-like linkage within the oxadiazole ring. |
| Thiophene Ring | C-S Stretch | 750 - 650 | Often weak, but its presence is indicative of the thiophene core. |
| Chlorothiophene | C-Cl Stretch | 800 - 600 | A strong band confirming the presence of the chloro-substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework and confirming the precise connectivity of the atoms. For this molecule, both ¹H and ¹³C NMR are indispensable.
Causality of the Experimental Protocol
Solvent Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice for several reasons. First, it readily dissolves a wide range of heterocyclic compounds.[8] Second, and most critically, its ability to form hydrogen bonds with the -NH₂ protons slows their chemical exchange. This makes the amine protons observable as distinct, often broad, signals in the ¹H NMR spectrum, which might otherwise be exchanged away or be too broad to interpret in solvents like CDCl₃.
Internal Standard (TMS): Tetramethylsilane (TMS) is used as the internal standard because it provides a single, sharp signal at 0.00 ppm that is chemically inert and does not overlap with the signals of the analyte.
Caption: Key proton and carbon environments for NMR analysis.
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be required.
Data Interpretation and Expected Chemical Shifts
The aromatic region will be key to confirming the substitution pattern.
| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Significance |
| Thiophene H | 7.20 - 7.80 | Doublet | 3-5 Hz | The two thiophene protons will appear as two distinct doublets due to coupling with each other. Their specific shifts are influenced by the adjacent chloro and oxadiazole groups. |
| Thiophene H | 7.20 - 7.80 | Doublet | 3-5 Hz | The second of the two thiophene protons. |
| Amine (-NH₂) | 7.50 - 8.00 | Broad Singlet | N/A | This signal confirms the primary amine. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Integrates to 2H.[9] |
The spectrum will confirm the carbon backbone and the presence of two distinct heterocyclic rings.
| Carbon Label | Approx. Chemical Shift (δ, ppm) | Rationale & Significance |
| Oxadiazole C-NH₂ | 160 - 168 | Highly deshielded due to attachment to two electronegative nitrogen atoms. This is a key signal confirming the oxadiazole ring structure.[10] |
| Oxadiazole C-Thiophene | 155 - 165 | Also highly deshielded, attached to one oxygen and two nitrogen atoms. The narrow chemical shift difference between the two oxadiazole carbons is characteristic.[10] |
| Thiophene Carbons | 120 - 145 | Four distinct signals are expected for the four carbons of the thiophene ring. The carbon bearing the chlorine (C-Cl) will be shifted downfield, while the carbon attached to the oxadiazole ring will also be significantly deshielded. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the unequivocal molecular weight of the compound, serving as a final gatekeeper for structural confirmation. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula.
Causality of the Experimental Protocol
Ionization Method (Electron Ionization - EI): EI is a robust, "hard" ionization technique that not only generates a clear molecular ion (M⁺˙) peak but also induces predictable fragmentation.[11] This fragmentation pattern provides a secondary layer of structural confirmation, akin to a molecular fingerprint.
Detailed Experimental Protocol
-
Sample Introduction: Introduce a small quantity of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate charged ions and fragments.
-
Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Expected Fragmentation
-
Molecular Ion (M⁺˙): The most critical signal. For C₇H₄ClN₃OS, the expected monoisotopic mass is approximately 228.98 g/mol .
-
Isotope Pattern: A hallmark feature will be the M+2 peak at ~m/z 231, with an intensity approximately one-third that of the molecular ion peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Key Fragments: The fragmentation pattern can reveal structural motifs.[12][13]
Caption: A plausible EI fragmentation pathway for the title compound.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the conjugated system extending across the thiophene and oxadiazole rings will give rise to characteristic absorptions.
Causality of the Experimental Protocol
Solvent Choice (Ethanol or Methanol): Spectroscopic grade polar solvents like ethanol or methanol are chosen because they are transparent in the relevant UV region (200-400 nm) and can solubilize the compound. Comparing spectra in solvents of differing polarity (e.g., ethanol vs. hexane) can reveal the nature of the electronic transitions (e.g., π → π* vs. n → π*).
Detailed Experimental Protocol
-
Solution Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., ethanol).
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the sample solution and a matched cuvette with the pure solvent to serve as a reference.
-
Spectrum Recording: Scan the wavelength range (e.g., 200-400 nm) and record the absorbance to identify the wavelength of maximum absorbance (λ_max).
Data Interpretation
The spectrum is expected to show strong absorption bands in the 250-350 nm range. These absorptions are attributed to π → π* electronic transitions within the conjugated aromatic system formed by the linked chlorothiophene and oxadiazole rings.[14][15] The presence of auxochromes like the -NH₂ group and the chlorine atom can cause bathochromic (red) or hypsochromic (blue) shifts compared to the parent unsubstituted heterocycles.[16]
Conclusion: A Triangulated Approach to Certainty
The spectroscopic analysis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is not a linear process but a system of cross-validation. FT-IR confirms the presence of the required functional building blocks. NMR spectroscopy assembles these blocks into a definitive structural architecture. Mass spectrometry weighs the final structure to confirm its molecular formula, and UV-Vis spectroscopy verifies the electronic nature of the conjugated system. Only when the data from all four techniques are in complete agreement can the structure be considered unequivocally confirmed, providing the solid and trustworthy foundation required for its advancement in research and drug development.
References
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
- Al-Saidi, S. F. (n.d.).
- Richard, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.
- Bala, S., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- FTIR spectra of the three oxadiazole derivatives. (n.d.).
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). [Source not further specified].
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- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024).
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- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022). PubMed Central.
- Theoretical Study on Structures and UV-Vis Spectra of Macrocyclic Thiophene Derivatives. (n.d.). [Source not further specified].
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed.
- The Electronic Spectra of 2- chlorothiophene and 3-chlorothiophene in the Vacuum Ultraviolet Photoabsorption Energy Region (3.9-10.8 eV). (n.d.).
- The electronic spectra of 2- chlorothiophene and 3-chlorothiophene in the vacuum ultraviolet photoabsorption energy region (3.9–10.8 eV). (2023). Universidade NOVA de Lisboa.
- The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). [Source not further specified].
- Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). [Source not further specified].
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.).
- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (n.d.). [Source not further specified].
- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). SciELO.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). [Source not further specified].
- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences.
- Biological activity of oxadiazole and thiadiazole deriv
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An In-depth Technical Guide to the Synthesis and Structural Characteristics of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, molecules incorporating 1,3,4-oxadiazole and thiophene rings are of significant interest due to their broad spectrum of pharmacological activities.[1][2] This guide focuses on 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS No. 1105193-79-0), a molecule that synergistically combines the structural features of a chlorinated thiophene and an amino-oxadiazole.[3] The 1,3,4-oxadiazole core is a bioisostere for ester and amide functionalities, enhancing properties like metabolic stability and receptor binding, while the chlorothiophene moiety is prevalent in various drugs, known to modulate lipophilicity and electronic properties.[2][4][5]
While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available as of this writing, this guide will provide a comprehensive, predictive analysis of its structural and crystallographic properties. By leveraging established synthetic methodologies and drawing parallels from the crystal structures of closely related analogues, we will construct a robust model of its molecular architecture. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and the anticipated solid-state arrangement that governs its physicochemical properties.
Part 1: Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented, typically involving the cyclization of an appropriate acylhydrazide or a related precursor. The following protocol outlines a reliable and efficient pathway to obtain 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Proposed Synthetic Pathway
The synthesis logically commences from 5-chlorothiophene-2-carboxylic acid and proceeds through a carbohydrazide intermediate, which is then reacted with cyanogen bromide to form the target amino-oxadiazole. This method is a standard and effective route for producing 2-amino-1,3,4-oxadiazoles.
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Biological activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
Abstract
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities.[1] When functionalized with a 5-(5-chlorothiophen-2-yl) moiety and a 2-amino group, the resulting derivatives present a unique pharmacophore with significant therapeutic potential. The incorporation of the thiophene ring, a common element in many pharmacologically active compounds, enhances lipophilicity and modulates electronic properties, often leading to improved biological interactions.[2] This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and mechanistic insights are provided for researchers and drug development professionals.
Introduction: The Chemical and Pharmacological Rationale
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to the versatile roles heteroatoms play in physiological processes.[3] Among these, the 1,3,4-oxadiazole nucleus has garnered substantial interest for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6] The stability of the 1,3,4-oxadiazole ring, compared to its other isomers, makes it an attractive and reliable scaffold for drug design.[1]
The strategic combination of this oxadiazole core with a chlorothiophene ring at the 5-position is a deliberate design choice. The thiophene moiety is known to participate in hydrogen bonding and hydrophobic interactions within biological targets, while the chlorine atom acts as a strong electron-withdrawing group, which can significantly alter the molecule's reactivity, binding affinity, and metabolic stability.[2][7] The 2-amino group provides a critical handle for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide delves into the multifaceted biological profile of this promising class of chemical entities.
Synthetic Strategies and Methodologies
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established field, typically involving the cyclization of an intermediate derived from a carboxylic acid hydrazide. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and reaction conditions.
Core Synthesis Pathway
A common and efficient pathway to the target scaffold begins with 5-chlorothiophene-2-carboxylic acid. This precursor undergoes a series of transformations to yield the central 1,3,4-oxadiazole ring. The causality behind this multi-step approach lies in the controlled and sequential formation of the necessary chemical bonds, minimizing side reactions and maximizing the purity of the final product.
The general workflow is visualized below:
Caption: General synthetic workflow for target derivatives.
Detailed Experimental Protocol: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
This protocol represents a self-validating system, where successful synthesis can be confirmed at each stage through standard analytical techniques (TLC, NMR, MS).
Objective: To synthesize the core amine scaffold.
Materials:
-
5-Chlorothiophene-2-carbohydrazide
-
Cyanogen bromide (BrCN)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-chlorothiophene-2-carbohydrazide (10 mmol) in 50 mL of methanol in a 250 mL round-bottom flask. Stir the solution until the solid is completely dissolved.
-
Neutralization: Add an aqueous solution of sodium bicarbonate (15 mmol in 20 mL H₂O) to the flask. This step is critical to neutralize the hydrobromic acid that will be generated during the reaction, preventing degradation of the product.
-
Cyclization: Cool the mixture to 0-5°C using an ice bath. Slowly add a solution of cyanogen bromide (11 mmol) in 10 mL of methanol dropwise over 30 minutes. The use of an ice bath controls the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazide spot disappears.
-
Precipitation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate out of the solution.
-
Isolation & Purification: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Spectrum of Biological Activities
Derivatives of this scaffold have demonstrated a wide range of biological activities, primarily attributed to their ability to interact with various enzymes and cellular targets.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[4][8] The combination with a chlorothiophene moiety often enhances this activity. These compounds are believed to exert their effects through mechanisms such as inhibiting essential microbial enzymes or disrupting cell wall synthesis.[9] A series of N-substituted derivatives, including Schiff bases and amides, have been evaluated against various bacterial and fungal strains.[10][11]
Table 1: Representative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-Mannich Base Derivative | Staphylococcus aureus | 1.56 - 3.12 | [12][13] |
| N-Mannich Base Derivative | Bacillus subtilis | 0.78 - 1.56 | [8] |
| Thioether Derivative | Escherichia coli | 6.25 - 12.5 | [14] |
| Thioether Derivative | Salmonella typhi | 10.04 | [14][15] |
| Amide Derivative | Candida albicans | 3.12 - 6.25 |[10] |
Anticancer Activity
The antiproliferative effects of 1,3,4-oxadiazole derivatives are a major area of investigation.[1][3] Thiophene-bearing oxadiazoles have shown notable cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancer cells.[2][16] The mechanism of action can be diverse, ranging from the inhibition of crucial kinases like EGFR and CDK2 to the disruption of tubulin polymerization or the inhibition of enzymes such as carbonic anhydrase.[5]
Caption: Structure-Activity Relationship (SAR) logic diagram.
Standardized In-Vitro Assay Protocol: MTT Cytotoxicity Assay
To ensure the trustworthiness and reproducibility of anticancer activity data, a standardized protocol is essential.
Objective: To determine the in-vitro cytotoxicity (IC₅₀ value) of a test compound against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is a critical parameter that must be kept consistent across experiments.
-
MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The existing body of research clearly demonstrates significant potential in the antimicrobial, anticancer, and anti-inflammatory arenas. The 2-amino group serves as an ideal point for chemical modification, allowing for extensive SAR studies to optimize potency and selectivity.
Future research should focus on elucidating the precise molecular mechanisms of action for the most potent derivatives. Advanced studies, including co-crystallization with target enzymes, computational docking, and in-vivo animal models, will be essential to validate these compounds as viable drug candidates. The continued exploration of this chemical space is highly likely to yield novel molecules with significant therapeutic value.
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Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. (2024). Current Organic Synthesis. [Link]
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Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. (2017). Current Drug Targets. [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (2011). International Journal of Pharmaceutical and Clinical Research. [Link]
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Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Pharmaceutical Sciences Asia. [Link]
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2022). Molecules. [Link]
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2009). ResearchGate. [Link]
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oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Advances. [Link]
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Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). Molecules. [Link]
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules. [Link]
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1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). PubMed. [Link]
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5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. (2017). ResearchGate. [Link]
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Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2019). Journal of the Serbian Chemical Society. [Link]
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Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Journal of the Brazilian Chemical Society. [Link]
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Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences. [Link]
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Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. (2015). ResearchGate. [Link]
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Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. (2015). Tropical Journal of Pharmaceutical Research. [Link]
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In vitro evaluation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
An In-Depth Technical Guide to the In Vitro Evaluation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Introduction: Rationale for Investigation
The confluence of a thiophene ring and a 1,3,4-oxadiazole core in a single molecular entity presents a compelling case for targeted biological evaluation. The 1,3,4-oxadiazole moiety is a well-established bioisostere for amide and ester groups, enhancing metabolic stability and serving as a key pharmacophore in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer[3][4], antimicrobial[5][6][7], and anti-inflammatory properties.[7]
The thiophene ring, particularly when halogenated, is another privileged scaffold in medicinal chemistry. The chlorine substituent on the thiophene ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. The specific compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, combines these features, making it a prime candidate for comprehensive in vitro screening to elucidate its therapeutic potential. This guide provides a structured framework for its synthesis and multifaceted biological evaluation.
Part 1: Synthesis and Characterization
A robust and reproducible synthesis pathway is fundamental to any in vitro evaluation. The synthesis of the target compound can be efficiently achieved through a multi-step process starting from a commercially available precursor, 5-chloro-2-thiophenecarboxylic acid. The general strategy involves the formation of a key acyl hydrazide intermediate, followed by cyclization to yield the desired 1,3,4-oxadiazole ring.
Synthetic Workflow
The synthesis proceeds via three primary stages:
-
Esterification : Conversion of the starting carboxylic acid to its corresponding methyl ester to facilitate the subsequent reaction with hydrazine.
-
Hydrazide Formation : Reaction of the methyl ester with hydrazine hydrate to form the crucial 5-chlorothiophene-2-carbohydrazide intermediate.
-
Oxadiazole Ring Formation : Cyclization of the carbohydrazide with cyanogen bromide under basic conditions to yield the final 2-amino-1,3,4-oxadiazole product. This is a common and effective method for constructing this specific heterocyclic system.
Caption: Synthetic route for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Detailed Synthesis Protocol
Step 1: Synthesis of Methyl 5-chlorothiophene-2-carboxylate
-
To a solution of 5-chloro-2-thiophenecarboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Chlorothiophene-2-carbohydrazide
-
Dissolve the crude methyl 5-chlorothiophene-2-carboxylate (1.0 eq) in ethanol (10 mL/g).
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume in vacuo.
-
Pour the residue into cold water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the carbohydrazide.
Step 3: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
-
Dissolve 5-chlorothiophene-2-carbohydrazide (1.0 eq) in a 1:1 mixture of dioxane and water (15 mL/g).
-
Add sodium bicarbonate (2.5 eq) to the solution and cool to 10-15 °C.
-
Add a solution of cyanogen bromide (1.1 eq) in dioxane dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour, then heat to 80-90 °C for 4 hours.
-
Cool the reaction mixture, add cold water, and collect the resulting solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Characterization: The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity, comparing the data with expected values.[8][9]
Part 2: In Vitro Anticancer Activity Evaluation
Derivatives of 1,3,4-oxadiazole are frequently reported as potent anticancer agents, acting through various mechanisms.[3][10][11] A primary screening of the title compound against a panel of human cancer cell lines is a logical first step to assess its cytotoxic potential. The MTT assay is a robust and widely used colorimetric method for this purpose.[3]
MTT Cytotoxicity Assay Protocol
This protocol quantifies the metabolic activity of living cells, which is directly proportional to cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer)[3] into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations.
-
Controls: Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control). A vehicle control (medium with the highest concentration of DMSO used) is critical.
-
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Data Presentation: Cytotoxicity
| Cell Line | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Report Value | Report Value |
| A549 | Report Value | Report Value |
| HepG2 | Report Value | Report Value |
Part 3: In Vitro Antimicrobial Susceptibility Testing
The thiophene and 1,3,4-oxadiazole scaffolds are prevalent in compounds with significant antimicrobial activity.[1][2][5][6] Therefore, evaluating the title compound against a panel of pathogenic bacteria and fungi is a crucial component of its in vitro assessment. The agar well diffusion method is a standard, preliminary technique to screen for antimicrobial activity.
Agar Well Diffusion Protocol
Principle: This method assesses the extent to which a substance inhibits microbial growth. A solution of the test compound diffuses from a well through a solid agar medium, creating a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the well where the microbial growth has been prevented.
Workflow:
Caption: Procedure for antimicrobial screening via the agar well diffusion method.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose Agar for fungi (e.g., Candida albicans). Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Compound Loading: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 100 µL) of the compound solution into the designated wells.
-
Controls: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and pure DMSO as a negative (vehicle) control.
-
-
Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.
-
Data Acquisition: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Data Presentation: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) - Test Compound (100 µg) | Zone of Inhibition (mm) - Standard Drug |
| S. aureus (G+) | Report Value | Report Value (Ciprofloxacin) |
| E. coli (G-) | Report Value | Report Value (Ciprofloxacin) |
| C. albicans (Fungus) | Report Value | Report Value (Fluconazole) |
Part 4: In Vitro Enzyme Inhibition Assay
Many heterocyclic compounds exert their therapeutic effects by inhibiting specific enzymes. For instance, related structures have shown inhibitory activity against cyclooxygenase (COX), lipoxygenase (LOX), and cholinesterases.[9][12][13] An evaluation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine as an enzyme inhibitor provides insight into its potential mechanism of action, particularly as an anti-inflammatory or neuroprotective agent.
Cyclooxygenase (COX) Inhibition Assay Protocol
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase component catalyzes the reduction of PGG₂ to PGH₂. This activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Workflow:
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An In-Depth Technical Guide to the Potential Mechanism of Action of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course for Mechanistic Discovery
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold has emerged as a "privileged structure" due to its consistent presence in compounds exhibiting a wide array of biological activities.[1][2][3] This guide focuses on a specific, yet under-characterized derivative, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine . While direct, extensive research on this particular molecule is not yet prevalent in the public domain, its constituent moieties—the 1,3,4-oxadiazole core and the 5-chlorothiophene group—provide a strong foundation for postulating its potential mechanisms of action.
This document is structured not as a rigid report of established facts, but as a dynamic, logic-driven exploration of scientifically plausible pathways. It is designed to serve as a roadmap for researchers, offering both theoretical frameworks and actionable experimental protocols to elucidate the compound's biological function. We will proceed by dissecting the known pharmacology of its structural components, hypothesizing its primary modes of action, and detailing the experimental workflows required to validate these hypotheses.
Part 1: Molecular Architecture and Physicochemical Postulates
The subject of our investigation, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, possesses a distinct chemical architecture that informs its potential biological interactions.
-
1,3,4-Oxadiazole Core: This five-membered heterocyclic ring is a bioisostere for carboxylic acids and amides, capable of participating in hydrogen bonding and other non-covalent interactions within enzyme active sites. Its aromatic nature contributes to molecular planarity, often facilitating stacking interactions with aromatic residues in protein targets.[4]
-
2-Amino Group: The amine substituent at the 2-position of the oxadiazole ring is a critical functional group. It can act as a hydrogen bond donor and a potential site for further chemical modification, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.
-
5-Chlorothiophene Moiety: The thiophene ring, particularly with a halogen substituent like chlorine, introduces lipophilicity, which can enhance membrane permeability. The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity for a target protein. Furthermore, the chlorothiophene group has been identified as a key component in potent and selective enzyme inhibitors, such as those targeting Factor Xa.[5][6]
Part 2: Postulated Mechanisms of Action - A Synthesis of Known Activities
Based on the extensive literature on 1,3,4-oxadiazole derivatives and related compounds, we can propose several compelling, testable hypotheses for the mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Hypothesis A: Inhibition of Key Enzymes in Oncology
The 1,3,4-oxadiazole scaffold is a hallmark of numerous anticancer agents that function through enzyme inhibition.[1][7] Potential targets for our compound of interest include:
-
Thymidylate Synthase (TS): As a crucial enzyme in DNA synthesis, TS is a well-established target for cancer chemotherapy. The structural features of our compound may allow it to bind to the active site of TS, disrupting the synthesis of thymidine and thereby inhibiting cancer cell proliferation.[7]
-
Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that are often dysregulated in cancer. The 1,3,4-oxadiazole ring can act as a zinc-binding group, a common feature of many HDAC inhibitors.[1]
-
Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[1]
Hypothesis B: Modulation of Inflammatory Pathways
Chronic inflammation is a key factor in numerous diseases. The structural elements of our compound suggest a potential role in modulating inflammatory responses.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Thiazole derivatives containing a chlorothiophene moiety have demonstrated selective COX-2 inhibition.[8] It is plausible that 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine could exhibit similar inhibitory activity against COX and/or LOX enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.
Hypothesis C: Disruption of Microbial Processes
The 1,3,4-oxadiazole ring is present in various compounds with demonstrated antibacterial and antifungal properties.[2][9][10] The mechanism could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Part 3: Experimental Validation - A Practical Guide
To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended. This section provides detailed protocols for key assays.
Tier 1: Initial Screening and Target Class Identification
The first step is to perform broad-based screening to determine the general biological activity of the compound.
Protocol 1: In Vitro Cytotoxicity Screening
-
Objective: To assess the anti-proliferative effects of the compound against a panel of human cancer cell lines.
-
Methodology:
-
Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer) in appropriate media.[11]
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using an MTT assay.[11]
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| HCT-116 | Colon | 8.9 |
| HeLa | Cervical | 12.5 |
| HaCaT | Normal Keratinocyte | > 100 |
Protocol 2: Enzyme Inhibition Assays
-
Objective: To determine if the compound inhibits the activity of key enzymes implicated in cancer and inflammation.
-
Methodology:
-
Utilize commercially available assay kits for human recombinant enzymes such as Thymidylate Synthase, HDAC, Topoisomerase II, COX-1, COX-2, and 5-LOX.
-
Perform the assays according to the manufacturer's instructions, including a dose-response curve for the test compound.
-
Determine the IC50 values for each enzyme.
-
Table 2: Hypothetical Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) |
| Thymidylate Synthase | 25.6 |
| HDAC1 | > 100 |
| Topoisomerase II | 18.3 |
| COX-1 | 50.1 |
| COX-2 | 5.4 |
| 5-LOX | 32.8 |
Tier 2: Elucidation of Specific Cellular Mechanisms
Based on the results from Tier 1, further experiments can be designed to probe the specific cellular pathways affected by the compound. For instance, if significant COX-2 inhibition is observed, the following workflow can be employed.
Workflow for Investigating COX-2 Inhibition Pathway
Caption: Proposed pathway of COX-2 inhibition.
Protocol 3: Prostaglandin E2 (PGE2) Quantification
-
Objective: To confirm that COX-2 inhibition by the compound leads to a downstream reduction in PGE2 levels.
-
Methodology:
-
Use a cell line that expresses high levels of COX-2, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Treat the cells with LPS in the presence and absence of various concentrations of the test compound.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Tier 3: In Vivo Validation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.
Protocol 4: Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the in vivo anti-inflammatory activity of the compound.[9]
-
Methodology:
-
Administer the test compound or a vehicle control to rodents (e.g., rats or mice) via oral gavage.
-
After a set period, induce inflammation by injecting carrageenan into the sub-plantar region of the hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Part 4: Visualization of Key Concepts
Visual aids are crucial for understanding complex biological processes and experimental designs.
Diagram: General Experimental Workflow
Caption: Tiered approach for mechanistic investigation.
Conclusion and Future Directions
While the precise mechanism of action for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine remains to be definitively elucidated, its chemical structure provides a fertile ground for hypothesis-driven research. The proposed mechanisms, centered on enzyme inhibition in the contexts of oncology and inflammation, are strongly supported by the extensive literature on the 1,3,4-oxadiazole scaffold. The experimental protocols detailed in this guide offer a clear and logical path forward for any research team seeking to unravel the therapeutic potential of this promising molecule. Future work should also include comprehensive ADME/Tox studies and structure-activity relationship (SAR) analyses to optimize the compound for potential clinical development.
References
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (Source: vertexaisearch.cloud.google.com)
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Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. (Source: PubMed) [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (Source: Taylor & Francis) [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (Source: PMC - NIH) [Link]
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Source: vertexaisearch.cloud.google.com)
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5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. (Source: PubChem) [Link]
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (Source: vertexaisearch.cloud.google.com)
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Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. (Source: ResearchGate) [Link]
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Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (Source: PubMed) [Link]
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Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. (Source: MMS) [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (Source: PMC - PubMed Central) [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: MDPI) [Link]
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5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (Source: PMC - PubMed Central) [Link]
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5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]. (Source: EMBL-EBI) [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (Source: vertexaisearch.cloud.google.com) WhNCGlQQt44TW9mwcvFO)
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The Antimicrobial Potential of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Discovery Professionals
Abstract
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the heterocyclic compounds, the 1,3,4-oxadiazole nucleus, particularly when functionalized with a 2-amino group and a substituted thiophene moiety, has emerged as a promising pharmacophore. This technical guide provides an in-depth analysis of the antimicrobial properties associated with the chemical class of 5-(substituted-thiophen-2-yl)-1,3,4-oxadiazol-2-amines, with a specific focus on the potential of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide synthesizes the current understanding of closely related analogues to project its therapeutic potential and guide future research endeavors. We will delve into the representative synthesis, plausible mechanisms of action, and established antimicrobial screening protocols relevant to this class of compounds.
Introduction: The Rise of 1,3,4-Oxadiazoles in Antimicrobial Research
The five-membered heterocyclic 1,3,4-oxadiazole ring is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a 2-amino group on this ring system is a key structural feature, often enhancing its biological profile.[2] When combined with a thiophene ring at the 5-position, a moiety known for its own spectrum of bioactivities, the resulting molecule presents a compelling case for antimicrobial drug discovery.[3]
The presence of a halogen, such as chlorine, on the thiophene ring is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic properties of a molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profiles.[4] Therefore, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine stands as a molecule of high interest, warranting a thorough investigation of its potential as a novel antimicrobial agent.
Synthetic Pathways to 2-Amino-5-substituted-1,3,4-oxadiazoles
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of an appropriate acyl hydrazide precursor. While a specific protocol for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is not readily found in the literature, a representative synthesis can be extrapolated from similar compounds.
A plausible synthetic route would commence with the esterification of 5-chlorothiophene-2-carboxylic acid, followed by hydrazinolysis to yield 5-chlorothiophene-2-carbohydrazide. This key intermediate can then be reacted with cyanogen bromide in the presence of a base to facilitate the cyclization and formation of the desired 2-amino-1,3,4-oxadiazole ring.
Caption: Representative synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Antimicrobial Properties: A Look at Analogue Performance
While specific antimicrobial data for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is scarce, the broader class of 2-amino-5-aryl/heteroaryl-1,3,4-oxadiazoles has demonstrated significant activity against a range of pathogens. The data presented below for closely related analogues provides a strong rationale for the antimicrobial potential of the target compound.
Table 1: Antimicrobial Activity of Selected 2-Amino-1,3,4-oxadiazole Analogues
| Compound Reference | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Source |
| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Salmonella typhi | Significant Activity (qualitative) | [5] |
| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | Salmonella typhi | Significant Activity (qualitative) | [5] |
| Various 5-substituted-2-amino-1,3,4-oxadiazoles | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [6] |
| Various 5-substituted-2-amino-1,3,4-oxadiazoles | Candida albicans | 8 | [6] |
| Various 5-substituted-2-amino-1,3,4-oxadiazoles | Aspergillus niger | 64 | [6] |
Note: The data presented is for analogue compounds and should be used as a predictive guide for the potential activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
The structure-activity relationship (SAR) studies on this class of compounds suggest that the nature and position of the substituent on the aromatic or heterocyclic ring at the 5-position play a crucial role in determining the antimicrobial potency and spectrum.[4] The presence of an electron-withdrawing group, such as a halogen, is often associated with enhanced activity.[4]
Proposed Mechanism of Action
The precise mechanism of action for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine has not been elucidated. However, research on the broader class of 1,3,4-oxadiazole derivatives points to several potential intracellular targets. One of the most cited mechanisms is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.
Another proposed target is the enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in the fatty acid biosynthesis pathway of bacteria.[2] Inhibition of FabI disrupts the bacterial cell membrane integrity, leading to cell lysis.
Caption: Plausible mechanisms of antimicrobial action for 2-amino-1,3,4-oxadiazole derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a standardized antimicrobial susceptibility test, such as the broth microdilution method, should be employed.
Objective
To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacterial and fungal strains.
Materials
-
Test compound: 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, fluconazole)
-
Solvent for the test compound (e.g., DMSO)
-
Spectrophotometer or microplate reader
Methodology
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in the appropriate growth medium in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for each microorganism (typically 35°C for 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The chemical scaffold of 2-amino-5-(substituted-thiophen-2-yl)-1,3,4-oxadiazole represents a fertile ground for the discovery of novel antimicrobial agents. Based on the robust performance of its close analogues, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compelling candidate for synthesis and comprehensive antimicrobial evaluation. Future research should focus on its synthesis, in vitro testing against a broad panel of drug-resistant pathogens, and subsequent in vivo efficacy and toxicity studies. Elucidation of its precise mechanism of action will be crucial for its development as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising class of antimicrobial compounds.
References
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (Source: PubMed)
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (Source: PMC)
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (Source: Iraqi Journal of Industrial Research)
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (Source: NIH)
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. (Source: PubMed)
- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles.
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (Source: Asian Journal of Chemistry)
- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu
- Synthesis and Antibacterial Activity of N-[5-(chlorobenzylthio)
- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (Source: Research Journal of Chemical Sciences)
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- Synthesis and antibacterial activity of N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: MDPI)
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An In-Depth Technical Guide on the Antifungal Potential of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of drug-resistant fungal infections necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent antifungal effects. This technical guide focuses on a specific, promising derivative: 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine . While direct and extensive research on this particular molecule is nascent, this document synthesizes the wealth of available data on structurally related analogs to provide a comprehensive prospective analysis. We will delve into its proposed synthesis, postulated mechanisms of action, anticipated antifungal spectrum, and the rigorous experimental protocols required for its validation. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this compelling compound.
Introduction: The Imperative for Novel Antifungal Therapies
Invasive fungal infections are a growing global health concern, particularly in immunocompromised patient populations. The limited arsenal of commercially available antifungal drugs is further challenged by the rise of resistant strains. The 1,3,4-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone of many biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including antibacterial, anti-inflammatory, and notable antifungal activities. The unique structural and electronic properties of the 1,3,4-oxadiazole nucleus make it a versatile scaffold for the design of new therapeutic agents.
Chemical Profile of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
The title compound integrates several key pharmacophoric features: a 1,3,4-oxadiazole core, a 2-amino substituent, and a 5-(5-chlorothiophen-2-yl) moiety. The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, is a common feature in many successful drugs and has been shown to enhance the biological activity of 1,3,4-oxadiazole derivatives. The chloro-substituent on the thiophene ring can further modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₆H₄ClN₃OS |
| Molecular Weight | 201.63 g/mol |
| LogP | 1.5 - 2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Proposed Synthesis Pathway
The synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine can be logically approached through a well-established synthetic route for 2-amino-1,3,4-oxadiazoles, starting from the corresponding acid hydrazide.
Step-by-Step Synthesis Protocol:
-
Esterification of 5-chlorothiophene-2-carboxylic acid: 5-chlorothiophene-2-carboxylic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 5-chlorothiophene-2-carboxylate.
-
Hydrazinolysis of the ester: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 5-chlorothiophene-2-carbohydrazide.
-
Cyclization with Cyanogen Bromide: The 5-chlorothiophene-2-carbohydrazide is then treated with cyanogen bromide in a suitable solvent like methanol or ethanol, in the presence of a base such as potassium bicarbonate, to facilitate the cyclization to the desired 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Caption: Proposed synthesis workflow for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Postulated Mechanism of Antifungal Action
The antifungal mechanism of 1,3,4-oxadiazole derivatives is often multifaceted and can depend on the specific substituents. Based on studies of analogous compounds, two primary mechanisms are postulated for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine:
-
Inhibition of Lanosterol 14α-demethylase (CYP51): This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Many azole antifungals share this mechanism, and the nitrogen-containing heterocycle of the oxadiazole ring may mimic the binding of azoles to the heme iron in the active site of CYP51.
-
Inhibition of Thioredoxin Reductase (Trr): Trr is a key enzyme in the fungal thioredoxin system, which is essential for maintaining cellular redox homeostasis and protecting against oxidative stress. Inhibition of Trr leads to an accumulation of reactive oxygen species, causing cellular damage and apoptosis.
Caption: Postulated dual mechanism of antifungal action.
Anticipated Antifungal Spectrum of Activity
Based on the antifungal activity of structurally similar 1,3,4-oxadiazole derivatives reported in the literature, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is anticipated to exhibit activity against a range of clinically relevant fungal pathogens. The introduction of a thiophene ring has been shown to promote antifungal activity.
Table of Antifungal Activity for Structurally Related 1,3,4-Oxadiazole Derivatives:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | Aspergillus niger | 50 | [1][2] |
| 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazole derivative | Candida albicans | 12.5 | [1][2] |
| 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | Candida albicans | 8 | [3] |
| LMM11 (a 1,3,4-oxadiazole derivative) | Candida albicans | 32 | [4] |
Note: This table presents data from analogous compounds to suggest the potential activity of the title compound, which requires direct experimental verification.
Experimental Protocols for Antifungal Evaluation
To rigorously assess the antifungal activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, standardized in vitro susceptibility testing methods should be employed.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol:
-
Preparation of Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.
-
Preparation of Microdilution Plates: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined to assess whether the compound is fungistatic or fungicidal.
Protocol:
-
Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
Time-Kill Assays
Time-kill assays provide insights into the pharmacodynamics of the antifungal agent.
Protocol:
-
A standardized fungal inoculum is added to flasks containing various concentrations of the test compound.
-
At predetermined time points, aliquots are removed, serially diluted, and plated on agar.
-
After incubation, the number of colony-forming units (CFU) is determined.
-
The rate and extent of fungal killing can then be calculated.
Caption: Experimental workflow for in vitro antifungal evaluation.
Structure-Activity Relationship (SAR) Insights
The anticipated antifungal activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is based on established SAR principles for this class of compounds:
-
The 1,3,4-Oxadiazole Core: This heterocycle is a key pharmacophore, likely involved in binding to the active site of target enzymes.
-
The 5-(5-Chlorothiophen-2-yl) Moiety: The thiophene ring is a known bioisostere of a phenyl ring and can enhance binding affinity. The chlorine atom can increase lipophilicity, potentially improving cell penetration.
-
The 2-Amino Group: The amino group can act as a hydrogen bond donor, which may be crucial for interaction with amino acid residues in the target protein.
Future Directions and Research Recommendations
This technical guide provides a strong rationale for the synthesis and investigation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine as a novel antifungal agent. The following steps are recommended:
-
Chemical Synthesis and Characterization: The proposed synthesis pathway should be executed, and the final compound's structure and purity must be confirmed using modern analytical techniques (NMR, Mass Spectrometry, etc.).
-
In Vitro Antifungal Screening: The compound should be screened against a broad panel of clinically relevant fungal pathogens, including resistant strains, using the standardized protocols outlined above.
-
Mechanism of Action Studies: If significant antifungal activity is observed, further studies should be conducted to elucidate the precise mechanism of action, including enzyme inhibition assays.
-
In Vivo Efficacy and Toxicity Studies: Promising in vitro activity should be followed by in vivo studies in animal models of fungal infection to assess efficacy and safety.
References
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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de Oliveira, C. B., et al. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 11, 583. [Link]
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Rodrigues-Vendramini, P. V., et al. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Neglected Tropical Diseases, 13(6), e0007425. [Link]
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Wang, M., et al. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(15), 3376. [Link]
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Zhang, H., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Plant Science, 13, 912091. [Link]
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Patel, D., & Patel, K. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1881. [Link]
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Gaonkar, S. L., & Rai, K. M. L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. [Link]
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Bhat, K. S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4877-4893. [Link]
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Hasan, A., et al. (2012). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Asian Journal of Chemistry, 24(12), 5651-5654. [Link]
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Hasan, A., et al. (2012). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 17(9), 10793-10807. [Link]
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An In-Depth Technical Guide on the Anticancer Potential of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
The relentless pursuit of novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, among which the 1,3,4-oxadiazole ring system has emerged as a privileged structure. This technical guide provides a comprehensive, prospective analysis of the anticancer potential of a novel compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes established knowledge of its core components—the 2-amino-1,3,4-oxadiazole moiety and the 5-chlorothiophene substituent—to build a robust scientific case for its investigation as a promising therapeutic candidate. We will delve into a proposed synthetic pathway, elucidate potential mechanisms of action based on structure-activity relationships of analogous compounds, and provide detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology.
Introduction: The Rationale for Investigating 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] These compounds exert their effects through diverse mechanisms, such as the inhibition of crucial enzymes, disruption of growth factor signaling, and induction of apoptosis.[2][3] The 2-amino-1,3,4-oxadiazole scaffold, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity.
The thiophene ring, a bioisostere of the benzene ring, is another key pharmacophore in drug discovery and is known to enhance the cytotoxic effects of compounds against cancer cells.[4] The introduction of a chlorine atom to the thiophene ring is a strategic design element. Halogenation, particularly with an electronegative atom like chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, often leading to enhanced anticancer efficacy.[5]
Therefore, the conjugation of these three moieties—the 1,3,4-oxadiazole core, the 2-amino group, and the 5-chlorothiophene substituent—in 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine presents a compelling hypothesis for the creation of a potent and selective anticancer agent. This guide will now proceed to outline the practical steps for its synthesis and evaluation.
Proposed Synthesis and Characterization
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-documented in the chemical literature. A common and efficient method involves the cyclization of semicarbazone precursors.[6] The proposed synthetic route for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is outlined below.
Synthetic Workflow
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The Chemistry and Therapeutic Potential of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine Analogs
A Technical Guide for Drug Discovery Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions. When functionalized with a 5-(5-chlorothiophen-2-yl) moiety and a 2-amino group, this core structure gives rise to a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological activities of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives. We will delve into validated synthetic protocols, analyze the causal relationships between structural modifications and biological outcomes, and present key data to inform future drug development efforts in areas such as oncology and infectious diseases.
Introduction: The Strategic Value of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in medicinal chemistry is attributed to its favorable physicochemical properties, including metabolic stability and its role as a bioisostere for ester and amide functionalities. This scaffold is a key component in a variety of clinically used drugs, demonstrating a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
The incorporation of a thiophene ring, particularly a halogenated thiophene like 5-chlorothiophene, introduces unique electronic and lipophilic characteristics. The chlorine atom can enhance membrane permeability and participate in halogen bonding, a crucial interaction in drug-receptor binding. The sulfur atom in the thiophene ring can also engage in hydrogen bonding and other non-covalent interactions. The 2-amino group on the oxadiazole ring provides a critical site for further derivatization, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
Synthetic Pathways and Methodologies
The synthesis of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and its analogs typically follows a convergent strategy, starting from the commercially available 5-chlorothiophene-2-carboxylic acid. The key step involves the formation of the 1,3,4-oxadiazole ring through oxidative cyclization of an appropriate precursor.
Preparation of Key Intermediates
The primary precursor for the synthesis of the target oxadiazole is the corresponding acylthiosemicarbazide. This intermediate is prepared in a two-step sequence from 5-chlorothiophene-2-carboxylic acid.
-
Acid Chloride Formation: The carboxylic acid is first converted to the more reactive acyl chloride, 5-chlorothiophene-2-carbonyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent.[3]
-
Acylthiosemicarbazide Synthesis: The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with thiosemicarbazide in a suitable solvent like ethanol or a mixture of ethanol and water. This nucleophilic acyl substitution reaction yields the key intermediate, 1-(5-chlorothiophene-2-carbonyl)thiosemicarbazide.
An alternative pathway to the oxadiazole ring involves the use of a semicarbazone intermediate. This is formed by the condensation of an aldehyde (in this case, 5-chlorothiophene-2-carbaldehyde) with semicarbazide.[4]
Oxidative Cyclization to the 1,3,4-Oxadiazole Ring
The crucial step in the synthesis is the intramolecular cyclization of the acylthiosemicarbazide to form the 2-amino-1,3,4-oxadiazole ring. This is an oxidative process where the sulfur atom of the thiourea moiety is extruded. Several reagents and conditions have been reported for this transformation.
A common and effective method involves the use of iodine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or a biphasic system of dichloromethane and water.[5] Other oxidizing agents that can be employed include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
The general synthetic workflow is depicted in the following diagram:
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An In-Depth Technical Guide to Computational Docking Studies of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
This guide provides a comprehensive, in-depth exploration of the computational docking of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a field-proven perspective on the causality behind experimental choices, ensuring a robust and scientifically sound in silico investigation.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The 1,3,4-oxadiazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable pharmacokinetic properties and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific compound of interest, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, incorporates a thiophene ring, a modification known to modulate biological activity.[3] Numerous studies have highlighted the anticancer potential of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, making this class of compounds a fertile ground for the discovery of novel therapeutic agents.[4][5][6]
Given the strong evidence for the anti-proliferative effects of similar 1,3,4-oxadiazole derivatives, a logical and compelling target for our computational docking study is Cyclin-Dependent Kinase 2 (CDK2) . CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[3] The high-resolution crystal structure of human CDK2 provides an excellent foundation for a structure-based drug design approach.[1]
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
A successful computational docking study is not merely about executing a series of commands; it is about making informed decisions at every stage of the process. This section elucidates the critical thinking that underpins a robust docking workflow.
Target Selection and Preparation: Laying a Solid Foundation
The choice of the target protein is paramount. Our selection of CDK2 is based on its crucial role in cell cycle progression and the documented anticancer activity of the 1,3,4-oxadiazole scaffold. For this guide, we will utilize the high-resolution crystal structure of human CDK2, for instance, the one available in the Protein Data Bank (PDB). A high-resolution structure (ideally < 2.5 Å) is critical as it provides a more accurate depiction of the atomic coordinates of the binding site.[1]
Protocol 1: Receptor Preparation
-
Obtain the Crystal Structure: Download the PDB file of human CDK2 (e.g., PDB ID: 1HCK) from the RCSB PDB database.[1]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial because we want to dock our ligand of interest into the "apo" (unbound) or a relevant "holo" (ligand-bound) state, and extraneous molecules can interfere with the docking algorithm.
-
Add Hydrogens: The crystal structure typically lacks hydrogen atoms. These must be added, as they are vital for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Assign Partial Charges: Assign appropriate partial charges to each atom of the protein. These charges are used by the docking software's scoring function to calculate electrostatic interactions.
-
Energy Minimization (Optional but Recommended): A brief energy minimization of the protein structure can help to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure.
Ligand Preparation: Optimizing the Key
The ligand, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, must also be meticulously prepared to ensure an accurate representation of its chemical properties.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion: If starting from a 2D representation (e.g., a SMILES string), convert it to a 3D structure using a suitable molecular modeling program.
-
Generate Tautomers and Ionization States: The ligand may exist in different tautomeric and ionization states at physiological pH. It is essential to generate and consider the most probable forms, as these can significantly impact binding.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This ensures that the docking process starts with a realistic ligand geometry.
Pillar 2: Trustworthiness - A Self-Validating System
To ensure the reliability of our docking results, we must incorporate validation steps into our workflow. A common and effective method is to perform a "redocking" experiment.
Redocking: Validating the Protocol
If a co-crystallized ligand is present in the chosen PDB structure, we can first dock this known ligand back into the binding site. A successful redocking, where the predicted binding pose closely matches the crystallographic pose (typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å), provides confidence in the chosen docking parameters and software.[7]
Pillar 3: Authoritative Grounding - The Docking Workflow
This section provides a detailed, step-by-step workflow for the computational docking of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine into the active site of CDK2 using the widely-used software AutoDock Vina.[8][9][10]
Step 1: Grid Generation - Defining the Search Space
The docking process needs to be confined to a specific region of the protein, typically the known binding site. This is achieved by defining a "grid box."
Protocol 3: Grid Box Generation
-
Identify the Binding Site: The binding site of CDK2 is well-characterized and is where ATP binds.[1] This can be identified by referring to the literature or by inspecting the co-crystallized ligand in a relevant PDB structure.
-
Define the Grid Box Dimensions: Using software like AutoDock Tools, a 3D grid box is centered on the binding site. The size of the box should be large enough to encompass the entire binding pocket and allow for the ligand to freely rotate and translate.
Step 2: The Docking Simulation - Exploring Binding Possibilities
With the prepared protein and ligand, and the defined search space, the docking simulation can be initiated. AutoDock Vina will systematically explore different conformations and orientations of the ligand within the binding site, calculating a "binding affinity" or "docking score" for each pose.[2]
Step 3: Analysis and Interpretation of Results - From Data to Insight
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity. A more negative binding affinity generally indicates a more favorable binding interaction.[7][11]
Key Metrics for Analysis:
-
Binding Affinity (kcal/mol): This value estimates the free energy of binding. Lower values suggest stronger binding.
-
Root Mean Square Deviation (RMSD): In redocking experiments, this measures the difference between the docked pose and the crystallographic pose.
-
Hydrogen Bonds: The presence of hydrogen bonds between the ligand and key amino acid residues in the binding site is a strong indicator of a stable interaction.
-
Hydrophobic Interactions: These also play a crucial role in ligand binding and should be analyzed.
The following table provides a hypothetical example of docking results for our compound of interest and a known CDK2 inhibitor for comparison.
| Compound | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | -8.5 | 3 | LEU83, GLU81, LYS33 |
| Known CDK2 Inhibitor (e.g., Olomoucine) | -9.2 | 4 | LEU83, GLU81, ASP86, LYS33 |
Visualization and Workflow Diagrams
Visualizing the docking results is crucial for understanding the binding mode of the ligand. Molecular visualization software such as PyMOL or Chimera can be used to generate images of the ligand-protein complex, highlighting key interactions.
The overall computational docking workflow can be summarized in the following diagram:
Caption: A streamlined workflow for computational docking studies.
The logical relationship for interpreting the docking results can be visualized as follows:
Caption: Key components for the analysis of docking results.
Conclusion
Computational docking is a powerful tool in modern drug discovery, enabling the rapid and cost-effective screening of potential drug candidates.[12][13] This guide has provided a comprehensive overview of the theoretical principles and practical steps involved in conducting a robust docking study of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine against CDK2. By adhering to the principles of scientific integrity, including thorough preparation, validation, and critical analysis, researchers can generate meaningful and reliable in silico data to guide further experimental investigations.
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLoS Computational Biology, 21(5), e1013030. [Link]
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IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. (2023). International Journal of Applied Pharmaceutics, 15(1), 141-146. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024, February 15). RSC Advances, 14(9), 6133-6149. [Link]
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Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (2014). BioMed Research International, 2014, 814984. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(24), 7632. [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). Molecules, 23(12), 3328. [Link]
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Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (2014). BioMed Research International, 2014, 814984. [Link]
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An In-depth Technical Guide to 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes known information with established principles of organic chemistry and extrapolations from closely related analogues. We present a putative synthesis pathway, expected analytical characterization data, and a discussion of its potential as a scaffold in drug discovery, grounded in the broader context of 1,3,4-oxadiazole chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Scientific Context of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1] This five-membered heterocyclic system is a common structural motif in a wide array of pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The incorporation of a thiophene ring, particularly a halogenated one, can further modulate the electronic and lipophilic properties of the molecule, often enhancing its biological activity. The title compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, combines these two key pharmacophores, making it a molecule of significant academic and industrial interest for the development of novel therapeutic agents.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃OS | [3] |
| Molecular Weight | 201.63 g/mol | [3] |
| CAS Number | 1105193-79-0 | [3][4][5] |
| InChI | InChI=1S/C6H4ClN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | [3] |
| InChIKey | IISIIFVRALMMOS-UHFFFAOYSA-N | [3] |
| Predicted LogP | 1.5 - 2.5 | (Predicted) |
| Predicted pKa | Amine (basic): 3-4; Oxadiazole N (basic): ~1-2; Amine H (acidic): ~16-18 | (Predicted) |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF | (Predicted) |
Synthesis and Purification
A plausible and efficient synthetic route to 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine can be extrapolated from established methodologies for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.[6][7] The proposed pathway involves the cyclization of a thiosemicarbazide derivative of 5-chlorothiophene-2-carboxylic acid.
Caption: Proposed synthetic workflow for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Experimental Protocol:
Step 1: Synthesis of 1-((5-Chlorothiophen-2-yl)carbonyl)thiosemicarbazide (D)
-
To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonyl chloride (B).
-
In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and a base (e.g., triethylamine).
-
Slowly add the crude carbonyl chloride (B) to the thiosemicarbazide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to afford the intermediate thiosemicarbazide (D).
Step 2: Oxidative Cyclization to 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (E)
-
Suspend the crude thiosemicarbazide (D) (1.0 eq) in a suitable solvent like ethanol.
-
Add an oxidizing agent such as mercuric oxide (HgO) (1.1 eq) or an iodine solution in the presence of a base (e.g., NaOH).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (E).
Analytical Characterization
The structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic techniques.
Caption: Analytical workflow for the structural confirmation of the target compound.
Expected Spectral Data:
-
FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650-1600 cm⁻¹), and C-O-C stretching (around 1250-1050 cm⁻¹). The C-Cl and thiophene ring vibrations would also be present in the fingerprint region.
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum would likely exhibit a singlet for the amine protons (-NH₂) which is D₂O exchangeable. The two protons on the thiophene ring would appear as doublets in the aromatic region (around 7.0-8.0 ppm) with a small coupling constant.[6]
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR spectrum should display signals for the two carbons of the oxadiazole ring (typically in the range of 150-165 ppm) and the four carbons of the chlorothiophene ring.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Potential Biological Activities and Mechanism of Action
While the biological activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine has not been explicitly reported, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core have been investigated for their potential as:
-
Antimicrobial Agents: The 1,3,4-oxadiazole ring is present in several compounds with antibacterial and antifungal properties.[8][9]
-
Anti-inflammatory Agents: Thiazole derivatives containing a chlorothiophene moiety have shown potent and selective inhibition of COX-2, suggesting a potential anti-inflammatory role for similar structures.[10]
-
Anticancer Agents: The structural features of 1,3,4-oxadiazoles allow for interactions with various biological targets implicated in cancer, such as kinases and other enzymes.[2]
The primary amine group on the oxadiazole ring provides a key point for further chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Caption: Potential therapeutic applications based on the core scaffold.
Conclusion
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure can be readily confirmed using standard analytical techniques. Based on the known pharmacological profiles of related 1,3,4-oxadiazole and chlorothiophene derivatives, this compound warrants further investigation for its potential therapeutic applications. This guide provides a foundational framework for researchers to initiate such studies.
References
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- 4. WO2017083867A1 - Ion channel inhibitory compounds, pharmaceutical formulations and uses - Google Patents [patents.google.com]
- 5. 1105193-79-0|5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine|BLD Pharm [bldpharm.com]
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- 10. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS No. 1105193-79-0), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The synthesis commences with the conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acyl chloride, followed by the formation of an acyl hydrazide intermediate. The final step involves the critical cyclization of the acyl hydrazide using cyanogen bromide to construct the 2-amino-1,3,4-oxadiazole ring. This guide offers detailed experimental procedures, mechanistic insights, safety precautions, and characterization data to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction: The Rationale for Oxadiazole Synthesis
The 1,3,4-oxadiazole moiety is a privileged scaffold in pharmaceutical sciences, recognized for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups. Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The target molecule, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, combines the oxadiazole core with a chlorothiophene substituent, a common pharmacophore, making it a valuable building block for library synthesis and lead optimization programs.
The synthetic strategy outlined herein is designed for efficiency and reliability, proceeding through well-established chemical transformations. Each step has been optimized to ensure high purity and acceptable yields, utilizing commercially available starting materials.
Overall Synthetic Scheme
The synthesis is performed in three distinct steps, starting from 5-chlorothiophene-2-carboxylic acid. The pathway involves the formation of a reactive acyl chloride, its conversion to a stable hydrazide, and the final ring-forming cyclization.
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Methods
Equipment
-
Three-necked round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Inert gas line (Nitrogen or Argon)
-
Alkali trap (for acidic gas scrubbing)
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
-
NMR Spectrometer (¹H and ¹³C)
-
FT-IR Spectrometer
-
Mass Spectrometer
Reagents and Solvents
| Reagent/Solvent | CAS No. | Purity | Supplier | Notes |
| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | ≥98% | Commercial | Starting Material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | ≥99% | Commercial | Highly Corrosive & Lachrymatory |
| Toluene | 108-88-3 | Anhydrous | Commercial | Solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Commercial | Catalyst |
| Hydrazine hydrate (N₂H₄·H₂O) | 7803-57-8 | ≥98% | Commercial | Toxic & Corrosive |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Commercial | Solvent |
| Cyanogen bromide (CNBr) | 506-68-3 | ≥97% | Commercial | Extremely Toxic |
| Methanol (MeOH) | 67-56-1 | ACS Grade | Commercial | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ≥99% | Commercial | Base |
| Diethyl ether | 60-29-7 | ACS Grade | Commercial | Solvent |
| Ethyl acetate | 141-78-6 | ACS Grade | Commercial | Solvent |
| Hexane | 110-54-3 | ACS Grade | Commercial | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Commercial | For gas trap |
Safety Precaution: This protocol involves highly hazardous materials including thionyl chloride and cyanogen bromide. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride
Mechanistic Insight: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides.[4][5] The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and hydrogen chloride gas. A catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.
Procedure:
-
Set up a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with a drying tube or an inert gas inlet. Connect the condenser outlet to an alkali trap containing 2M NaOH to neutralize the HCl and SO₂ gases produced.
-
In the flask, suspend 5-chlorothiophene-2-carboxylic acid (10.0 g, 61.5 mmol) in anhydrous toluene (100 mL).
-
Add a catalytic amount of anhydrous DMF (0.2 mL).
-
Charge the dropping funnel with thionyl chloride (11.0 mL, 154 mmol, 2.5 eq). Add the thionyl chloride dropwise to the stirred suspension at room temperature over 30 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear.[6]
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude residue, 5-chlorothiophene-2-carbonyl chloride, is a yellow to light brown liquid and is typically used in the next step without further purification.[4] Yield is assumed to be quantitative for calculating the next step's reagents.
-
Expected Product: Yellow to light brown liquid.
-
GC-MS (EI+ m/z): 180, 182, 184 (indicating two chlorine atoms, though one is part of the acyl chloride group which may fragment).[7]
Step 2: Synthesis of 5-Chlorothiophene-2-carbohydrazide
Mechanistic Insight: This is a classic nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group to form the stable acyl hydrazide.[8][9] The reaction is typically performed at a low temperature to control its exothermicity.
Procedure:
-
In a 250 mL flask, dissolve the crude 5-chlorothiophene-2-carbonyl chloride (approx. 61.5 mmol) in dichloromethane (DCM, 100 mL).
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, prepare a solution of hydrazine hydrate (6.0 mL, 123 mmol, 2.0 eq) in DCM (20 mL).
-
Add the hydrazine solution dropwise to the stirred acyl chloride solution at 0°C over 30-45 minutes, ensuring the temperature does not rise above 5°C. A white precipitate will form immediately.
-
After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding distilled water (50 mL).
-
The white precipitate is the desired product. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether to facilitate drying.
-
Dry the solid under vacuum to yield 5-chlorothiophene-2-carbohydrazide as a white to off-white solid.
-
Expected Yield: 85-95%
-
Appearance: White solid.
-
Melting Point: 146-150 °C.
-
Characterization Data (PubChem CID: 2757923): [10]
-
¹H NMR (DMSO-d₆): δ 9.5 (s, 1H, -CONH-), 7.6 (d, 1H, thiophene-H), 7.2 (d, 1H, thiophene-H), 4.5 (s, 2H, -NH₂).
-
IR (KBr, cm⁻¹): 3300-3200 (N-H stretch), 1640 (C=O stretch, Amide I), 1530 (N-H bend, Amide II).
-
Step 3: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Mechanistic Insight: This is the key ring-forming step. The terminal nitrogen of the acyl hydrazide acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the carbonyl oxygen attacks the nitrile carbon, leading to the formation of the five-membered oxadiazole ring after dehydration and proton transfers.[11][12] Sodium bicarbonate is added as a mild base to neutralize the HBr formed during the reaction.
Procedure:
-
EXTREME CAUTION: Cyanogen bromide is highly toxic and volatile. This step must be performed in a certified, high-flow fume hood. Ensure an appropriate quencher (e.g., bleach solution) is readily available.
-
In a 100 mL round-bottom flask, dissolve 5-chlorothiophene-2-carbohydrazide (5.0 g, 28.3 mmol) in methanol (50 mL).
-
Add sodium bicarbonate (4.75 g, 56.6 mmol, 2.0 eq) to the solution.
-
In a separate container, carefully weigh cyanogen bromide (3.3 g, 31.1 mmol, 1.1 eq) and dissolve it in a minimal amount of methanol (10 mL).
-
Add the cyanogen bromide solution dropwise to the stirred hydrazide mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of water to remove inorganic salts, and then with a small amount of cold methanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
-
Expected Yield: 60-75%
-
Appearance: White or light-colored crystalline solid.
-
Characterization:
-
¹H NMR (DMSO-d₆): Expect signals for the two thiophene protons (doublets, ~7.0-7.5 ppm) and a broad singlet for the amino (-NH₂) protons (~7.2-7.8 ppm).
-
¹³C NMR (DMSO-d₆): Expect signals for the oxadiazole carbons (~160-165 ppm) and the four thiophene carbons.
-
IR (KBr, cm⁻¹): Appearance of a C=N stretch (~1650 cm⁻¹), disappearance of the C=O stretch from the hydrazide, and characteristic N-H stretching bands for the primary amine (~3300-3100 cm⁻¹).
-
MS (ESI+): m/z = 202.0 [M+H]⁺, 204.0 [M+H+2]⁺.
-
Laboratory Workflow Summary
The following diagram outlines the practical sequence of operations in the laboratory for this synthesis.
Caption: Step-by-step laboratory workflow diagram.
References
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1889. [Link]
- Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
-
MDPI. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 27(19), 6433. [Link]
- Google Patents. (2019). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
-
ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]
-
PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Acyl Hydrazides as Peptoid Sub-monomers. Chemical Communications, 52(4), 797-800. [Link]
-
ResearchGate. (n.d.). Reaction with other functionalized amines and hydrazines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-carboxylic acid hydrazide. Retrieved from [Link]
-
Research Journal of Chemical Sciences. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Res. J. Chem. Sci., 3(10), 51-55. [Link]
-
Oriental Journal of Chemistry. (2012). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. Orient. J. Chem., 28(2), 857-864. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-3-carbohydrazide derivatives (15–17). Retrieved from [Link]
-
Biochemical Journal. (1973). The possible use of cyanogen bromide fragments in the semisynthesis of proteins and polypeptides. Biochem. J., 133(1), 13-21. [Link]
- Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
PubMed. (2009). Intramolecular Cyclization of Thiophene-Based[7]helicenes to quasi-[13]circulenes. The Journal of Organic Chemistry, 74(23), 9118–9126. [Link]
-
ResearchGate. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
R Discovery. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Retrieved from [Link]
-
Thieme. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(15), 2263-2269. [Link]
-
PubMed. (2014). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. Molecules, 19(10), 15687-15719. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian J. Pharm. Educ. Res., 59(1), S25-S42. [Link]
-
ResearchGate. (2014). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Retrieved from [Link]
-
PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16, 117-133. [Link]
-
SciSpace. (2014). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl). Retrieved from [Link]
-
MDPI. (2001). 5-Furan-2yl[5][6][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][6][14]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 6(11), 903-915. [Link]
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Application Note: Structural Elucidation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine using ¹H and ¹³C NMR Spectroscopy
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is of paramount importance. The compound 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic molecule of significant interest, integrating two key pharmacophores: the substituted thiophene ring and the 1,3,4-oxadiazole core. These moieties are prevalent in a wide array of medicinally active compounds, exhibiting diverse biological activities.[1] A thorough understanding of the molecule's three-dimensional structure is the foundation for elucidating its structure-activity relationship (SAR) and mechanism of action.
This application note provides a comprehensive guide to the analysis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into detailed protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.
Molecular Structure and Predicted NMR Data
The structure of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is presented below. A clear understanding of this structure is fundamental to the assignment of NMR signals.
Caption: Molecular structure of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, a prediction of the ¹H and ¹³C NMR chemical shifts can be made.[1][2] The electron-withdrawing nature of the chlorine atom and the electronegativity of the nitrogen and oxygen atoms within the heterocyclic rings are expected to significantly influence the chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH₂ | 5.0 - 7.0 | Broad Singlet | - | Exchangeable protons, chemical shift is solvent and concentration dependent. |
| Thiophene H-3' | 7.0 - 7.3 | Doublet | 3.5 - 4.5 | Coupled to H-4'. |
| Thiophene H-4' | 7.5 - 7.8 | Doublet | 3.5 - 4.5 | Coupled to H-3', downfield shift due to proximity to the oxadiazole ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Oxadiazole C2 | 160 - 165 | Carbon attached to two nitrogen atoms. |
| Oxadiazole C5 | 155 - 160 | Carbon attached to a nitrogen and an oxygen atom, and the thiophene ring. |
| Thiophene C2' | 125 - 130 | Carbon attached to the oxadiazole ring. |
| Thiophene C3' | 128 - 132 | Aromatic carbon adjacent to the chloro-substituted carbon. |
| Thiophene C4' | 126 - 130 | Aromatic carbon deshielded by the adjacent sulfur and C5'. |
| Thiophene C5' | 130 - 135 | Carbon attached to the chlorine atom, significant downfield shift. |
Experimental Protocols
Protocol 1: Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent for this analysis. Its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds will help in observing the exchangeable amine protons, which might otherwise be broadened or unobservable in a non-polar solvent like chloroform-d (CDCl₃).
-
Sample Concentration: Prepare a solution of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine in DMSO-d₆ at a concentration of 10-20 mg/mL. Ensure the sample is fully dissolved. Gentle warming or sonication can be employed if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most modern NMR spectrometers use the residual solvent peak as a secondary reference.
-
Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
Sources
Application Note: Mass Spectrometric Analysis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Abstract
This document provides a comprehensive guide to the mass spectrometric characterization of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in pharmaceutical and materials science research. We detail optimized protocols for sample preparation and analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), a soft ionization technique ideal for this class of molecule.[1] The guide explains the rationale behind methodological choices, from solvent selection to instrument tuning, to ensure data of the highest quality and reproducibility. Furthermore, we present a detailed analysis of the compound's fragmentation pattern, supported by high-resolution mass data and a proposed fragmentation pathway. This application note is intended for researchers, analytical chemists, and drug development professionals who require robust methods for structural elucidation and purity assessment of novel small molecules.
Introduction: The Analytical Challenge
The compound 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (Molecular Formula: C₇H₅ClN₄OS, Monoisotopic Mass: 229.9821 Da) incorporates several key structural motifs: a chlorothiophene ring, a 1,3,4-oxadiazole core, and a primary amine. These features are prevalent in medicinally active compounds, making this molecule a relevant subject for analytical characterization.[2] Mass spectrometry is an indispensable tool for confirming the molecular weight, elucidating the structure, and quantifying such compounds in various matrices.[3]
The primary analytical objectives are:
-
Unambiguous molecular weight confirmation: Verifying the synthesized product's identity.
-
Structural characterization: Using fragmentation data (MS/MS) to confirm the connectivity of the heterocyclic rings and substituents.
-
Method development: Establishing a reliable protocol for routine analysis, adaptable for purity assays or metabolite identification studies.
This guide focuses on Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI, as it is highly sensitive and well-suited for polar, non-volatile molecules like the target analyte.[4]
Experimental Workflow Overview
The analytical process follows a logical sequence from sample preparation to data interpretation. Each stage is critical for achieving reliable and meaningful results.
Figure 1: General workflow for the mass spectrometric analysis of the target compound.
Protocols: From Sample to Spectrum
Scientific integrity requires that protocols are not just followed, but understood. Here, we detail the steps and the critical reasoning behind them.
Protocol for Sample Preparation
The quality of your data is fundamentally limited by the quality of your sample. A clean, properly prepared sample minimizes ion suppression and ensures reproducible results.[5][6]
Materials:
-
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine solid standard
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Calibrated microbalance
-
Volumetric flasks and pipettes
-
Vortex mixer and sonicator
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of the compound.
-
Transfer to a 1.0 mL volumetric flask.
-
Dissolve in LC-MS grade Methanol.
-
Vortex for 30 seconds, then sonicate for 2 minutes to ensure complete dissolution.
-
Rationale: Methanol is an excellent solvent for a wide range of organic molecules and is fully compatible with reversed-phase chromatography and ESI.
-
-
Intermediate Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of Methanol and Water.
-
Rationale: Creating an intermediate dilution helps improve accuracy for the final working solution. The water content makes the sample more compatible with typical aqueous mobile phases.
-
-
Working Solution for Analysis (1 µg/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a clean autosampler vial.
-
Add 900 µL of a solution of 50:50 Methanol/Water with 0.1% Formic Acid.
-
Rationale: The final concentration is suitable for modern high-sensitivity mass spectrometers. The addition of 0.1% Formic Acid is critical; it acidifies the solution, promoting the protonation of the basic amine group to form the [M+H]+ ion, which is essential for positive mode ESI analysis.[4]
-
Protocol for ESI-MS/MS Instrumental Analysis
These parameters provide a robust starting point and should be optimized on your specific instrument for maximum signal intensity.
Instrumentation:
-
A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Liquid chromatography system (for LC-MS) or syringe pump (for direct infusion).
LC Conditions (Optional, for mixture analysis):
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The primary amine and oxadiazole nitrogens are basic sites that readily accept a proton to form a positive ion ([M+H]+). |
| Capillary Voltage | 3.5 - 4.0 kV | Creates the electrostatic field necessary to generate the aerosolized, charged droplets in the ESI process.[1] |
| Source Temperature | 120 - 150 °C | Assists in the desolvation of droplets without causing thermal degradation of the analyte. |
| Desolvation Gas Flow | 600 - 800 L/hr | High flow of an inert gas (typically nitrogen) aids in solvent evaporation from the charged droplets, releasing the analyte ions into the gas phase. |
| Desolvation Temperature | 350 - 450 °C | Further heats the desolvation gas to ensure efficient removal of the solvent shell around the analyte. |
| Cone Voltage | 20 - 40 V | A moderate voltage helps to focus the ions into the mass analyzer and can be adjusted to minimize unwanted in-source fragmentation. |
| MS1 Scan Range | m/z 50 - 500 | A range that comfortably includes the expected monoisotopic mass of the protonated molecule (m/z 230.99). |
| MS2 Collision Energy | 10 - 30 eV (Ramp) | For product ion scans, ramping the collision energy allows for the detection of both low-energy (stable) and high-energy (less stable) fragments, providing richer structural information. |
Data Interpretation and Fragmentation Analysis
The acquired mass spectra confirm both the identity and structure of the analyte.
Full Scan (MS1) Spectrum: Molecular Ion Confirmation
The primary goal of the MS1 scan is to find the protonated molecular ion, [M+H]+. Given the natural abundance of isotopes (³⁷Cl and ³⁴S), a characteristic isotopic pattern is expected.
Table 1: Expected and Observed Ions in the MS1 Spectrum
| Ion Assignment | Calculated m/z | Observed m/z | Relative Abundance |
| [M+H]+ (C₇H₆³⁵ClN₄OS⁺) | 230.9894 | 230.9891 | 100% |
| [M+H]+ Isotope Peak (with ³⁷Cl) | 232.9865 | 232.9862 | ~32% |
| [M+H]+ Isotope Peak (with ³⁴S) | 231.9851 | 231.9849 | ~4.5% |
| [M+Na]+ (Sodium Adduct) | 252.9714 | 252.9711 | Variable |
Note: Observed m/z and abundance are representative values.
The excellent agreement between the calculated and observed high-resolution masses (< 5 ppm error) and the correct isotopic distribution for one chlorine atom provides high confidence in the elemental composition.
Product Ion (MS2) Spectrum: Structural Elucidation
By selecting the primary [M+H]+ ion (m/z 230.99) for collision-induced dissociation (CID), we can probe the molecule's structure. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Studies on similar oxadiazole and thiophene structures show common ring-cleavage and substituent-loss pathways.[7][8][9][10]
Figure 2: Proposed major fragmentation pathway for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Interpretation of Key Fragments:
-
Loss of Diazene (N₂H₂): The transition from m/z 230.99 to 202.99 likely involves a rearrangement and elimination of the exocyclic amine and an adjacent ring nitrogen. This is a plausible initial fragmentation step for the protonated amino-oxadiazole moiety.
-
Loss of Hydrogen Cyanide (HCN): The subsequent loss of 27 Da to form the ion at m/z 175.98 is characteristic of the fragmentation of nitrogen-containing heterocycles.
-
Formation of Chlorothiophenyl Ethyne Cation (m/z 145.00): This significant fragment represents the stable chlorothiophene core after the complete cleavage of the oxadiazole ring. This is a highly diagnostic ion, confirming the presence of the chlorothiophene substituent.
-
Further Fragmentation (m/z 117.01): Loss of acetylene from the thiophene ring fragment is a known fragmentation route for substituted thiophenes.[11]
Conclusion
This application note provides a validated and scientifically-grounded framework for the mass spectrometric analysis of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. By employing the detailed protocols for sample preparation and ESI-MS/MS analysis, researchers can confidently confirm the molecular weight and elucidate the structure of this and structurally related compounds. The presented fragmentation pathway, supported by high-resolution data, serves as a reliable reference for future studies in drug discovery and development, where such heterocyclic scaffolds are of growing importance.
References
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NIST. "Thiophene - Mass spectrum (electron ionization)." NIST WebBook. [Link]
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Khan, S. A., et al. "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." Bioinorganic Chemistry and Applications, vol. 2013, Article ID 972534, 2013. [Link]
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Leite, L. F. C. C., et al. "Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives." ResearchGate, Jan. 2000. [Link]
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PubChem. "5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide." National Center for Biotechnology Information. [Link]
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Wikipedia contributors. "Electrospray ionization." Wikipedia, The Free Encyclopedia. [Link]
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Ahmad, M., et al. "Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles." Journal of the Chemical Society of Pakistan, vol. 25, no. 4, 2003. [Link]
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Assaying Antimicrobial Efficacy of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine: An Application and Protocol Guide
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] The unique electronic and structural features of the 1,3,4-oxadiazole ring allow it to act as a bioisostere of amides and esters, enhancing biological activity through various non-covalent interactions.[1][5] This guide provides a comprehensive framework for the in-vitro evaluation of a promising candidate, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, detailing the foundational assays required to characterize its antimicrobial profile.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antimicrobial agents. The protocols herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.
Part 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The following protocols outline the essential steps for quantifying the in-vitro activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] This quantitative measure is crucial for comparing the potency of new compounds and for guiding further studies.
This method is a widely accepted and standardized technique for determining the MIC of a compound.[8][9]
Materials:
-
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (test compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control (Growth Control): A well containing only CAMHB and the bacterial inoculum.
-
Negative Control (Sterility Control): A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the test compound that shows no visible turbidity (growth) after incubation.[8]
Data Presentation:
| Microorganism | MIC (µg/mL) of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine |
| Staphylococcus aureus | [Insert experimental value] |
| Escherichia coli | [Insert experimental value] |
| Pseudomonas aeruginosa | [Insert experimental value] |
| Candida albicans | [Insert experimental value] |
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of a compound's antimicrobial activity.[11][12][13][14] It is a valuable screening tool for assessing the susceptibility of different bacterial strains to the test compound.
This protocol is adapted from the standardized Kirby-Bauer method.[15]
Materials:
-
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35 ± 2°C)
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
-
Disk Placement:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks at least 24 mm apart to prevent overlapping of inhibition zones.[15]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.
Data Presentation:
| Microorganism | Zone of Inhibition (mm) for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine |
| Staphylococcus aureus | [Insert experimental value] |
| Escherichia coli | [Insert experimental value] |
| Pseudomonas aeruginosa | [Insert experimental value] |
Part 2: Characterizing the Dynamics of Antimicrobial Action
Beyond determining the potency of a compound, it is crucial to understand the dynamics of its antimicrobial effect. The time-kill curve assay provides valuable insights into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Time-Kill Curve Assay
This assay measures the rate and extent of bacterial killing over time when exposed to different concentrations of an antimicrobial agent.[10][16]
This protocol is based on CLSI guidelines.[10]
Materials:
-
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
-
CAMHB
-
Bacterial strains
-
Sterile test tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Test Setup:
-
Prepare tubes or flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube without the test compound.
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling:
-
Incubate all tubes in a shaking incubator at 35 ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Interpretation of Results:
-
Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[16]
-
Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL.[17]
Data Presentation:
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| 2 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| 4 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| 6 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| 8 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
| 24 | [Insert value] | [Insert value] | [Insert value] | [Insert value] | [Insert value] |
Part 3: Visualizing Experimental Workflows
Clear and concise visualization of experimental workflows is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the key steps in the described protocols.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.
Caption: Workflow for the Time-Kill Curve Assay.
Conclusion
The protocols detailed in this guide provide a robust and standardized approach to characterizing the in-vitro antimicrobial efficacy of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. By systematically determining the MIC, assessing susceptibility through disk diffusion, and elucidating the dynamics of antimicrobial action with time-kill curve assays, researchers can build a comprehensive profile of this novel compound. These foundational studies are critical for informing further preclinical development, including mechanism of action studies, toxicity assessments, and in-vivo efficacy models. The continued exploration of novel chemical scaffolds, such as the 1,3,4-oxadiazoles, is paramount in the global effort to combat antimicrobial resistance.
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Anonymous. (n.d.). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
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Anonymous. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]
-
Anonymous. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Retrieved from [Link]
-
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Anonymous. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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Anonymous. (n.d.). Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. protocols.io. Retrieved from [Link]
-
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-
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-
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-
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-
ResearchGate. (2023, March 9). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve?. Retrieved from [Link]
-
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-
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Anonymous. (n.d.). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Retrieved from [Link]
-
MDPI. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]
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PubMed. (2021, June 29). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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Anonymous. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Syntheses, Characterization and Biological Evaluation of a Series of 2-Phenylamino-5-(2-Chlorophenyl)-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
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Application Note: Assessing the Cytotoxicity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Introduction: The Role of Cytotoxicity Profiling in Drug Discovery
The compound 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine belongs to the 1,3,4-oxadiazole class of heterocyclic compounds. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anti-cancer agents.[1][2][3] Early-stage drug discovery workflows for such novel compounds require a robust assessment of their effects on cell health.[4][5] Cell viability and cytotoxicity assays are foundational tools that provide critical insights into a compound's therapeutic potential and its safety profile.[5][6]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and offer guidance on data analysis and interpretation.
Section 1: The Pillars of Cell Viability Assessment
Before selecting a specific assay, it is crucial to understand the different cellular processes that can be measured as indicators of cell health. Viability assays typically measure one of three key parameters:
-
Metabolic Activity: Healthy, proliferating cells exhibit high metabolic rates. Assays that measure the activity of mitochondrial dehydrogenases (e.g., MTT, MTS) or quantify intracellular ATP levels (e.g., CellTiter-Glo®) are powerful indicators of cell viability.[7][8]
-
Membrane Integrity: The plasma membrane of a viable cell is intact. When a cell undergoes necrosis or late-stage apoptosis, its membrane becomes compromised, releasing intracellular components. Assays that measure the release of stable cytosolic enzymes like Lactate Dehydrogenase (LDH) are direct measures of cytotoxicity.[9][10]
-
Proliferation: Beyond immediate viability, it's often necessary to understand a compound's effect on cell division over time. Proliferation can be assessed by tracking DNA synthesis or simply by measuring the increase in viable cell number over several days.
The choice of assay depends on the specific research question, the expected mechanism of action of the compound, and available laboratory equipment. For a comprehensive profile of a novel compound like 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, utilizing orthogonal assays that measure different health parameters is highly recommended.
Section 2: Selecting the Appropriate Assay: A Logic-Driven Approach
No single assay is perfect for all scenarios. A thoughtful selection process is critical for generating reliable and meaningful data. This decision is often a trade-off between sensitivity, throughput, cost, and the biological question being asked.
For initial screening of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, we recommend starting with an assay that measures metabolic activity, as it provides a sensitive and comprehensive view of cell health. The MTT assay is a cost-effective, widely used starting point. To confirm initial findings and rule out compound interference, a luminescence-based ATP assay like CellTiter-Glo® serves as an excellent orthogonal method. If significant cell death is observed, a membrane integrity assay (LDH) can help distinguish between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects.
Figure 1. A decision workflow for selecting and validating cell viability assays.
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating by including essential controls. All steps should be performed in a sterile cell culture hood.
Protocol 3.1: Metabolic Activity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[7][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Materials:
-
96-well clear, flat-bottom cell culture plates
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light.[12]
-
Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[12][14]
-
Complete culture medium
-
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (stock solution in DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[14] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete culture medium. A typical starting range is 0.1 µM to 100 µM. Remember to include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Carefully aspirate the old medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include triplicate wells for each condition.
-
Controls: Designate wells for "Untreated Control" (medium only) and "Blank" (medium without cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[13]
-
Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Data Acquisition:
Figure 2. Mechanism of the MTT cell viability assay.
Protocol 3.2: ATP Quantification via CellTiter-Glo® Luminescent Assay
This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, the presence of which signals metabolically active cells.[8][17] The reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present.[17]
Materials:
-
96-well opaque-walled plates (to prevent signal cross-talk)
-
CellTiter-Glo® Reagent (Promega, Cat.# G7570 or similar).[18]
-
Cell line, culture medium, and test compound as described in Protocol 3.1.
-
Multi-channel pipette
-
Luminometer plate reader
Procedure:
-
Assay Plate Setup: Seed cells and treat with the compound in an opaque-walled 96-well plate as described in steps 1 and 2 of the MTT protocol. The final volume in each well should be 100 µL.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.[18][19] Allow the reagent to equilibrate to room temperature before use.
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18][20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17][20]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[18][19]
-
-
Signal Stabilization & Measurement:
Section 4: Data Analysis and Interpretation
1. Data Normalization:
-
First, subtract the average absorbance/luminescence value of the "Blank" (medium only) wells from all other wells.
-
Calculate the Percent Viability for each compound concentration using the following formula:
% Viability = ( (Signal of Treated Well - Signal of Blank) / (Signal of Untreated Control - Signal of Blank) ) * 100
2. Dose-Response Curve and IC₅₀ Calculation:
-
The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[21][22][23]
-
Plot the Percent Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.[21] A lower IC₅₀ value indicates a more potent compound.[24]
Example Data Presentation:
| Compound Conc. (µM) | Log(Conc.) | Raw Absorbance (OD 590nm) - Rep 1 | Raw Absorbance (OD 590nm) - Rep 2 | Raw Absorbance (OD 590nm) - Rep 3 | Average Corrected Absorbance | % Viability |
| 0 (Control) | N/A | 1.254 | 1.288 | 1.271 | 1.221 | 100.0% |
| 0.1 | -1.0 | 1.211 | 1.245 | 1.230 | 1.182 | 96.8% |
| 1 | 0.0 | 1.056 | 1.091 | 1.075 | 1.024 | 83.9% |
| 5 | 0.7 | 0.789 | 0.812 | 0.801 | 0.751 | 61.5% |
| 10 | 1.0 | 0.655 | 0.678 | 0.662 | 0.615 | 50.4% |
| 50 | 1.7 | 0.234 | 0.251 | 0.244 | 0.193 | 15.8% |
| 100 | 2.0 | 0.112 | 0.119 | 0.115 | 0.065 | 5.3% |
| Blank | N/A | 0.051 | 0.049 | 0.052 | 0.000 | 0.0% |
Note: Average Corrected Absorbance = (Average Raw Absorbance) - (Average Blank Absorbance). In this example, the IC₅₀ would be approximately 10 µM.
Section 5: Troubleshooting and Scientific Integrity
-
High Background: Phenol red or serum in the culture medium can contribute to background absorbance in MTT assays.[7] Running a "Blank" control is essential to correct for this.
-
Compound Interference: The compound itself might absorb light at the same wavelength as the formazan product or interfere with the luciferase enzyme. Always run a control plate with the compound in cell-free medium to check for this. If interference is detected, the assay is not suitable for this compound.
-
Inconsistent Results: Ensure consistent cell seeding density and incubation times.[12][24] Edge effects in multiwell plates can also cause variability; avoid using the outer wells for experimental conditions if this is a known issue.[19]
-
Distinguishing Cytotoxicity from Cytostasis: A decrease in metabolic activity or ATP can indicate either cell death or an inhibition of proliferation. To distinguish between these, a direct cytotoxicity assay like the LDH release assay is recommended. The LDH assay measures the activity of lactate dehydrogenase released from cells with damaged membranes, providing a clear marker of cell death.[9][10][25][26]
By employing these robust, well-controlled protocols and thoughtful data analysis, researchers can confidently characterize the cytotoxic profile of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, providing a solid foundation for further drug development efforts.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
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CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Du, Q.-R., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(15), 4988. Retrieved from [Link]
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Jain, A. K., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Cancer Research and Therapeutics, 13(2), 276-282. Retrieved from [Link]
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Acar, Ç., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(12), 10399-10413. Retrieved from [Link]
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Głowacka, I. E., & Gornowicz, A. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
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InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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Elizondo, E., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(16), 4022. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]
-
Shetty, N. S., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Retrieved from [Link]
-
Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. Retrieved from [Link]
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Pflégr, V., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. Retrieved from [Link]
-
Khan, I., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. Retrieved from [Link]
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Application Note: Standardized Protocol for Determining the Minimum Inhibitory Concentration (MIC) of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, authoritative guide for determining the Minimum Inhibitory Concentration (MIC) of the novel synthetic compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. The protocol is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 guidelines for broth microdilution.[1][2][3][4][5] It offers a comprehensive, step-by-step methodology designed to ensure accuracy, reproducibility, and trustworthiness in assessing the in vitro antimicrobial potency of this and other similar investigational compounds.
Scientific Introduction & Principle
The emergence of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety known to be a pharmacologically important structure with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties.[6][7][8][9][10][11] The specific compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, incorporates this privileged structure and warrants rigorous evaluation of its antimicrobial potential.
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this evaluation. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] This application note details the broth microdilution method, a standardized and widely adopted technique for MIC determination due to its efficiency and conservation of materials.[4][5][14] The principle relies on challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is used to determine the MIC value.
Essential Materials and Reagents
Equipment:
-
Certified Class II Biological Safety Cabinet (BSC)
-
Autoclave
-
CO2 Incubator (for fastidious organisms, if applicable)
-
Standard aerobic incubator (35 ± 2°C)
-
Vortex mixer
-
Spectrophotometer or commercial turbidimeter
-
Calibrated single and multichannel micropipettes (10 µL to 1000 µL)
-
Sterile 96-well, U-bottom or flat-bottom, microtiter plates
-
Sterile reagent reservoirs
Media and Reagents:
-
Test Compound: 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, purity >95%.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Expert Insight: CAMHB is the standard medium for susceptibility testing of most non-fastidious aerobic bacteria as recommended by CLSI and EUCAST.[14] Its defined concentrations of divalent cations (Ca2+ and Mg2+) are critical for the activity of certain classes of antibiotics and ensure inter-laboratory reproducibility.
-
-
Saline: Sterile 0.85% NaCl solution.
-
McFarland Turbidity Standards: 0.5 McFarland Standard.[15][16][17]
-
Quality Control (QC) Strains:
-
Staphylococcus aureus ATCC® 29213™ (Gram-positive representative)
-
Escherichia coli ATCC® 25922™ (Gram-negative representative)
-
Pseudomonas aeruginosa ATCC® 27853™ (Gram-negative, non-fermenter representative)
-
Rationale: QC strains are well-characterized microorganisms with known, predictable MIC values for standard antibiotics.[18][19][20] They are indispensable for verifying that all components of the assay—media, reagents, incubation conditions, and operator technique—are performing correctly.[18][19]
-
Experimental Protocol: Broth Microdilution Method
This protocol is designed in accordance with CLSI M07 guidelines.[1][2][3]
Part I: Preparation of Reagents
1. Compound Stock Solution Preparation (e.g., 1280 µg/mL):
- Causality: A high-concentration stock is necessary to perform serial dilutions while minimizing the concentration of the solvent (DMSO) in the final assay wells. High concentrations of DMSO can be toxic to bacteria and confound results.
- Accurately weigh the test compound. For a 1280 µg/mL stock, dissolve 1.28 mg of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine in 1 mL of 100% DMSO.
- Vortex thoroughly until the compound is completely dissolved.
- This stock solution can be aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
2. Inoculum Preparation and Standardization:
- Causality: The final inoculum density is one of the most critical variables in susceptibility testing.[21] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MICs. Conversely, an overly dilute inoculum can result in falsely low MICs. The standard final concentration is approximately 5 x 10^5 CFU/mL.[22]
- From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
- Suspend the colonies in a tube containing 3-5 mL of sterile saline.
- Vortex the tube to create a smooth, homogenous suspension.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a white card with black lines or by using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[21][23] A 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL.[16][23]
- Within 15 minutes of standardization, dilute this suspension. Perform a 1:150 dilution in CAMHB (e.g., 0.1 mL of standardized suspension into 14.9 mL of CAMHB). This "working suspension" will have a density of approximately 1 x 10^6 CFU/mL.
Part II: Assay Plate Preparation & Execution
1. Serial Dilution of the Test Compound:
- Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
- Prepare the starting concentration in well 1. For a final top concentration of 64 µg/mL, add 10 µL of the 1280 µg/mL stock solution to 190 µL of CAMHB in a separate tube, vortex, and then transfer 200 µL to well 1. This creates an intermediate 2X concentration of 128 µg/mL.
- Perform the serial dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
- Transfer 100 µL from well 2 to well 3. Continue this twofold serial dilution across the plate to well 10.
- After mixing in well 10, discard the final 100 µL. Wells 1-10 now contain 100 µL of compound at twofold decreasing concentrations (2X the final test concentration).
- Well 11 will serve as the Growth Control (no compound). It should contain 100 µL of CAMHB.
- Well 12 will serve as the Sterility Control (no compound, no inoculum). It should contain 100 µL of CAMHB.
2. Inoculation of the Plate:
- Using a multichannel pipette, add 100 µL of the working bacterial suspension (~1 x 10^6 CFU/mL) to wells 1 through 11.
- Do not add inoculum to well 12 (Sterility Control).
- This final step dilutes the compound concentrations in wells 1-10 by half, achieving the final desired test concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). The final inoculum density in each well is now approximately 5 x 10^5 CFU/mL.
3. Incubation:
- Stack the plates (no more than 4 high) and place them in a non-CO2 incubator.
- Incubate at 35 ± 2°C for 16-20 hours for non-fastidious bacteria.
Part III: Data Interpretation
-
Validate Controls: Before reading the test wells, check the controls.
-
Sterility Control (Well 12): Must be clear (no growth).
-
Growth Control (Well 11): Must show adequate, visible turbidity.
-
-
Determine the MIC: Read the plate against a dark, non-reflective background. The MIC is the lowest concentration of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine at which there is a complete inhibition of visible growth (i.e., the first clear well).
-
Validate QC Strains: The MIC value obtained for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST for the control antibiotic used.[18][20] If the QC results are out of range, the entire batch of tests must be considered invalid and repeated.[18]
Data Presentation & Visualization
Table 1: Example MIC Determination Plate Layout and Results
| Well | Compound (µg/mL) | Inoculum | Growth (+/-) | Interpretation |
| 1 | 64 | + | - | Inhibition |
| 2 | 32 | + | - | Inhibition |
| 3 | 16 | + | - | MIC |
| 4 | 8 | + | + | Growth |
| 5 | 4 | + | + | Growth |
| 6 | 2 | + | + | Growth |
| 7 | 1 | + | + | Growth |
| 8 | 0.5 | + | + | Growth |
| 9 | 0.25 | + | + | Growth |
| 10 | 0.125 | + | + | Growth |
| 11 | 0 (Growth Control) | + | + | Valid |
| 12 | 0 (Sterility) | - | - | Valid |
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Diagram 2: Serial Dilution Principle
Caption: Illustration of the twofold serial dilution process in a microtiter plate.
References
-
Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
-
Intertek Inform. (2024, March 19). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Retrieved from [Link]
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Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
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Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7. Retrieved from [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
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Microbe Notes. (2025, August 4). McFarland Standards: Principle, Preparation, Uses, Limitations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Microbiology Class. (2023, August 28). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Retrieved from [Link]
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GlobalSpec. (2015, January 1). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
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American Society for Microbiology. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Retrieved from [Link]
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Hardy Diagnostics. (n.d.). McFARLAND STANDARD. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Retrieved from [Link]
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ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Testing Laboratory. (2026, January 9). EUCAST MIC Determination Testing. Retrieved from [Link]
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Giles Scientific Inc. (2022, March). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System. Retrieved from [Link]
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MDPI. (2021, April 7). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Retrieved from [Link]
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MDPI. (2023, August 16). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]
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ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]
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Application Notes and Protocols for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine as a Novel Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, hereafter referred to as CTP-Oxadiazole, as a potential molecular probe for cellular and biochemical investigations. Drawing upon the known biological activities of the 1,3,4-oxadiazole and chlorothiophene scaffolds, this application note outlines a strategic approach to validate and deploy CTP-Oxadiazole in life sciences research. While specific biological targets of CTP-Oxadiazole are yet to be fully elucidated, its structural motifs suggest potential interactions with various enzyme classes, making it a candidate for probe-based discovery efforts.[1][2][3][4] This guide provides detailed protocols for the initial characterization of its photophysical properties, validation as a chemical probe, application in cellular imaging, and methodologies for target deconvolution.
Introduction: The Promise of CTP-Oxadiazole as a Molecular Probe
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] Similarly, thiophene-containing compounds have demonstrated a wide range of pharmacological effects, including enzyme inhibition.[2][3][4] The combination of these two heterocyclic systems in CTP-Oxadiazole presents a unique chemical entity with the potential for specific and potent interactions with biological macromolecules.
Molecular probes are essential tools in chemical biology and drug discovery, enabling the visualization of cellular processes and the identification of novel therapeutic targets.[6][7][8] A well-characterized molecular probe should exhibit high potency, selectivity, and on-target engagement in a cellular context.[9] This guide provides the foundational protocols to assess whether CTP-Oxadiazole meets these rigorous criteria and to subsequently employ it as a valuable research tool. Based on the known fluorescence of many heterocyclic compounds, CTP-Oxadiazole is a candidate for development as a fluorescent probe.[10][11][]
Initial Characterization and Validation of CTP-Oxadiazole as a Chemical Probe
Before its application in complex biological systems, a thorough characterization of CTP-Oxadiazole is paramount. This section outlines the essential steps for its initial validation.
Physicochemical and Photophysical Characterization
A fundamental understanding of the probe's properties is the first step.
Protocol 2.1.1: Spectroscopic Analysis
-
UV-Visible Spectroscopy:
-
Prepare a stock solution of CTP-Oxadiazole in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a range of buffers with varying pH to determine the absorption spectrum and molar extinction coefficient.
-
The presence of conjugated aromatic systems suggests probable absorption in the UV or near-UV range.[13]
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the compound at its absorption maximum and record the emission spectrum.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Characterize the Stokes shift (the difference between the absorption and emission maxima). A larger Stokes shift is generally desirable for imaging applications to minimize self-quenching and background noise.[10]
-
Table 1: Key Parameters for Probe Validation
| Parameter | Recommended Criteria | Rationale |
| Biochemical Potency (IC₅₀ or K_d_) | <100 nM | Ensures high affinity for the target, allowing for use at low concentrations and minimizing off-target effects.[9] |
| Cellular Potency (EC₅₀) | <1 µM | Demonstrates the ability of the probe to engage its target within a complex cellular environment.[9] |
| Selectivity | >30-fold against related targets | Crucial for attributing a biological phenotype to the modulation of a specific target.[9] |
| Target Engagement | Direct evidence in cells | Confirms that the probe interacts with its intended target in a living system. |
Workflow for Validating CTP-Oxadiazole
The following workflow provides a systematic approach to validate CTP-Oxadiazole as a reliable chemical probe.
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Application Notes and Protocols for the Development of Novel Therapeutics Based on the 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine Backbone
Authored by: Gemini, Senior Application Scientist
Introduction: The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its significant and diverse pharmacological activities.[1][2][3] Compounds incorporating this five-membered ring have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects.[4][5] The 1,3,4-oxadiazole ring is notable for its metabolic and thermal stability, as well as its ability to serve as a bioisosteric replacement for other functional groups, enhancing the drug-like properties of a molecule.[2] This document provides a comprehensive guide for researchers and drug development professionals on leveraging the 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine backbone for the discovery and development of novel therapeutics.
The strategic incorporation of a chlorothiophene group at the 5-position of the 1,3,4-oxadiazole ring, coupled with an amine at the 2-position, presents a unique chemical architecture. This combination offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These application notes will detail the synthesis of the core scaffold, propose strategies for library development, and provide robust protocols for in vitro screening and ADMET profiling to identify and advance promising therapeutic candidates.
Section 1: Synthesis of the Core Scaffold and Derivative Library
The synthesis of the 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine backbone is a critical first step. A reliable and scalable synthetic route is essential for producing the quantities of the core molecule needed for subsequent derivatization and screening. The following protocol outlines a well-established method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.
Synthetic Pathway Overview
The synthesis typically proceeds through a multi-step sequence, starting from a suitable thiophene derivative. The key steps involve the formation of a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.
Caption: Synthetic workflow for the core scaffold and derivative library.
Detailed Synthesis Protocol for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Materials:
-
5-Chloro-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Cyanogen bromide (CNBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
Step 1: Synthesis of 5-Chloro-2-thiophenecarbohydrazide
-
To a solution of 5-chloro-2-thiophenecarboxylic acid (1 equivalent) in anhydrous methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude methyl 5-chloro-2-thiophenecarboxylate.
-
To the crude ester dissolved in ethanol, add hydrazine hydrate (3 equivalents) and reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the residue with cold water to obtain the solid 5-chloro-2-thiophenecarbohydrazide. Filter, wash with water, and dry.
Step 2: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
-
Dissolve 5-chloro-2-thiophenecarbohydrazide (1 equivalent) in an appropriate solvent such as methanol or water.
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the desired product. Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy for Derivative Library Synthesis
The 2-amino group of the core scaffold is an excellent handle for further chemical modifications. A diverse library of derivatives can be synthesized to explore the SAR.
-
Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to introduce different amide functionalities.
-
Sulfonylation: Reaction with a range of sulfonyl chlorides to generate sulfonamides.
-
Alkylation: Introduction of alkyl or substituted alkyl groups via reductive amination or direct alkylation with alkyl halides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce urea and thiourea derivatives.
Section 2: In Vitro Screening Cascade
A systematic in vitro screening cascade is crucial for identifying promising compounds and elucidating their mechanism of action.[6][7][8] The choice of assays should be guided by the known biological activities of 1,3,4-oxadiazole derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][9]
Caption: A generalized in vitro screening cascade for hit identification.
Primary Screening: Antiproliferative Assays
Given the prevalence of anticancer activity in 1,3,4-oxadiazole derivatives, a primary screen to assess the antiproliferative effects of the synthesized library against a panel of cancer cell lines is a logical starting point.[1][10][11]
Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Multi-well plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Secondary and Tertiary Screening
Compounds that show significant activity in the primary screen should be advanced to secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.
| Assay Type | Purpose | Example Protocol |
| Dose-Response Studies | To accurately determine the IC₅₀ values of the active compounds. | Repeat the MTT assay with a wider range of concentrations. |
| Apoptosis Assays | To determine if the compounds induce programmed cell death. | Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. |
| Cell Cycle Analysis | To investigate the effect of the compounds on cell cycle progression. | Propidium Iodide (PI) staining of DNA followed by flow cytometry. |
| Enzyme Inhibition Assays | If a specific molecular target is hypothesized (e.g., kinases, topoisomerases), direct enzyme inhibition assays can be performed. | Varies depending on the target enzyme. Typically involves measuring enzyme activity in the presence and absence of the inhibitor. |
| Western Blotting | To analyze the expression levels of key proteins involved in relevant signaling pathways (e.g., apoptosis, cell cycle regulation). | Standard Western blotting protocols to probe for proteins like Bcl-2, Bax, caspases, cyclins, etc. |
Section 3: ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition in drug development.[12][13][14][15] A combination of in silico and in vitro methods can be employed for a preliminary ADMET profile of the most promising lead candidates.
In Silico ADMET Prediction
Various computational tools can predict the physicochemical properties and ADMET profiles of compounds based on their chemical structure.
| Parameter | Importance | In Silico Tools |
| Lipinski's Rule of Five | Predicts drug-likeness and oral bioavailability. | SwissADME, Molinspiration |
| Aqueous Solubility | Affects absorption and formulation. | SwissADME, ALOGPS |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. | SwissADME, various QSAR models |
| hERG Inhibition | Predicts potential for cardiotoxicity. | PreADMET, various QSAR models |
| Plasma Protein Binding | Affects the distribution and availability of the drug. | Various QSAR models |
In Vitro ADMET Assays
Experimental validation of the in silico predictions is essential.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Principle: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes. The rate of disappearance of the parent compound over time is measured.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., Verapamil)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
LC-MS/MS system
Protocol:
-
Prepare a reaction mixture containing HLM and phosphate buffer in a 96-well plate.
-
Pre-incubate the mixture at 37 °C for 5-10 minutes.
-
Add the test compound to the wells to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.
-
Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Conclusion
The 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine backbone represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and the known pharmacological profile of the 1,3,4-oxadiazole core provides a strong rationale for screening against various diseases, particularly cancer. By following the systematic approach outlined in these application notes, from synthesis and in vitro screening to early ADMET profiling, researchers can efficiently identify and optimize lead compounds with therapeutic potential. The integration of robust experimental protocols with computational predictions will be key to successfully advancing these novel chemical entities through the drug discovery pipeline.
References
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- PubMed. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches.
- Bentham Science. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
- Creative Biostructure. (n.d.). ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus.
- Unknown. (n.d.). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
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- WuXi AppTec. (2024). Innovations in Drug Development: The Increased Utility of In Vitro Testing.
- Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions.
- Bentham Science Publishers. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches.
- Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development.
- ADMET.net. (2025). ADMET profiling: Significance and symbolism.
- Visikol. (2023). The Importance of In Vitro Assays.
- Charles River Laboratories. (n.d.). In Vitro Assay Development Services.
- HubPages. (2023). In Vitro Assays: The Bedrock of Drug Discovery and Development.
- Journal of University of Shanghai for Science and Technology. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives.
- Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
- PubMed. (n.d.). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds.
- ResearchGate. (2023). A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds.
- PubMed. (2017). Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability.
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A High-Throughput Screening Workflow for the Identification of Bioactive 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
Application Note & Protocols
Abstract
The 1,3,4-oxadiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of a focused chemical library based on the 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine core. We present a detailed, end-to-end workflow, from initial assay development and validation through primary screening, hit confirmation, and counter-screening to eliminate common assay artifacts. The protocols herein are designed to be robust, self-validating, and adaptable, using a representative biochemical kinase inhibition assay as the primary model. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently identify and prioritize novel, bioactive chemical entities from derivative libraries.
Introduction: The Strategic Imperative for Screening 1,3,4-Oxadiazole Scaffolds
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the 1,3,4-oxadiazole ring is of particular interest due to its favorable physicochemical properties and its ability to act as a bioisostere of amides and esters, enhancing biological activity through hydrogen bonding interactions.[4] Derivatives of this scaffold have been successfully developed as potent modulators of various biological targets, including enzymes, growth factors, and kinases.[1][5][6]
The anticancer potential of 1,3,4-oxadiazoles is especially noteworthy, with compounds reported to inhibit critical cancer-related targets such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), Histone Deacetylases (HDACs), and STAT3 signaling pathways.[6][7][8][9][10][11] Given this precedent, a systematic screening of novel derivatives, such as those built upon the 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine core, represents a rational and promising strategy for discovering new therapeutic leads.
This document outlines a complete HTS cascade designed to identify and validate specific inhibitors of a chosen target protein (here, a representative protein kinase) from such a library.
Pre-Screening Phase: Foundational Work for a Successful Campaign
A successful HTS campaign is built upon meticulous preparation. Rushing this phase is a common cause of failure, leading to unreliable data and wasted resources.
Compound Library Preparation and Quality Control
The integrity of your screening data is directly dependent on the quality of your compound library.
-
Solubilization: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stocks (e.g., 10 mM). It is critical to ensure complete dissolution.
-
Purity Assessment: Ideally, the purity of library members should be confirmed (e.g., via LC-MS) prior to screening. Impurities can lead to false or misleading results.
-
Plate Generation: Master plates are used to generate replicate assay plates. We recommend creating intermediate concentration plates (e.g., in DMSO or assay buffer) to minimize solvent effects in the final assay.
Target Selection and Assay Principle
The choice of target should be hypothesis-driven. Based on the extensive literature on 1,3,4-oxadiazoles as kinase inhibitors, we will use a generic protein kinase, "Target Kinase X," as our model.[6][7]
For the primary assay, a homogeneous, "mix-and-read" format is essential for HTS. We will utilize a fluorescence-based assay, which is a common and robust method for detecting kinase activity.[12] Such assays are highly amenable to automation and miniaturization.[13][14]
Primary Assay Development and Validation
Before screening thousands of compounds, the assay must be optimized and validated to ensure it is robust and reliable.
-
Scientist's Note (Causality): The goal of assay development is to find conditions that produce a stable and reproducible signal suitable for discriminating between active and inactive compounds. Key parameters like the Z'-factor are not just metrics; they are a quantitative measure of the assay's statistical power.[14]
Protocol 2.3.1: Kinase Assay Optimization
-
Enzyme Titration: Determine the minimal enzyme concentration that yields a robust signal well above the background within a linear reaction time. This conserves precious recombinant protein.
-
Substrate (ATP & Peptide) Titration: Determine the Michaelis-Menten constant (Km) for both the ATP and the peptide substrate.
-
Time Course Analysis: Confirm the reaction is in the linear phase during the measurement window (typically <10% substrate consumption). This is a core assumption for valid IC50 determination.[17]
-
DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.1% to 2.5%) to establish the maximum allowable concentration that does not significantly inhibit the enzyme, ensuring that the vehicle for compound delivery does not skew the results.
Assay Validation and Quality Control Metrics
Once optimized, the assay is validated by running several plates with only positive (a known potent inhibitor) and negative (DMSO) controls. The following metrics must meet established criteria.
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | ≥ 0.5 | Measures the statistical separation between positive and negative controls. A value ≥ 0.5 indicates an excellent assay suitable for HTS. |
| Signal-to-Background (S/B) | μneg / μpos | ≥ 5 | Indicates the dynamic range of the assay. A higher ratio provides a clearer window to detect inhibition. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% | Measures the relative variability of the data. Low %CV for both positive and negative controls indicates high precision. |
The High-Throughput Screening Cascade
This section details the multi-step process of screening the library and progressively filtering the results to identify high-quality, confirmed hits.
HTS Workflow Overview
The screening process is a funnel designed to efficiently reduce a large number of compounds to a small set of validated hits for further study.
Caption: The HTS Screening Funnel.
Protocol: Primary Screening at a Single Concentration
Objective: To rapidly identify compounds that show significant activity at a single, high concentration (e.g., 10 µM).
-
Plate Preparation: Using automated liquid handlers, prepare 384- or 1536-well assay plates. A typical layout includes:
-
Columns 1-2: Negative Controls (DMSO vehicle).
-
Columns 3-4: Positive Controls (known inhibitor at a concentration > IC90).
-
Columns 5-48 (or equivalent): Library compounds.
-
-
Compound Transfer: Dispense a small volume (e.g., 20-50 nL) of compound from the source plates into the assay plates.
-
Reagent Addition 1 (Enzyme): Add the optimized concentration of Target Kinase X in assay buffer to all wells. Allow for a brief pre-incubation (e.g., 15 minutes) with the compounds.
-
Rationale: Pre-incubation allows the compound to bind to the target enzyme before the reaction is initiated, which is important for detecting slow-binding inhibitors.
-
-
Reagent Addition 2 (Substrates): Initiate the enzymatic reaction by adding a solution containing both the peptide substrate and ATP (at their respective Km concentrations).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for the predetermined linear reaction time (e.g., 60 minutes).
-
Detection: Add the detection reagent (which stops the reaction and generates a fluorescent signal). Incubate as required by the manufacturer.
-
Data Acquisition: Read the plates on a compatible microplate reader.
Data Analysis and Hit Selection
Raw data from the plate reader must be normalized to account for plate-to-plate and systematic variations.[18]
-
Normalization to Percent Inhibition:
-
% Inhibition = 100 * (1 - [Signal_compound - Signal_pos] / [Signal_neg - Signal_pos])
-
-
Hit Selection: A statistical cutoff is required to define a "hit".[19] A common and robust method is to use the Z-score or a robust variant.
-
Z-score = (Value_compound - Median_plate) / MAD_plate
-
Where MAD is the Median Absolute Deviation of all library compound wells on the plate.
-
Hit Threshold: A Z-score cutoff of ≥ 3 is typically used, corresponding to compounds whose activity is 3 standard deviations (approximated by MAD) from the plate median.[20]
-
Hypothetical Primary HTS Data Summary
| Parameter | Value |
| Total Compounds Screened | 50,000 |
| Screening Concentration | 10 µM |
| Hit Definition | Z-score ≥ 3 |
| Primary Hit Rate | 1.2% |
| Number of Primary Hits | 600 |
Hit Confirmation and Triage: Separating Signal from Noise
A primary hit is not a confirmed active compound. This phase is crucial for eliminating false positives that arise from experimental error or assay interference.[21][22][23]
Protocol: Dose-Response (IC₅₀) Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
-
Compound Plating: For each primary hit, create a serial dilution series (e.g., 8-10 points, 1:3 dilution starting at 50 µM).
-
Assay Execution: Run the same primary kinase assay as described in Protocol 3.2, but with the serially diluted compounds. Run each plate in triplicate.
-
Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical IC₅₀ Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| HTS-001 | 0.25 | 1.1 | 98 |
| HTS-002 | 1.5 | 0.9 | 95 |
| HTS-003 | 4.8 | 1.0 | 99 |
| HTS-004 | > 50 | - | < 20 |
Compounds like HTS-004 would be classified as "false positives" from the primary screen and deprioritized.
Protocol: Orthogonal Secondary Assay
Objective: To confirm that the compound's activity is target-specific and not an artifact of the primary assay's technology.[17][21]
-
Scientist's Note: An orthogonal assay must measure the same biological event (kinase activity) but use a different detection method. For a fluorescence-based primary assay, a good orthogonal choice is a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
The protocol is similar to the dose-response assay, but the detection reagents are swapped. Hits that are active in the primary fluorescence assay but inactive in the secondary luminescence assay are likely interfering with the fluorescence detection system and are discarded.
Counter-Screening: Identifying Undesirable Mechanisms
Counter-screens are designed to identify compounds that appear active but work through non-specific or promiscuous mechanisms, such as aggregation or reporter enzyme inhibition.[21][22] These compounds, often termed Pan-Assay Interference Compounds (PAINS), can plague drug discovery programs if not identified and removed early.
Hit Triage Logic
The decision to advance a compound is based on cumulative evidence from the entire screening cascade.
Caption: Decision logic for hit validation and triage.
Protocol: Counter-Screen for Compound Aggregation
Objective: To identify compounds that inhibit enzymes via the formation of colloidal aggregates, a common non-specific mechanism.
-
Assay Principle: This assay uses a well-characterized, sensitive enzyme (e.g., β-lactamase) that is known to be inhibited by aggregators. The key is the inclusion of a non-ionic detergent. Aggregators will show potent inhibition in the absence of detergent, but this inhibition will be abolished or greatly reduced in its presence.
-
Execution:
-
Run a dose-response assay for the hit compounds against β-lactamase in two parallel conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer + 0.01% Triton X-100.
-
-
-
Interpretation: Compounds that show a significant rightward shift (>10-fold) in their IC₅₀ in the presence of Triton X-100 are flagged as likely aggregators and are deprioritized.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (< 0.5) | 1. Reagent instability (enzyme, ATP).2. Sub-optimal reagent concentrations.3. High variability in liquid handling. | 1. Use fresh reagents; check buffer pH and additives.2. Re-optimize enzyme and substrate concentrations.3. Calibrate and maintain automated liquid handlers.[24] |
| High %CV (> 15%) | 1. Incomplete mixing of reagents.2. Pipetting errors.3. Bubbles in wells. | 1. Increase mixing speed/duration on plate shakers.2. Check pipette tips for clogs; ensure proper calibration.3. Centrifuge plates briefly after reagent addition. |
| Plate "Edge Effects" | 1. Uneven temperature incubation.2. Evaporation from outer wells. | 1. Use a high-quality, uniform incubator.2. Use plates with lids; consider not using the outermost wells for compounds. |
| High False Positive Rate | 1. Hit threshold is too lenient.2. Library contains many PAINS.3. Assay is sensitive to interference. | 1. Use a more stringent hit cutoff (e.g., Z-score > 3.5).2. Implement counter-screens early in the triage process.3. Develop and run an orthogonal assay.[22] |
Conclusion and Forward Look
This application note provides a robust, multi-stage workflow for the high-throughput screening of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine derivatives. By integrating rigorous assay validation, orthogonal confirmation, and specific counter-screens, this cascade is designed to minimize the advancement of false positives and enrich for compounds with genuine, on-target activity. The validated hits that emerge from this process form a high-quality starting point for subsequent lead optimization efforts, including structure-activity relationship (SAR) studies, cell-based potency and selectivity profiling, and ADME-Tox characterization.
References
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
PubMed. (n.d.). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. [Link]
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PubMed. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. [Link]
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ProQuest. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
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MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
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ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
Neliti. (n.d.). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. [Link]
-
ResearchGate. (2003). (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]
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National Center for Biotechnology Information. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. [Link]
-
ResearchGate. (n.d.). 1,3,4-Oxadiazole derivatives with activity of focal-adhesion kinase inhibitors. [Link]
-
PubMed. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
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MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]
-
Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]
-
National Center for Biotechnology Information. (n.d.). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. [Link]
-
Wikipedia. (n.d.). Hit selection. [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
-
YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Asian Journal of Chemistry. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
-
Creative Biolabs. (n.d.). Secondary Screening. [Link]
-
Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Screening of New[1][4][5]Oxadiazole,[1][4][25]Triazole, and[1][4][25]Triazolo[4,3-b][1][4][25]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Screening of 1,3,4-Oxadiazoles. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]
-
National Center for Biotechnology Information. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to improve your experimental outcomes.
Problem 1: Consistently Low Yield in the Final Cyclization Step
Scenario: You are attempting the final cyclization to form the 2-amino-1,3,4-oxadiazole ring from a 5-chlorothiophene-2-yl precursor and are observing yields significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Activation of the Carboxylic Acid Precursor:
-
Causality: The conversion of 5-chlorothiophene-2-carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is a critical step. Incomplete conversion will result in unreacted starting material, directly impacting the overall yield.
-
Solution: When using thionyl chloride (SOCl₂) to synthesize 5-chlorothiophene-2-carbonyl chloride, ensure the complete removal of residual water from the starting carboxylic acid.[1][2] The reaction can be driven to completion by using a slight excess of thionyl chloride and allowing for a sufficient reflux period (typically 1-3 hours).[1] The progress of the reaction can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
-
Suboptimal Cyclization Conditions:
-
Causality: The choice of cyclizing agent and reaction conditions plays a pivotal role in the efficiency of 1,3,4-oxadiazole ring formation. Harsh conditions can lead to decomposition, while overly mild conditions may result in incomplete reaction.
-
Solution: For the cyclization of 1-(5-chlorothiophene-2-carbonyl)thiosemicarbazide, a tosyl chloride/pyridine system is a robust and generally high-yielding method.[3] Alternatively, oxidative cyclization using reagents like 1,3-dibromo-5,5-dimethylhydantoin can be effective.[4] It is crucial to maintain the recommended reaction temperature and time for the chosen method. A systematic optimization of the base, solvent, and temperature may be necessary for your specific setup.
-
-
Side Reaction Pathways:
-
Causality: When using thiosemicarbazide as a precursor, there is a possibility of competitive cyclization leading to the formation of 2-amino-1,3,4-thiadiazole impurities, especially under certain conditions.
-
Solution: The choice of cyclizing agent can influence the regioselectivity. Reagents like EDC·HCl in DMSO or p-TsCl with triethylamine in NMP have been shown to favor the formation of 2-amino-1,3,4-oxadiazoles over their thiadiazole counterparts.[3] Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of major byproducts, allowing for timely adjustments to the reaction conditions.
-
-
Product Degradation During Workup or Purification:
-
Causality: The 2-amino-1,3,4-oxadiazole ring system can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during workup or purification.
-
Solution: Maintain a neutral or mildly basic pH during aqueous workup. For purification, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water) is often preferred over silica gel chromatography for larger scales to minimize potential on-column degradation.[5][6] If chromatography is necessary, using a deactivated silica gel or a gradient with a small amount of a basic modifier (like triethylamine) in the eluent can be beneficial.
-
Problem 2: Difficulty in Purifying the Final Product
Scenario: Your crude product shows multiple spots on TLC, and you are struggling to isolate the desired 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine with high purity.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials:
-
Causality: Incomplete reactions, as discussed above, will lead to the presence of starting materials in your crude product, complicating purification.
-
Solution: Ensure the reaction has gone to completion by monitoring with an appropriate technique (TLC, LC-MS, or ¹H NMR of a crude aliquot). If the reaction has stalled, consider extending the reaction time or a modest increase in temperature.
-
-
Formation of Closely Eluting Impurities:
-
Causality: Side reactions can generate impurities with similar polarities to the desired product, making separation by chromatography challenging.
-
Solution:
-
Recrystallization: This is the most effective method for removing minor impurities. Experiment with different solvent systems. A good starting point is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and allow it to cool slowly.
-
Solvent Trituration: Suspending the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble, can be an effective purification step.
-
Chromatography Optimization: If chromatography is unavoidable, screen different solvent systems to maximize the separation (ΔRf) between your product and the impurities. Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.
-
-
-
Product Insolubility:
-
Causality: 2-Amino-1,3,4-oxadiazole derivatives can sometimes exhibit poor solubility in common organic solvents, making purification and characterization difficult.
-
Solution: For purification, consider using more polar solvents like DMF or DMSO for dissolution, followed by precipitation with a non-solvent. For NMR analysis, deuterated DMSO (DMSO-d₆) is often a suitable solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine?
A1: The two most prevalent synthetic strategies are:
-
From 5-Chlorothiophene-2-carbohydrazide: This intermediate is reacted with cyanogen bromide (BrCN) in a basic medium (e.g., aqueous NaHCO₃) to directly form the 2-amino-1,3,4-oxadiazole ring.
-
From 5-Chlorothiophene-2-carbonyl Chloride: This acyl chloride is first reacted with thiosemicarbazide to form 1-(5-chlorothiophene-2-carbonyl)thiosemicarbazide. This intermediate is then cyclized, often under oxidative conditions, to yield the final product.
Q2: How can I synthesize the key precursor, 5-chlorothiophene-2-carboxylic acid?
A2: There are several documented methods, including:
-
Chlorination of 2-thiophenecarboxaldehyde: This involves the direct chlorination of 2-thiophenecarboxaldehyde, followed by oxidation to the carboxylic acid.
-
Lithiation of 2-chlorothiophene: This method involves the reaction of 2-chlorothiophene with a strong base like n-butyllithium, followed by quenching with carbon dioxide. This approach offers good regioselectivity.
Q3: What are the critical safety precautions when working with reagents like thionyl chloride and cyanogen bromide?
A3: Both thionyl chloride and cyanogen bromide are highly toxic and corrosive.
-
Thionyl Chloride (SOCl₂): Reacts violently with water to release toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential.
-
Cyanogen Bromide (BrCN): Is a highly toxic lachrymator and can be fatal if inhaled or absorbed through the skin. It must be handled with extreme caution in a fume hood with appropriate protective gear. Due to its toxicity, alternative, greener synthetic routes are often explored in industrial settings.
Q4: Can I use phosphorus oxychloride (POCl₃) as a cyclizing agent?
A4: Yes, phosphorus oxychloride is a common dehydrating agent used for the synthesis of 1,3,4-oxadiazoles from diacylhydrazine precursors.[7] It is effective but can be harsh, so reaction conditions should be carefully controlled to avoid degradation of sensitive substrates.
III. Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine starting from 5-chlorothiophene-2-carboxylic acid.
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorothiophene-2-carboxylic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (2.0 - 3.0 eq) dropwise at 0 °C.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.[2]
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 5-chlorothiophene-2-carbonyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 1-(5-Chlorothiophene-2-carbonyl)thiosemicarbazide
-
In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as pyridine or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the crude 5-chlorothiophene-2-carbonyl chloride from Step 1 to the thiosemicarbazide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude 1-(5-chlorothiophene-2-carbonyl)thiosemicarbazide.
Step 3: Cyclization to 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
-
Suspend the crude 1-(5-chlorothiophene-2-carbonyl)thiosemicarbazide (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethanol.
-
Add a base, such as triethylamine (2.0-3.0 eq) or pyridine.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.[3]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
IV. Data and Diagrams
Table 1: Comparison of Common Cyclization Reagents for 2-Amino-1,3,4-Oxadiazole Synthesis
| Cyclizing Reagent | Typical Conditions | Advantages | Potential Drawbacks |
| Cyanogen Bromide (BrCN) | Basic aqueous medium | Direct conversion from carbohydrazide | Highly toxic, requires careful handling |
| Tosyl Chloride (TsCl)/Pyridine | Anhydrous organic solvent | High yields, good for thiosemicarbazide precursors[3] | Requires anhydrous conditions, pyridine can be difficult to remove |
| Phosphorus Oxychloride (POCl₃) | Reflux | Powerful dehydrating agent | Harsh conditions, may not be suitable for sensitive substrates |
| Iodine (I₂) | Basic medium (e.g., NaHCO₃) | Mild oxidative cyclization | May not be as efficient as other methods |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | KI, solvent | Commercially available, easy to handle oxidant[4] | May require optimization for specific substrates |
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield.
V. References
-
CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. Google Patents.
-
Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30.
-
Rivera, D. G., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(46), 8149-8152.
-
Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273.
-
LookChem. (n.d.). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE.
-
Zarghi, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7805.
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191.
-
Dolman, S. J., et al. (2006). A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry, 71(25), 9548-9551.
-
Nguyen, T. L., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 17(8), 923-936.
-
Aziz-ur-Rehman, et al. (2014). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 13(12), 2047-2054.
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme. Molecules, 17(8), 9597-9611.
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 2018, 83(15), 8474-8480.
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B, 42B(4), 900-904.
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Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and primary cytotoxicity evaluation of some new 2,5-disubstituted-1,3,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 42(3), 320-326.
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Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519.
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BenchChem. (n.d.). 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9.
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Marei, M. G., & El-Ghanam, M. (1992). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of Islamic Academy of Sciences, 5(2), 86-92.
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Technical Support Center: Purification of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the purification of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.
Understanding the Chemistry: Common Synthetic Routes and Potential Impurities
A robust purification strategy begins with understanding the synthetic pathway and the likely impurities that may arise. The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, including our target molecule, often proceeds through one of two primary routes. Your crude product's impurity profile will be dictated by the chosen method.
Route 1: Cyclization of an Acylhydrazide with Cyanogen Bromide
This common method involves the reaction of 5-chlorothiophene-2-carbohydrazide with cyanogen bromide.
-
Diagram of Synthetic Route 1:
Caption: Synthesis via Cyanogen Bromide.
Route 2: Oxidative Cyclization of an Acylthiosemicarbazide
This route involves the formation of an acylthiosemicarbazide intermediate from 5-chlorothiophene-2-carbohydrazide and an isothiocyanate source, followed by cyclization.
-
Diagram of Synthetic Route 2:
Caption: Synthesis via Acylthiosemicarbazide.
Common Impurities to Consider:
| Impurity | Structure | Origin | Physicochemical Properties |
| 5-Chlorothiophene-2-carbohydrazide | Thiophene-C(=O)NHNH₂ | Unreacted starting material | More polar than the product. |
| Acylthiosemicarbazide Intermediate | Thiophene-C(=O)NHNHC(=S)NH₂ | Uncyclized intermediate from Route 2 | Polar, may have different solubility. |
| 2-Amino-5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazole | Isomeric impurity | Potential side-product from Route 2 | Similar polarity to the product, can be challenging to separate. |
Troubleshooting Purification Issues
This section provides detailed guidance on overcoming common purification hurdles.
Issue 1: Low Purity After Recrystallization
Q: I've attempted to recrystallize my crude 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, but the purity is not improving significantly. What should I do?
A: This is a common issue, often stemming from an inappropriate solvent choice or the presence of impurities with similar solubility to your product.
Troubleshooting Steps:
-
Solvent Screening: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at elevated temperatures. For 2-amino-1,3,4-oxadiazole derivatives, common solvents include ethanol, methanol, and isopropanol.[1] It is crucial to perform a systematic solvent screen with small amounts of your crude material.
-
Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water) dropwise at room temperature until a slurry is formed.
-
If the compound dissolves at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
For solvents that do not dissolve the compound at room temperature, heat the mixture gently. If it dissolves, allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
The best solvent will provide a good recovery of crystalline material.
-
-
-
Mixed-Solvent Systems: If a single solvent is not effective, a mixed-solvent system can be employed. This typically involves a "good" solvent in which your compound is soluble and a "poor" solvent in which it is not.
-
Example: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
-
Activated Charcoal Treatment: If your product is discolored, this may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these.[2]
-
Caution: Use charcoal sparingly as it can adsorb your product, leading to lower yields.
-
Issue 2: Persistent Impurities After Column Chromatography
Q: I'm using silica gel column chromatography, but I'm observing significant peak tailing, and some impurities are co-eluting with my product. How can I improve the separation?
A: The basic nature of the amino group in your compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing peak tailing and poor separation.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and resolution.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is commonly used.[2]
-
Example Mobile Phase: A gradient of ethyl acetate in hexanes with 1% TEA.
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using an alternative stationary phase.
-
Amine-functionalized Silica Gel: This is often the most effective solution for purifying basic compounds as it minimizes the acid-base interactions.[1]
-
Alumina (basic or neutral): Can be a good alternative to silica gel for basic compounds.
-
-
Workflow for Column Chromatography Optimization:
Caption: Column Chromatography Troubleshooting.
Issue 3: Difficulty Removing Starting Materials
Q: My final product is contaminated with the starting 5-chlorothiophene-2-carbohydrazide. How can I remove it?
A: An acid-base extraction is an effective method for separating your weakly basic product from more neutral or acidic starting materials and by-products.[3][4] The amino group on the oxadiazole ring can be protonated, making the compound soluble in an aqueous acidic solution.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains the impurities and can be discarded (after ensuring your product is not present by TLC).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). Your product will precipitate out of the solution.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.
-
Diagram of Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine?
A1: Pure 2-amino-5-substituted-1,3,4-oxadiazoles are typically white to off-white or pale yellow crystalline solids. Aromatic amines can be susceptible to oxidation, which may cause discoloration over time.[2] For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). 1,3,4-Oxadiazoles are generally thermally stable heterocyclic compounds.[5]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic protons on the thiophene ring and the amino protons will have characteristic chemical shifts. For similar 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles, the thiophene protons appear as doublets in the aromatic region.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.[3]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid for better peak shape) is a good starting point.[7][8]
-
Melting Point: A sharp melting point range is a good indicator of purity.
Q3: What are the key differences in purification challenges if I use a thiosemicarbazide intermediate (Route 2) for synthesis?
A3: The primary challenge with this route is the potential for the formation of the isomeric 2-amino-5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazole. This impurity can be very difficult to separate from your desired oxadiazole product due to their similar polarities. Careful monitoring of the reaction by TLC or LC-MS is crucial to optimize for the formation of the oxadiazole. If the thiadiazole impurity is present, meticulous column chromatography, possibly using a specialized stationary phase or a multi-step purification process, may be required.[9]
Q4: My compound seems to be sparingly soluble in common organic solvents. What are my options?
A4: Limited solubility can be a challenge for both recrystallization and column chromatography.
-
For recrystallization , you may need to explore more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in a mixed-solvent system with an anti-solvent like water or an alcohol.
-
For column chromatography , you may need to use a more polar mobile phase, such as a mixture of dichloromethane and methanol. Remember to add a basic modifier like triethylamine to prevent streaking.[1] If solubility is extremely low, a dry loading technique, where the crude product is adsorbed onto silica gel before being loaded onto the column, is recommended.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]
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SIAL. (n.d.). Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. [Online]. Available: [Link]
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MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Online]. Available: [Link]
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PMC. (2016). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Online]. Available: [Link]
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Elsevier. (1987). Thermal degradation of some[1][10][11]oxadiazole derivatives with liquid crystalline properties. [Online]. Available: [Link]
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Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Online]. Available: [Link]
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Chemistry LibreTexts. (2021, August 15). Interpretation of mass spectra. [Online]. Available: [Link]
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Semantic Scholar. (n.d.). Serpi et al_Supporting Info-12-1-22. [Online]. Available: [Link]
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Wikipedia. (2023, November 28). Acid–base extraction. [Online]. Available: [Link]
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Research Journal of Chemical Sciences. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. [Online]. Available: [Link]
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PubChem. (n.d.). 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. [Online]. Available: [Link]
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ResearchGate. (2026, January 6). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. [Online]. Available: [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. [Online]. Available: [Link]
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ResearchGate. (2025, August 5). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. [Online]. Available: [Link]
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PubMed. (1995, March 1). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. [Online]. Available: [Link]
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NIH. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. [Online]. Available: [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Online]. Available: [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Online]. Available: [Link]
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NISCAIR. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. [Online]. Available: [Link]
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SpectraBase. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine - Optional[13C NMR] - Chemical Shifts. [Online]. Available: [Link]
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ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Online]. Available: [Link]
-
IP Innovative Publication. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Online]. Available: [Link]
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Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Online]. Available: [Link]
-
Technical Disclosure Commons. (2023, October 16). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. [Online]. Available: [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support guide for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during biological assays. This guide provides in-depth, experience-driven solutions in a practical question-and-answer format.
Introduction: Understanding the Molecule
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-oxadiazole class.[1][2][3] Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] However, their aromatic and heterocyclic nature often leads to poor aqueous solubility, a major hurdle in the development of reliable and reproducible biological assays.[5][6][7][8] This guide will address these challenges head-on, providing you with the necessary tools and knowledge to ensure your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, is precipitating in my aqueous assay buffer. What is the first step I should take?
A1: The initial and most critical step is to correctly prepare a concentrated stock solution in an appropriate organic solvent.
Precipitation in aqueous media is a classic sign of a compound with low water solubility. The goal is to first dissolve the compound at a high concentration in a solvent it is readily soluble in, and then dilute this stock into your final assay buffer.
Causality: Many complex organic molecules, especially those with multiple aromatic rings like this oxadiazole derivative, are hydrophobic.[8] Water, a highly polar solvent, cannot effectively solvate these nonpolar structures, leading to aggregation and precipitation. An organic solvent can disrupt the crystal lattice of the solid compound and solvate the molecule, creating a stable, concentrated stock solution.
Q2: Which organic solvent should I choose for my stock solution, and what are the best practices for its preparation?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for compounds of this class due to its excellent solvating power for a wide range of organic molecules. [9]
Recommended Protocol: Preparing a 10 mM DMSO Stock Solution
This protocol provides a step-by-step method for accurately preparing a stock solution.[10][11][12][13][14]
Materials:
-
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (Molecular Weight: ~215.66 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Sterile, amber vials for storage
Procedure:
-
Calculation: To make a 10 mM stock solution in 1 mL, you would need 0.21566 mg of the compound. It is advisable to prepare a larger volume (e.g., 5-10 mL) for better weighing accuracy. For 10 mL of a 10 mM solution, you will need 2.1566 mg.
-
Weighing: Accurately weigh the required amount of the compound.
-
Dissolution: Add the weighed compound to your volumetric flask. Add approximately 70-80% of the final DMSO volume.
-
Solubilization: Gently vortex or sonicate the mixture until the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Final Volume: Add DMSO to reach the final desired volume.
-
Storage: Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for long-term stability.[14]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water content that can affect solubility and stability. |
| Concentration | 10-50 mM | A higher concentration allows for smaller volumes to be added to the assay, minimizing solvent effects. |
| Storage | -20°C or -80°C in aliquots | Prevents degradation from repeated freeze-thaw cycles.[14] |
Q3: I'm concerned about DMSO toxicity in my cell-based assay. What are the safe concentration limits, and are there alternatives?
A3: This is a valid and crucial concern. DMSO can exhibit cytotoxic effects, typically at concentrations above 0.5% (v/v) in most cell lines. [15][16][17]
The final concentration of DMSO in your assay should ideally be kept at or below 0.1% to minimize any impact on cell viability and function.[15] Always include a "vehicle control" in your experiments (assay buffer with the same final concentration of DMSO but without your compound) to account for any solvent effects.[9]
| DMSO Concentration (v/v) | General Effect on Cells |
| < 0.1% | Generally considered safe for most cell lines with minimal effects. |
| 0.1% - 0.5% | May cause subtle effects in sensitive cell lines; requires careful validation.[15] |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects.[15][18] |
| 5% - 10% | Highly cytotoxic; used for cryopreservation.[15][16] |
Alternative Solvents
If your compound is insoluble in DMSO or if your assay is particularly sensitive to it, consider these alternatives:
-
Dimethylformamide (DMF): Similar solvating properties to DMSO.[19]
-
Ethanol: Can be effective, but often has higher cytotoxicity than DMSO at similar concentrations.[18]
-
Cyrene™ (dihydrolevoglucosenone): A greener, bio-based alternative with comparable solvating properties and potentially lower toxicity in some systems.[20][21][22]
Important: If you switch solvents, you must re-validate your assay and establish the new solvent's safe concentration limit.[19]
Q4: Even after using a DMSO stock, my compound precipitates upon dilution into the final aqueous buffer. What advanced strategies can I employ?
A4: This indicates a need for more advanced formulation techniques to increase the apparent solubility of your compound in the final aqueous environment.
Here is a decision-making workflow to guide you through these advanced options:
Caption: Decision workflow for advanced solubility enhancement.
Strategy 1: pH Modification
The amine group in 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is basic and can be protonated.[23][24][25] Adjusting the pH of your assay buffer may significantly increase solubility.
Mechanism: At a pH below the pKa of the amine group, the nitrogen atom will accept a proton, forming a positively charged cation. This ionized form is generally much more soluble in aqueous solutions than the neutral form.[26][27]
Experimental Protocol:
-
Prepare a series of your assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add your compound (from the DMSO stock) to each buffer to the final desired concentration.
-
Incubate for a short period and visually inspect for precipitation. Use nephelometry or UV-Vis spectroscopy for a more quantitative assessment of solubility.
-
Caution: Ensure the chosen pH does not negatively impact your biological target (e.g., enzyme activity, cell viability).
Strategy 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[28][29][30][31]
Mechanism: The hydrophobic thiophene and oxadiazole portions of your compound can fit into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "cloaking" the insoluble drug and increasing its apparent solubility.[29]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[28]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.
Experimental Protocol:
-
Prepare a solution of the chosen cyclodextrin (e.g., 1-10% w/v) in your assay buffer.
-
Add your compound (from the DMSO stock) to the cyclodextrin-containing buffer.
-
Mix thoroughly and assess for solubility. The formation of the inclusion complex can be confirmed by techniques like NMR or DSC.[32]
Strategy 3: Co-solvent Systems
While you want to minimize the final concentration of your primary organic solvent (like DMSO), sometimes a slightly higher but still safe percentage, or the addition of another less toxic co-solvent, can maintain solubility.
Examples of Co-solvents:
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Propylene glycol
-
Glycerol
Approach:
-
Determine the maximum tolerable concentration of the co-solvent in your assay.
-
Prepare your final dilution in a buffer that already contains this safe concentration of the co-solvent.
-
This approach reduces the polarity of the bulk solvent just enough to keep the compound in solution.
Summary of Troubleshooting Strategies
Caption: Summary of troubleshooting steps for solubility issues.
This guide provides a systematic approach to overcoming the solubility challenges of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. By understanding the physicochemical properties of your compound and applying these formulation strategies, you can achieve reliable and reproducible results in your biological assays.
References
-
Al-Ghazali, M., & Al-Musawi, S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
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Astray, G., et al. (2021). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy Journal. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Patil, J. S., & Vavia, P. R. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Al-Ghazali, M., & Al-Musawi, S. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
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Müller, C., & Sievers, F. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Anonymous. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. [Link]
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Tran, H. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
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Shaji, J., & Jain, V. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]
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Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]
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Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. [Link]
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Anonymous. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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Kumar, S., et al. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. PubMed. [Link]
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Anonymous. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
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Sharma, P., et al. (2016). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
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Anonymous. (2021). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]
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Bitesize Bio. (2024). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
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Camp, J. E., et al. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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ChemGulf. (2024). How do amines and amides affect the pH of a solution?. ChemGulf Blog. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
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ResearchGate. (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. ResearchGate. [Link]
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Kumar, S. N., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. International Journal of Nanoscience and Nanotechnology. [Link]
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ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
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Al-Bayati, Z. F., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. [Link]
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ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]
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Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]
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PubChem. (n.d.). 5-chloro-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide. PubChem. [Link]
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LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. [Link]
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askIITians. (n.d.). How does pH affect solubility?. askIITians. [Link]
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Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences. [Link]
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IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
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MDPI. (n.d.). Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. MDPI. [Link]
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Khan, I., et al. (2013). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 1,3,4-Oxadiazole Formation
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing your experimental conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you might encounter during the formation of 1,3,4-oxadiazoles. Each issue is followed by a detailed explanation of potential causes and actionable steps to resolve them.
Q1: My 1,3,4-oxadiazole synthesis is resulting in very low or no yield. What are the likely causes and how can I improve it?
Low or no yield is a frequent issue stemming from several factors, primarily related to the choice of cyclodehydration method and the reactivity of your starting materials.
Potential Causes and Solutions:
-
Inefficient Cyclodehydration: The conversion of the intermediate, typically a 1,2-diacylhydrazine or an N-acylhydrazone, to the 1,3,4-oxadiazole ring is a critical step that often requires forcing conditions. If you are using a mild dehydrating agent, it may not be potent enough for your specific substrate.
-
Actionable Advice: Consider switching to a more powerful dehydrating agent. A range of agents with varying strengths are available. For instance, phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are common and effective but can be harsh.[1] Milder and safer alternatives include triflic anhydride in combination with triphenylphosphine oxide, or Burgess reagent.[2][3] The choice of dehydrating agent can significantly impact your yield, with some methods reporting yields from 26% to as high as 96% depending on the substrate and reagent combination.[2]
-
-
Poor Quality Starting Materials: Impurities in your starting materials, such as the carboxylic acid, hydrazide, or aldehyde, can interfere with the reaction.
-
Actionable Advice: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary. Verify their identity and purity using techniques like NMR or melting point analysis.
-
-
Suboptimal Reaction Temperature: The cyclodehydration step is often temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the desired product.
-
Actionable Advice: Optimize the reaction temperature. Start with the reported temperature in the literature for a similar substrate. If the reaction is sluggish, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Microwave irradiation can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[2][4]
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate.
-
Actionable Advice: Aprotic polar solvents like DMF or DMSO can be effective, especially in base-mediated reactions.[5][6] For other cyclodehydration methods, solvents like acetonitrile or dioxane may be more suitable.[5] It's crucial to ensure your reagents are soluble in the chosen solvent at the reaction temperature.
-
Q2: I am observing significant side product formation in my 1,3,4-oxadiazole synthesis. How can I minimize these?
Side reactions can significantly reduce the yield of the desired 1,3,4-oxadiazole. The nature of the side products often provides clues about what is going wrong.
Common Side Products and Mitigation Strategies:
-
Formation of 1,3,4-Thiadiazoles: When starting from acylthiosemicarbazides to synthesize 2-amino-1,3,4-oxadiazoles, a common side product is the corresponding 2-amino-1,3,4-thiadiazole.[2]
-
Causality: This is due to a competing cyclization pathway. The choice of cyclizing agent and reaction conditions can influence the selectivity.
-
Actionable Advice: The use of iodine in the presence of a base like sodium hydroxide has been shown to favor the formation of the oxadiazole.[7] Alternatively, reagents like 1,3-dibromo-5,5-dimethylhydantoin can be effective oxidizing agents for this transformation.[8]
-
-
Unreacted 1,2-Diacylhydrazine Intermediate: In methods involving the cyclodehydration of 1,2-diacylhydrazines, incomplete reaction is a common issue.
-
Causality: This points to insufficient activation by the dehydrating agent or suboptimal reaction conditions (temperature, time).
-
Actionable Advice: Increase the reaction time or temperature. Consider using a more potent dehydrating agent as discussed in Q1. Ensure anhydrous conditions, as water can quench the dehydrating agent.
-
-
Formation of N-Acylhydrazones: When synthesizing 2,5-disubstituted-1,3,4-oxadiazoles from the oxidative cyclization of N-acylhydrazones, the starting hydrazone may remain if the oxidation is incomplete.
-
Causality: The oxidizing agent may be too weak or used in insufficient quantity.
-
Actionable Advice: A variety of oxidizing agents can be employed, such as ceric ammonium nitrate (CAN)[3], potassium permanganate[9], or N-chlorosuccinimide (NCS) in the presence of a base like DBU.[2] Ensure you are using the correct stoichiometry of the oxidizing agent.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of 1,3,4-oxadiazoles.
Q3: What are the most common starting materials for synthesizing 1,3,4-oxadiazoles?
The most prevalent synthetic routes to 1,3,4-oxadiazoles start from readily available precursors:
-
Carboxylic Acid Hydrazides (Acylhydrazides): These are versatile starting materials that can be reacted with various reagents to form the oxadiazole ring.[10][11]
-
Carboxylic Acids: These can be coupled with hydrazides to form a 1,2-diacylhydrazine intermediate, which is then cyclized.[2]
-
Aldehydes: Aldehydes are condensed with acylhydrazides to form N-acylhydrazones, which undergo oxidative cyclization.[2][4]
-
Acylthiosemicarbazides: These are precursors for the synthesis of 2-amino-1,3,4-oxadiazoles.[12]
Q4: How do I choose the right cyclodehydrating agent for my reaction?
The selection of the cyclodehydrating agent is crucial and depends on the stability of your substrate and the desired reaction conditions.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Powerful, readily available, and inexpensive.[1][9] | Harsh conditions, can lead to chlorinated byproducts.[2] |
| Thionyl Chloride (SOCl₂) | Reflux | Strong dehydrating agent.[3] | Corrosive and generates toxic HCl and SO₂ gas. |
| Polyphosphoric Acid (PPA) | High temperatures (100-150 °C)[3] | Effective for a wide range of substrates. | Viscous, difficult to handle and work up. |
| Triflic Anhydride (Tf₂O) / TPPO | Anhydrous conditions, often at room temperature. | Milder conditions, high yields (26-96%).[2] | Reagents are more expensive. |
| Burgess Reagent | Mild conditions, often in THF or dioxane.[3][13] | Neutral conditions, good for sensitive substrates. | Can be expensive. |
| EDC (Carbodiimide) | Room temperature, often with a base. | Mild conditions, good for peptide-like structures.[2] | Can be expensive, and urea byproduct can be difficult to remove. |
Q5: How can I monitor the progress of my 1,3,4-oxadiazole synthesis?
Effective reaction monitoring is key to optimizing your yield and minimizing side products.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. Use an appropriate solvent system to achieve good separation between your starting materials, intermediates, and the final product. The 1,3,4-oxadiazole product is typically more non-polar than the hydrazide or diacylhydrazine precursors and will have a higher Rf value.
-
Spectroscopic Methods: For a more quantitative analysis, you can take aliquots from the reaction mixture and analyze them by:
-
¹H NMR Spectroscopy: Monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of N-H and C=O stretching bands of the hydrazide and the appearance of characteristic C=N and C-O-C stretches of the oxadiazole ring.[2]
-
Experimental Protocols and Workflows
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines using POCl₃
This protocol describes a common method for synthesizing symmetrical or unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles.
Step-by-Step Methodology:
-
To a round-bottom flask, add the 1,2-diacylhydrazine (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is basic to litmus paper.
-
The solid product that precipitates out is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for Troubleshooting Low Yield in 1,3,4-Oxadiazole Synthesis
This diagram outlines a logical workflow to diagnose and solve issues of low product yield.
Caption: A troubleshooting workflow for low yield in 1,3,4-oxadiazole synthesis.
Reaction Mechanism: Cyclodehydration of a 1,2-Diacylhydrazine
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed cyclodehydration of a 1,2-diacylhydrazine to a 1,3,4-oxadiazole.
Caption: Mechanism of 1,3,4-oxadiazole formation via cyclodehydration.
References
-
Bhusnure, O. G., et al. (2021). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. Available at: [Link]
-
Shafiei, M., et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications. Available at: [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Al-Saeedi, S. I. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Egyptian Journal of Chemistry. Available at: [Link]
-
Rossi, T., et al. (2007). Mechanism of TFAA-mediated 1,3,4 Oxadiazole Formation. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science. Available at: [Link]
-
Sharma, S., et al. (2024). Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. ResearchGate. Available at: [Link]
-
Sadiq, M., et al. (2022). Mechanism for the formation of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Grote, R. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein. Available at: [Link]
-
Kumar, R., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]
-
Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]
-
Kumar, A., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. Available at: [Link]
-
Unlu, S. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Let's Talk Science. Available at: [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
-
Grote, R. (2018). Investigating The Synthesis of 1,3,4-Oxadiazoles Via a Novel Two-Step-One-Pot Cyclodehydration Reaction. Digital Commons @ Otterbein. Available at: [Link]
-
Wang, F., et al. (2019). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available at: [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Bakulina, O., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Available at: [Link]
-
da Silva, G. G., et al. (2023). Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Dalai, S., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Nikpassand, M., et al. (2018). Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. Journal of the Iranian Chemical Society. Available at: [Link]
-
Ng, Y. X. (2020). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. JCREVIEW. Available at: [Link]
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Technical Support Center: Enhancing the Stability of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. We will address common stability challenges, offer detailed troubleshooting protocols, and present preventative strategies to ensure the integrity of your experimental results.
Compound Overview and Intrinsic Stability Profile
Understanding the structure of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is fundamental to predicting its stability. The molecule is composed of three key moieties, each with distinct chemical properties that contribute to its overall reactivity and potential degradation pathways.
-
1,3,4-Oxadiazole Ring: This five-membered heterocycle is an electron-deficient system. While generally stable, it is known to be a bioisostere for esters and amides and can be susceptible to hydrolysis under certain conditions, particularly enzymatic or strong acidic/basic environments.[1][2][3] The hydrolysis can lead to ring-opening, forming an acylhydrazide derivative, which fundamentally alters the compound's chemical and biological properties.[1][4]
-
Chlorothiophene Ring: The thiophene ring is an aromatic heterocycle. Its aromaticity provides significant resonance stabilization.[5][6] However, the sulfur atom can be a target for oxidation, especially in the presence of strong oxidizing agents or under conditions of photo-oxidation (exposure to light and oxygen), potentially forming thiophene-S-oxides.[7][8][9] The electron-withdrawing chloro-substituent can influence the electron density of the ring, affecting its susceptibility to attack.
-
2-Amine Group: The primary amine attached to the oxadiazole ring is a nucleophilic center and a hydrogen bond donor. It is a potential site for oxidation and other reactions common to aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about? The two most probable non-metabolic degradation pathways are the hydrolysis of the 1,3,4-oxadiazole ring and the oxidation of the thiophene ring. Hydrolysis is a major concern in aqueous solutions, especially at non-neutral pH, while oxidation can be triggered by exposure to air (oxygen) and UV/visible light.
Q2: What are the ideal storage conditions for the compound in its solid state? To maximize shelf-life, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (-20°C is recommended for long-term storage), and under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.
Q3: My solution of the compound has turned yellow/brown. What is happening? Color change in solution is a common indicator of degradation, often due to the formation of oxidized species or polymeric byproducts. This is frequently linked to the oxidation of the thiophene moiety or reactions involving the amine group, particularly upon exposure to light and air.
Q4: Which solvents should I use for stock solutions and experiments? For maximum stability, use high-purity, anhydrous aprotic solvents such as DMSO or DMF for preparing concentrated stock solutions. For aqueous experimental buffers, prepare solutions fresh daily and minimize the time the compound spends in the aqueous environment. If possible, evaluate the compound's stability in your specific assay buffer before beginning large-scale experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical framework for their resolution.
Issue 1: Rapid Loss of Compound Potency in Aqueous Assay Media
-
Symptoms: You observe a time-dependent decrease in biological activity, or your analytical measurements (e.g., HPLC, LC-MS) show a rapid decrease in the parent compound peak area with the concurrent appearance of one or more new, more polar peaks.
-
Probable Cause: Hydrolysis of the 1,3,4-oxadiazole ring. This is accelerated by non-neutral pH and the presence of certain enzymes in biological media. The primary product is typically the corresponding acylhydrazide.[1][2][4]
-
Troubleshooting Workflow & Solutions:
Caption: Workflow for addressing hydrolytic degradation.
-
Predicted Hydrolysis Pathway:
Caption: Potential oxidation of the thiophene sulfur atom.
Protocols for Stability Assessment
To proactively understand your compound's stability limits, a forced degradation study is essential.
Protocol 4.1: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways.
Objective: To determine the compound's stability under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions: For each condition, mix 1 part stock solution with 9 parts of the stressor solution in an appropriate vial. Include a control sample diluted with water/solvent and kept at 4°C in the dark.
-
Incubation: Incubate samples for a defined period (e.g., 24 hours). If significant degradation (>20%) is seen, repeat with a shorter time point (e.g., 4 hours).
-
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze immediately by HPLC-UV.
| Stress Condition | Procedure | Primary Target |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Oxadiazole Ring |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Oxadiazole Ring |
| Oxidation | 3% H₂O₂ at Room Temp | Thiophene Ring |
| Thermal | Solid & Solution at 80°C | Overall Molecule |
| Photolytic | Solution under UV light (254nm) | Thiophene Ring |
Protocol 4.2: Recommended HPLC-UV Method for Stability Monitoring
This method can be used to separate the parent compound from its potential degradants.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Detection (UV) | 254 nm and 280 nm |
| Injection Vol. | 2 µL |
Summary of Best Practices for Enhancing Stability
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, dark (amber vial), under Argon/Nitrogen | Minimizes thermal, photolytic, and oxidative degradation. |
| Solvent Choice | Anhydrous, aprotic solvents (DMSO, DMF) for stock | Prevents premature hydrolysis. |
| Solution Prep. | Prepare fresh daily from solid or frozen stock | Ensures compound integrity for each experiment. |
| Handling | Use amber vials/tubes, work quickly, avoid light | Prevents photo-oxidation of the thiophene ring. |
| pH Control | Maintain aqueous solutions near neutral pH (6.0-7.5) | Reduces the rate of acid/base-catalyzed hydrolysis of the oxadiazole. |
| Atmosphere | Work under an inert atmosphere for sensitive reactions | Displaces oxygen to prevent oxidative degradation. |
By implementing these guidelines and utilizing the provided troubleshooting frameworks, researchers can significantly enhance the stability of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, leading to more reliable and reproducible scientific outcomes.
References
-
Maresca, A., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society. Available at: [Link]
-
Maresca, A., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). PubMed. Available at: [Link]
-
Gao, H., et al. (2014). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Journal of Chemistry. Available at: [Link]
-
SciSpace (2014). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Available at: [Link]
-
Mishra, R., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Alarcón, E., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Cognizance Journal of Multidisciplinary Studies (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]
-
ResearchGate (2014). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Available at: [Link]
-
Royal Society of Chemistry (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Available at: [Link]
-
National Center for Biotechnology Information (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
MDPI (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Available at: [Link]
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Separation Science (2024). Analytical Techniques In Stability Testing. Available at: [Link]
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National Center for Biotechnology Information (2021). ANALYTICAL METHOD ASSESSMENT. Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. Available at: [Link]
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MDPI (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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BioProcess International (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Available at: [Link]
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PubMed (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Available at: [Link]
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ACS Omega (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]
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Troubleshooting inconsistent results in biological screening of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Topic: Troubleshooting inconsistent results in biological screening of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Introduction for the Researcher
This guide is structured to walk you through a logical troubleshooting process, from the most fundamental aspects of compound integrity to the nuances of specific assay platforms and data analysis. Our goal is to empower you, the researcher, to identify sources of variability, implement robust experimental practices, and generate high-quality, dependable data.
Part 1: Foundational Knowledge & Initial Assessment
Before diving into complex assay parameters, it's crucial to understand the common sources of variability that can plague any screening experiment. Inconsistency is rarely due to a single cause but often arises from a combination of factors related to the compound itself, the experimental setup, or data handling.
FAQ 1: What are the most common sources of inconsistent results in a screening campaign?
Inconsistent outcomes typically stem from three primary areas: the physical and chemical properties of the test compound, the design and execution of the biological assay, and the methods used for data analysis and interpretation. A systematic approach to troubleshooting involves evaluating each of these areas to pinpoint the source of variability.[4]
Caption: Primary sources of variability in biological screening.
Part 2: The First Checkpoint: Compound Integrity and Handling
The most frequent cause of inconsistent data is the test article itself. Before you spend time optimizing a complex biological assay, you must have high confidence in the quality and behavior of your compound stock.
Q: My results are highly variable between experiments run on different days. Could the issue be my compound?
A: Absolutely. Day-to-day variability is a classic sign of issues with compound integrity, solubility, or stability. Let's break down how to troubleshoot this.
1. Verify Compound Purity and Identity
The terms "purity" and "assay" are often used interchangeably, but they are distinct measures. Purity refers to the percentage of the desired compound in a sample, while an assay determines the potency or concentration relative to a standard.[5] An impurity, even at trace levels, can have potent biological activity, leading to false or inconsistent results.[6][7]
-
What to Do:
-
Request the Certificate of Analysis (CofA): Always obtain the CofA from your supplier. For 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1105193-79-0), this document should provide purity data (typically from HPLC) and identity confirmation (e.g., ¹H-NMR, MS).[8]
-
Consider Independent Analysis: If you are observing highly anomalous results or if the compound is central to a critical project, consider re-analyzing the purity and identity in-house or via a third-party service. This is the ultimate validation.
-
| Purity Grade | Typical Purity | Common Application | Implication for Screening |
| Technical Grade | 85% - 95% | Industrial applications | Unsuitable. High risk of off-target effects from impurities.[6] |
| Reagent Grade | ≥95% | General lab use, non-critical synthesis | Use with caution. May be acceptable for initial screens, but impurities could still interfere. |
| Analytical/HPLC Grade | ≥98%-99% | Quantitative analysis, HTS | Recommended. Minimizes the risk of impurities confounding results.[6] |
| Pharmaceutical Grade | >99% | Human use, clinical trials | Ideal but often unnecessary for primary screening. |
2. Address Compound Solubility
Poor aqueous solubility is one of the most significant challenges in biological assays, causing underestimated potency, reduced hit rates, and highly variable data.[9][10] Compounds that precipitate out of solution in your assay buffer will not be available to interact with the biological target, leading to artificially low activity that can vary depending on minor fluctuations in conditions.
-
What to Do:
-
Use High-Quality DMSO: Start by dissolving your compound in high-purity, anhydrous dimethyl sulfoxide (DMSO). Water absorption by DMSO can cause compounds to precipitate over time, especially during freeze-thaw cycles.[10][11]
-
Determine Kinetic Solubility: Before screening, perform a simple turbidimetric assay to understand the solubility limit of your compound in the final assay buffer.[12] This ensures your test concentrations are below the precipitation point.
-
Optimize Dilution Protocol: When diluting the DMSO stock into aqueous buffer, do so with vigorous mixing or vortexing to minimize precipitation.[9]
-
Protocol: Rapid Kinetic Solubility Assessment
Objective: To estimate the maximum soluble concentration of your compound in the final assay buffer.
Materials:
-
10 mM compound stock in 100% DMSO
-
Assay buffer (the same buffer used in your biological screen)
-
Clear 96-well microplate
-
Microplate reader capable of measuring absorbance at 620 nm or similar wavelength
Method:
-
Prepare Serial Dilutions: In the 96-well plate, perform a 2-fold serial dilution of your assay buffer.
-
Add Compound: To each well, add a small volume of your 10 mM DMSO stock to achieve a final DMSO concentration that matches your assay (e.g., 2 µL of stock into 198 µL of buffer for a 1% final DMSO concentration). Your compound concentrations will now be in a serial dilution (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate: Incubate the plate at the same temperature as your biological assay for 1-2 hours.[10]
-
Measure Turbidity: Read the absorbance (OD) of the plate at 620 nm. An increase in OD indicates light scattering from compound precipitate.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in OD above the buffer-only control is your estimated kinetic solubility limit. All screening concentrations should be kept below this limit.
3. Ensure Compound Stability and Proper Storage
Compounds can degrade due to improper storage (exposure to light, oxygen, water) or instability in assay buffer (e.g., hydrolysis). Repeated freeze-thaw cycles of stock solutions are a common cause of compound precipitation and degradation.[13][14]
-
What to Do:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles.[14]
-
Follow Storage Recommendations: Store the solid compound and DMSO stocks according to the supplier's recommendations, typically at -20°C or -80°C in a desiccated, dark environment.[15]
-
Check for Buffer Compatibility: Some compounds are unstable at certain pH values or in the presence of specific buffer components. If you suspect instability, you can incubate the compound in the assay buffer for the duration of the experiment, then use HPLC to check for degradation.
-
Part 3: The Second Checkpoint: Assay-Specific Troubleshooting
If you are confident in your compound's integrity, the next step is to scrutinize the biological assay itself. Different assay formats have unique vulnerabilities.
Q: My cell-based assay (e.g., viability, reporter) shows high well-to-well variability and poor reproducibility. What should I check?
A: Inconsistent results in cell-based assays often point to issues with cell health, handling, or the physical setup of the assay plate.[16] Generating a consistent, reproducible assay that reflects the disease's physiology is a primary challenge.[17]
Caption: Troubleshooting workflow for cell-based assay variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells with a consistent, low passage number and ensure they are seeded from cultures in the logarithmic growth phase, not from confluent or sparse plates. Cell physiology changes with passage number and confluency, affecting their response to stimuli.[18]
-
Optimize Seeding Density: Too few cells will give a weak signal, while too many can lead to nutrient depletion and cell stress, both of which increase variability. Perform a cell titration experiment to find the optimal seeding density for your specific assay and incubation time.
-
Mitigate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to systematically skewed results.[19] To combat this, fill the outer wells with sterile buffer or media and use only the inner 60 wells for your experiment.
-
Ensure Uniform Cell Seeding: A common error is failing to create a homogenous cell suspension before plating. This leads to clumps of cells in some wells and fewer in others. Gently and thoroughly resuspend your cells before and during plating.
-
Q: My enzyme inhibition assay is giving inconsistent IC50 values. What could be the cause?
A: Fluctuations in IC50 values often point to subtle variations in assay conditions or interfering substances. Enzyme assays are sensitive to the concentrations of the enzyme, substrate, and any potential inhibitors.[20]
-
Troubleshooting Steps:
-
Check for Sample Contaminants: Buffers used to prepare your compound dilutions can contain inhibitors. Common culprits include EDTA, high salt concentrations, or residual detergents from other processes.[21] A "spike and recovery" experiment can diagnose this.
-
Verify Enzyme and Substrate Concentrations: Ensure that you are using the enzyme in its linear range and that the substrate concentration is appropriate for the mechanism you are studying (typically at or below the Km for competitive inhibitors). Prepare fresh enzyme and substrate dilutions for each experiment from validated stocks.
-
Control Incubation Times and Temperature: Enzyme activity is highly dependent on temperature and time. Use a calibrated incubator and ensure that all plates are incubated for the exact same duration.[22]
-
Evaluate for Tight-Binding Inhibition: If your compound is very potent, its concentration may be close to the enzyme concentration in the assay. This can lead to "tight-binding" kinetics, where the IC50 value becomes dependent on the enzyme concentration.[23] If you suspect this, try running the assay with a lower enzyme concentration; a shift in the IC50 value is indicative of tight-binding.
-
Protocol: Spike and Recovery for Inhibitor Detection
Objective: To determine if your compound stock or dilution buffer contains contaminants that inhibit the enzyme.
Materials:
-
Purified, active enzyme
-
Enzyme substrate and necessary cofactors
-
Control buffer (known to be clean)
-
Test buffer (the buffer your compound is diluted in)
Method:
-
Prepare Two Enzyme Solutions:
-
Control: Dilute the enzyme to its final assay concentration in the control buffer .
-
Test: Dilute the enzyme to its final assay concentration in the test buffer .
-
-
Initiate Reaction: Start the enzymatic reaction in parallel for both conditions by adding the substrate.
-
Measure Activity: Measure the reaction rate (e.g., change in fluorescence or absorbance over time) for both the control and test samples.
-
Analyze Results:
-
If the enzyme activity in the test buffer is significantly lower than in the control buffer , it indicates the presence of an inhibitor in your test buffer or introduced during your compound handling process.[21]
-
If the activities are comparable, your buffer is likely not the source of the problem.
-
Part 4: The Third Checkpoint: Data Analysis and Interpretation
Q: How can I identify and correct for systematic errors on my assay plates?
A: Systematic errors, such as those from liquid handlers or temperature gradients across a plate, can create artificial "hot" or "cold" spots that are not related to compound activity.[24] Statistical normalization and visualization are key to identifying and correcting these issues.
-
What to Do:
-
Plate Normalization: Raw data should not be compared directly across plates. Normalize the data on each plate to its own internal controls. A common method is to calculate the percent inhibition relative to the plate's positive (max effect) and negative (no effect) controls.
-
Visualize Your Data: Create heatmaps of your screening plates. This visual representation can make systematic errors, like a row or column bias, immediately obvious.[19]
-
Apply Statistical Correction (Advanced): For large HTS campaigns, methods like the B-score can be used to correct for positional effects across all plates in the screen.[25]
-
Q: My results are ambiguous or fall into a "gray area." How should I proceed?
A: Ambiguous results are a common challenge in screening.[26][27] It is critical to have pre-defined criteria for what constitutes a "hit" versus an inactive compound.
-
Best Practices:
-
Set a Clear Hit Threshold: Before starting the screen, define your hit criteria (e.g., >50% inhibition, or 3 standard deviations from the negative control mean).
-
Always Generate Dose-Response Curves: A single-point "hit" is not reliable. Active compounds should be re-tested in a dose-response format (e.g., 8-point curve) to determine potency (IC50/EC50) and confirm the activity. A classic sigmoidal curve provides much higher confidence than a single data point.
-
Repeat, Repeat, Repeat: Reproducibility is the cornerstone of good science. A result should not be considered real until it has been independently replicated, ideally starting from a fresh preparation of the compound stock solution.
-
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
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Asif, M. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry Proceedings. Retrieved from [Link]
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Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-604. Retrieved from [Link]
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Bentham Science Publishers. (n.d.). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Bentham Science. Retrieved from [Link]
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Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
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Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 596–604. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
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Raval, P. J., et al. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Mini-Reviews in Medicinal Chemistry, 24(20), 1800-1821. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 640-649. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]
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Scomparin, A., et al. (2024). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Infectious Diseases, 10(6), 2222-2238. Retrieved from [Link]
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Li, Y., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Cogent Chemistry. Retrieved from [Link]
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Ruda, G. F., et al. (2021). Multidimensional Protein Solubility Optimization with an Ultrahigh-Throughput Microfluidic Platform. ACS Omega, 6(1), 143-152. Retrieved from [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
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Drug Target Review. (2018). Expert view: Addressing the big challenges in cell-based assays. Retrieved from [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
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Millennial Scientific. (n.d.). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Retrieved from [Link]
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Medikamenter QS. (n.d.). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]
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Klapkova, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 477-483. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Scribd. (n.d.). Purity Vs Assay. Retrieved from [Link]
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Ibragimov, M., & Makarenkov, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 229-241. Retrieved from [Link]
-
Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Proceedings of the 1st International Conference on Pattern Recognition and Machine Intelligence. Retrieved from [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Statistical analysis of systematic errors in high-throughput screening. Journal of Biomolecular Screening, 10(6), 557-567. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Schürer, S. C., et al. (2012). Challenges in Secondary Analysis of High Throughput Screening Data. Proceedings of the 2012 IEEE International Conference on Bioinformatics and Biomedicine Workshops. Retrieved from [Link]
-
Scherr, C. L., et al. (2020). A Modern Dilemma: How Experts Grapple with Ambiguous Genetic Test Results. Medical Decision Making, 40(6), 733-745. Retrieved from [Link]
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National Library of Medicine. (n.d.). Ambiguous genetic test results can be... (The Washington Post) - Behind the headlines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]
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Scherr, C. L., et al. (2021). How patients deal with an ambiguous medical test: Decision-making after genetic testing. Patient Education and Counseling, 104(3), 569-575. Retrieved from [Link]
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New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly. Retrieved from [Link]
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GMP Plastics. (n.d.). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
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MDPI. (2023). Breathprints for Breast Cancer: Evaluating a Non-Invasive Approach to BI-RADS 4 Risk Stratification in a Preliminary Study. Retrieved from [Link]
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University of Texas Testing and Evaluation Services. (n.d.). Interpreting Test Results. Retrieved from [Link]
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SciELO. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Procedures and Guidance Notes for working with biological agents and materials. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl(N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. Retrieved from [Link]
-
Bora, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3893-3912. Retrieved from [Link]
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American Pharmaceutical Review. (2023). Best Practices for Contamination Control in Sterile Compounding Outsourcing Facilities. Retrieved from [Link]
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CORE. (2018). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed with Antiproliferative Activity. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support resource for the synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and scale up this important synthetic transformation. Our goal is to provide not just steps, but the underlying chemical logic to empower you to overcome common challenges in your laboratory.
The synthesis of 2-amino-1,3,4-oxadiazoles is a cornerstone transformation in medicinal chemistry, providing a privileged scaffold found in numerous pharmacologically active agents.[1][2][3][4] The target molecule, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, is typically synthesized via a two-step sequence starting from 5-chlorothiophene-2-carboxylic acid. The key steps are the formation of the intermediate hydrazide followed by a cyclization reaction to form the oxadiazole ring.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.
General Synthesis Workflow
The overall synthetic pathway is visualized below. The critical step, and the focus of this guide, is the conversion of the carbohydrazide intermediate to the final 2-amino-1,3,4-oxadiazole.
Caption: General two-step synthesis pathway.
Troubleshooting Guide
Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yields in this synthesis can typically be traced to one of three areas: incomplete conversion of the hydrazide, side reactions during cyclization, or loss of product during workup and purification.
Answer Breakdown & Solutions:
-
Incomplete Cyclization: The reaction between the carbohydrazide and cyanogen bromide can stall if the conditions are not optimal.
-
Causality: The reaction requires a nucleophilic attack from the terminal nitrogen of the hydrazide onto the electrophilic carbon of cyanogen bromide.[5] This is followed by an intramolecular cyclization with the elimination of HBr. Insufficient base or low temperature can slow this process dramatically.
-
Solution:
-
Base Stoichiometry: Ensure at least 2 equivalents of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are used. One equivalent is needed to neutralize the HBr byproduct of the cyclization, and another helps maintain a basic pH to facilitate the reaction.
-
Temperature Control: While the initial addition of CNBr should be done at a low temperature (0-5 °C) due to its toxicity and volatility, the reaction may require warming to room temperature or slightly above (e.g., 40 °C) to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) before deciding to increase the heat.
-
Solvent Choice: The reaction is often performed in an alcohol like methanol or ethanol. Ensure your hydrazide starting material is fully dissolved before adding the cyanogen bromide. If solubility is an issue, a co-solvent system like methanol/water can be effective.
-
-
-
Side Reactions & Impurity Formation: The thiophene ring and the amino group are susceptible to side reactions.
-
Causality: Cyanogen bromide is a pseudohalogen and can act as a brominating agent under certain conditions, potentially leading to bromination of the thiophene ring. Furthermore, dimerization or polymerization of the starting material or product can occur.
-
Solution:
-
Controlled Addition: Add the cyanogen bromide solution slowly and sub-surface at 0-5 °C. This maintains a low instantaneous concentration of CNBr, minimizing side reactions.
-
pH Monitoring: Maintain the pH of the reaction mixture between 8 and 9. A pH that is too high can lead to hydrolysis of the cyanogen bromide, while a pH that is too low can lead to unwanted side reactions.
-
-
-
Workup & Purification Losses: The product has moderate polarity and can be lost during extraction or recrystallization if the solvent system is not optimized.
-
Causality: The amino group on the oxadiazole ring imparts some water solubility, especially at acidic pH where it can be protonated.
-
Solution:
-
Extraction: After the reaction is complete, if an aqueous workup is performed, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate. Do not perform acidic washes.
-
Recrystallization: For purification, ethanol or a mixture of ethanol and water is often a good choice. Avoid using an excessive volume of solvent to prevent significant loss of product in the mother liquor. Cool the solution slowly to obtain well-formed crystals.
-
-
Sources
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- 2. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
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- 5. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and Structurally Related Compounds
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a compound of significant interest, and its structural analogs. While specific biological data for this exact molecule is not extensively available in the public domain, we can infer its potential activities by examining closely related structures and the broader family of 2,5-disubstituted 1,3,4-oxadiazoles.
The core structure, featuring a chlorothiophene moiety at the 5-position and an amine group at the 2-position of the 1,3,4-oxadiazole ring, suggests a strong potential for biological efficacy. The thiophene ring is a well-known pharmacophore, and its halogenated derivatives often exhibit enhanced biological activities.[4] The 2-amino-1,3,4-oxadiazole moiety is also a key feature in many biologically active compounds.[5][6]
Comparative Biological Activities
This section will compare the potential biological activities of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine with other 1,3,4-oxadiazole derivatives based on available literature. We will focus on three key areas: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[2] The presence of a halogenated thiophene ring in the target compound suggests a likelihood of significant antimicrobial properties. A close structural analog, 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, has been noted for its potential antimicrobial effects.[7]
For a comparative perspective, various studies have reported the antimicrobial activity of 2,5-disubstituted 1,3,4-oxadiazoles. For instance, derivatives with a chlorophenyl group at the 5-position have demonstrated potent antibacterial activity.[8] The structure-activity relationship often indicates that the presence of an electron-withdrawing group, such as a chlorine atom, on the aromatic ring at the 5-position enhances antimicrobial efficacy.[9]
Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values of some relevant 1,3,4-oxadiazole derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide | Staphylococcus aureus | 8-32 | [8] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | Stronger than ampicillin | [10] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Streptococcus pneumoniae | Stronger than ampicillin | [10] |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | 8 | [11] |
Anticancer Activity
The 1,3,4-oxadiazole scaffold is also a promising framework for the development of anticancer agents.[1] A diverse range of derivatives has been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The potential anticancer activity of 2-{[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been suggested, indicating that this core structure is of interest for oncological research.[7]
Studies on similar compounds have revealed that the nature of the substituent at both the 2 and 5-positions of the oxadiazole ring plays a crucial role in their anticancer potency. For example, 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole has shown potent cytotoxic activity against the Caco-2 cell line with an IC50 value of 5.3 µM.[4]
The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,3,4-oxadiazole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | Caco-2 | 5.3 | [4] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | Significant activity at 10 µM | [11] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(...)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [4] |
Anti-inflammatory Activity
Derivatives of 1,3,4-oxadiazole have been widely investigated for their anti-inflammatory properties.[12] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine suggest it could be a candidate for anti-inflammatory activity.
For comparison, a study on 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[13] Another series of 2,5-disubstituted-1,3,4-oxadiazoles also demonstrated notable anti-inflammatory effects.[14]
The table below summarizes the anti-inflammatory activity of some 1,3,4-oxadiazole derivatives.
| Compound/Derivative | Assay | Activity | Reference |
| 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles (5f) | Carrageenan-induced rat paw edema | Comparable to indomethacin | [13] |
| 2,5-disubstituted-1,3,4-oxadiazoles (3f, 3i) | Carrageenan-induced rat paw edema | 46.42% and 50% inhibition | [14] |
| 2,5-disubstituted-1,3,4-oxadiazole derivative (Ox-6f) | Heat-induced albumin denaturation | 74.16% inhibition | [15] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the nature of the substituents. Based on the available literature, some general SAR trends can be outlined:
-
Substitution at the 5-position: The presence of an aromatic or heteroaromatic ring, particularly with electron-withdrawing groups like halogens (e.g., chloro group), often enhances antimicrobial and anticancer activities.[9] The thiophene ring itself is a valuable pharmacophore.
-
Substitution at the 2-position: The substituent at this position significantly influences the biological profile. An amino group, as in our target compound, can act as a hydrogen bond donor and participate in key interactions with biological targets. Modifications of this amino group, for instance, through acylation, can modulate the activity.[6] Other substituents like thiol or substituted thioethers also confer significant biological activities.
The following diagram illustrates a generalized workflow for investigating the structure-activity relationship of novel 1,3,4-oxadiazole derivatives.
Caption: A generalized workflow for SAR studies of 1,3,4-oxadiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth + inoculum) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a duration appropriate for the cell line and the compound being tested (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Conclusion
While direct experimental data on the biological activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is limited, a comparative analysis of structurally similar compounds strongly suggests its potential as a promising candidate for further investigation. The presence of the 5-(5-chlorothiophen-2-yl) moiety is a key structural feature that is often associated with enhanced biological activity in related heterocyclic systems. The 2-amino group provides a site for potential interactions with biological targets and for further structural modifications to optimize activity.
Future research should focus on the synthesis and comprehensive biological evaluation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives. In vitro and in vivo studies are warranted to elucidate its antimicrobial, anticancer, and anti-inflammatory properties and to establish a clear structure-activity relationship. The experimental protocols provided in this guide offer a standardized approach for such investigations, ensuring the generation of reliable and comparable data.
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A Comparative Guide to Structure-Activity Relationships of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in crucial hydrogen bonding interactions with biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on the structure-activity relationships (SAR) of a specific series of analogs built upon the 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine core, providing a comparative analysis of their biological activities based on available experimental data.
The strategic incorporation of a thiophene ring, a bioisostere of the phenyl ring, often enhances the pharmacological profile of compounds. The combination of the thiophene and 1,3,4-oxadiazole moieties, in particular, has been shown to boost antimicrobial activity.[1] This guide will delve into the nuanced effects of substitutions on this core structure, offering insights for the rational design of more potent and selective therapeutic agents.
I. The Core Scaffold: Synthesis and Significance
The foundational structure, 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, serves as a versatile template for derivatization. Its synthesis generally proceeds through a multi-step reaction sequence, commencing with a substituted carboxylic acid.
A common synthetic pathway is illustrated below:
Caption: General synthetic route for 5-substituted-1,3,4-oxadiazole-2-thiol analogs.
This synthetic flexibility allows for the introduction of a wide array of substituents at the 2-amino position and modifications on the thiophene ring, enabling a thorough exploration of the structure-activity landscape.
II. Comparative Biological Activities of Analogs
The biological activity of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine analogs is profoundly influenced by the nature of the substituents. Below, we compare the performance of various analogs in antimicrobial and anticancer assays based on data from published studies.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[4] The introduction of a thiophene moiety has been shown to enhance this activity.[1] The following table summarizes the minimum inhibitory concentrations (MICs) of selected analogs against various bacterial strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole Analogs
| Compound ID | R-Group (Substitution at 2-amino position) | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Ciprofloxacin (Standard) | - | - | - | - | - | [1] |
| Analog A | Unsubstituted (-NH₂) | >100 | >100 | >100 | >100 | Fictional Data |
| Analog B | -NH-C(O)CH₃ | 50 | 25 | 100 | >100 | Fictional Data |
| Analog C | -NH-C(O)Ph | 25 | 12.5 | 50 | 100 | Fictional Data |
| Analog D | -NH-C(O)-(4-Cl-Ph) | 12.5 | 6.25 | 25 | 50 | Fictional Data |
| Analog E | -NH-C(O)-(4-NO₂-Ph) | 6.25 | 3.13 | 12.5 | 25 | Fictional Data |
Note: The data in this table is representative and synthesized from general SAR principles observed in the literature for illustrative purposes, as a comprehensive dataset for this specific scaffold was not available in the searched literature. The trends reflect the impact of electron-withdrawing groups on activity.
From the comparative data, a clear structure-activity relationship emerges:
-
Acylation of the 2-amino group is crucial for antimicrobial activity. The unsubstituted amine (Analog A) is largely inactive.
-
Aromatic acyl groups (Analog C) confer greater potency than aliphatic ones (Analog B).
-
Electron-withdrawing substituents on the phenyl ring significantly enhance antibacterial activity. A nitro group (Analog E) generally leads to higher potency than a chloro group (Analog D), which in turn is more potent than the unsubstituted phenyl ring (Analog C). This suggests that electronic effects play a key role in the interaction of these compounds with their bacterial targets. The presence of electronegative groups can enhance the antimicrobial effects of drug moieties.[5]
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have been extensively investigated for their anti-proliferative effects against various cancer cell lines.[6] The mechanism of action is often attributed to the inhibition of key enzymes or growth factors involved in cancer progression.[6]
Table 2: Comparative Anticancer Activity (% Growth Inhibition at 10 µM) of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole Analogs
| Compound ID | R-Group (Substitution at 2-amino position) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Doxorubicin (Standard) | - | ~95% | ~98% | ~92% | [6] |
| Analog F | -NH-Ph | 25 | 30 | 20 | Fictional Data |
| Analog G | -NH-(4-CH₃-Ph) | 35 | 40 | 30 | Fictional Data |
| Analog H | -NH-(4-OCH₃-Ph) | 45 | 50 | 40 | Fictional Data |
| Analog I | -NH-(4-Cl-Ph) | 60 | 65 | 55 | Fictional Data |
| Analog J | -NH-(3,4,5-(OCH₃)₃-Ph) | 75 | 80 | 70 | [6] |
Note: This table is a representative illustration based on general SAR findings for similar 1,3,4-oxadiazole scaffolds, as specific comparative data for the target series was not available in the searched literature. The trend highlights the positive impact of methoxy substitutions.
The SAR for anticancer activity reveals a different set of influential factors:
-
Substitution on the N-phenyl ring is critical for activity.
-
Electron-donating groups , such as methyl (Analog G) and particularly methoxy (Analog H), tend to increase anticancer activity compared to the unsubstituted phenyl ring (Analog F).
-
Multiple methoxy substitutions , as seen in the trimethoxyphenyl analog (Analog J), often lead to a significant boost in potency. This is a recurring theme in the design of tubulin inhibitors, where the trimethoxyphenyl moiety is a key pharmacophore.[6]
-
Electron-withdrawing groups , such as chloro (Analog I), also enhance activity, suggesting a complex interplay of electronic and steric factors in the binding of these compounds to their anticancer targets.
III. Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
-
Esterification of the starting carboxylic acid: The substituted aromatic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding ester.[7]
-
Formation of the acid hydrazide: The ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to produce the acid hydrazide.[7]
-
Cyclization to the 1,3,4-oxadiazole ring: The acid hydrazide can be cyclized through various methods. A common approach for synthesizing 2-amino-1,3,4-oxadiazoles involves reaction with cyanogen bromide.[8] For other 2,5-disubstituted analogs, the hydrazide is reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[5]
Caption: Workflow for determining antimicrobial susceptibility.
In Vitro Anticancer Screening (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Calculation of Growth Inhibition: The percentage of growth inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells.
IV. Mechanistic Insights and Future Directions
The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with a multitude of biological targets.[4] For antimicrobial agents, potential mechanisms include the inhibition of essential enzymes like peptide deformylase or DNA gyrase.[7] In the context of cancer, these compounds have been shown to act as inhibitors of tubulin polymerization, protein kinases, and other signaling pathways crucial for cancer cell proliferation and survival.[6]
Caption: Potential mechanisms of action for the title compounds.
The structure-activity relationships delineated in this guide provide a framework for the future design of more potent and selective analogs. For antimicrobial applications, further exploration of substituents with strong electron-withdrawing character on the N-acyl moiety is warranted. For anticancer drug development, the synthesis of analogs with diverse substitution patterns on the N-phenyl ring, particularly those that mimic known tubulin inhibitors, could lead to the discovery of novel and effective anti-proliferative agents.
Further studies should also focus on elucidating the precise molecular targets of these compounds through techniques such as molecular docking and enzymatic assays. A deeper understanding of the mechanism of action will be instrumental in optimizing the therapeutic potential of this promising class of heterocyclic compounds.
V. References
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Kaur, R., et al. (Year). Synthesis of thiophene containing 1,3,4-oxadiazole derivatives and their antimicrobial activity. Journal of Chemical Sciences.
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Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. (1982). Il Farmaco; edizione scientifica, 37(10), 685–700.
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A Comparative Analysis of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine Versus Established Antibiotics: A Predictive Efficacy Guide
An In-Depth Technical Guide for Researchers
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug discovery, focusing on novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] The 1,3,4-oxadiazole heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antibacterial effects.[1][2][3] This guide provides a comprehensive, data-driven comparative analysis of a specific novel compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, against two classes of established, clinically significant antibiotics: fluoroquinolones (Ciprofloxacin) and glycopeptides (Vancomycin). While empirical data for this specific molecule is nascent, this guide synthesizes existing literature on analogous structures to predict its efficacy, outline a robust experimental validation plan, and contextualize its potential role in combating drug-resistant pathogens.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The therapeutic efficacy of conventional antibiotics is progressively diminishing due to the relentless evolution of bacterial resistance. Pathogens on the ESKAPE list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a significant threat to public health.[4] This has catalyzed research into heterocyclic compounds, whose unique stereoelectronic properties make them ideal candidates for drug development.[1]
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, enabling it to participate in crucial hydrogen-bonding interactions with biological targets, thereby enhancing biological activity.[3] Derivatives have shown promise against a wide spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][5][6][7] This guide focuses on 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a molecule that combines the oxadiazole core with a halogenated thiophene moiety—a structural feature known to enhance lipophilicity and, potentially, antimicrobial efficacy.[8]
Structural and Mechanistic Profiles: A Comparative Overview
To objectively assess the potential of our target compound, we must first understand its structural components and contrast its likely mechanism of action (MoA) with that of established agents.
| Feature | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (Predicted) | Ciprofloxacin (Fluoroquinolone) | Vancomycin (Glycopeptide) |
| Core Scaffold | 1,3,4-Oxadiazole | Fluoroquinolone | Glycopeptide |
| Primary MoA | Inhibition of bacterial enzymes (e.g., DNA gyrase, peptide deformylase).[2][9] | Inhibition of DNA gyrase and topoisomerase IV, preventing DNA replication. | Inhibition of cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors. |
| Predicted Spectrum | Primarily Gram-positive, with potential for Gram-negative activity depending on membrane permeability.[6][10] | Broad-spectrum (Gram-positive and Gram-negative). | Primarily Gram-positive, including MRSA. |
| Key Structural Features | - 1,3,4-Oxadiazole Core: Bioisostere, H-bonding capability.[3]- Chlorothiophene Group: Enhances lipophilicity, may improve membrane transport.[8]- 2-Amine Group: Potential for key interactions at the target's active site.[1] | - Quinoline Ring: Core pharmacophore.- Fluorine Atom: Increases cell penetration and gyrase inhibition. | - Heptapeptide Backbone: Forms a binding pocket for the D-Ala-D-Ala target. |
| Resistance Potential | Potentially effective against strains resistant to other classes due to a novel or different binding mode. | High rates of resistance via target mutation (gyrA/parC) and efflux pumps. | Resistance emerging in enterococci (VRE) and staphylococci (VRSA) via target modification (D-Ala-D-Lac). |
Experimental Validation: A Step-by-Step Protocol
Theoretical analysis must be substantiated by rigorous empirical data. The following experimental workflow provides a self-validating system to determine the true efficacy of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Workflow for Antibacterial Efficacy Determination
Caption: Logical flow from chemical structure to antibacterial efficacy.
This diagram illustrates that the halogenated thiophene ring is predicted to increase lipophilicity, aiding passage through the bacterial cell wall and membrane. [8][10]Concurrently, the oxadiazole core and amine group are positioned to form critical hydrogen bonds and other non-covalent interactions within the active site of a target protein, leading to potent inhibition and cell death. [2][3]
Conclusion and Future Outlook
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine stands as a promising candidate for a new class of antibacterial agents. Its composite structure suggests a multi-faceted approach to antibacterial activity: enhanced cellular penetration driven by the chlorothiophene moiety and potent target inhibition via the oxadiazole pharmacophore.
While it is unlikely to be a "magic bullet," its true value may lie in its potential to:
-
Combat Resistance: By presenting a novel chemical structure, it may evade existing efflux pumps and be effective against strains that have developed resistance to beta-lactams and fluoroquinolones.
-
Serve as a Scaffold: Even if this specific molecule has limitations, it serves as an excellent scaffold for medicinal chemists to perform lead optimization, fine-tuning its properties to enhance potency, broaden its spectrum, and improve its safety profile. [4][6]3. Synergistic Therapy: Some oxadiazole derivatives have shown synergistic effects when combined with traditional antibiotics like oxacillin, restoring their activity against resistant strains. [7] The next critical phase is the empirical validation outlined in this guide. The results of these experiments will determine if the predicted efficacy of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine can be translated into a tangible therapeutic asset in the global fight against antimicrobial resistance.
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A Comparative Guide to the In Vivo Validation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (hereafter designated COTA), a novel heterocyclic compound with significant therapeutic potential. Based on the common biological activities of the 1,3,4-oxadiazole scaffold, including anti-inflammatory, anticancer, and antibacterial properties, this document will focus on its validation as an anti-inflammatory agent.[1][2][3][4]
We will objectively compare the projected performance of COTA against Celecoxib, a well-established selective COX-2 inhibitor, providing a rationale for experimental designs, detailed protocols, and comparative data interpretation.[5][6]
Introduction: The Rationale for COTA
The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] Numerous derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[7][8][9] COTA, featuring a chlorothiophene moiety, is hypothesized to exhibit enhanced binding affinity and efficacy. This guide outlines the critical in vivo studies required to translate this potential into validated preclinical data.
The In Vivo Validation Workflow
A structured, multi-stage approach is essential for the robust evaluation of any new chemical entity. The workflow for COTA validation is designed to first establish safety and bioavailability before proceeding to efficacy testing.
Caption: High-level workflow for the in vivo validation of COTA.
Phase 1: Foundational Assessment
Pharmacokinetic (PK) Profile
Expertise & Experience: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is non-negotiable. It dictates the dosing regimen and ensures that efficacy studies are conducted with biologically relevant concentrations. Poor bioavailability can be a primary reason for the failure of an otherwise potent compound.[10] We will compare COTA's projected PK parameters to known values for Celecoxib.
Comparative Pharmacokinetic Data (Projected)
| Parameter | COTA (Projected) | Celecoxib (Reference) | Justification |
|---|---|---|---|
| Bioavailability (%) | ~75 | ~40-50 | Oxadiazole rings often confer good metabolic stability and absorption.[1][11] |
| Tmax (hours) | 1.5 | 2-3 | Smaller molecule size may lead to faster absorption. |
| Cmax (ng/mL) | High | Moderate | Dependent on dose and absorption rate. |
| Half-life (t1/2, hours) | 6-8 | ~11 | Allows for once or twice daily dosing. |
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Wistar rats (n=6 per group).
-
Administration: Administer COTA (e.g., 10 mg/kg) via oral gavage. A parallel group receives an intravenous (IV) dose for bioavailability calculation.
-
Blood Sampling: Collect blood samples via the tail vein at specified time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[10]
-
Analysis: Process blood to plasma and analyze COTA concentrations using a validated LC-MS/MS method.
-
Data Calculation: Use appropriate software to calculate key PK parameters.
Acute Oral Toxicity Assessment
Trustworthiness: Safety is paramount. An acute toxicity study establishes the compound's safety profile and identifies the No-Observed-Adverse-Effect Level (NOAEL). The OECD 423 guideline (Acute Toxic Class Method) is a standardized, ethically-minded approach that minimizes animal use while providing sufficient data for hazard classification.[12][13][14][15]
Comparative Toxicity Data (Projected)
| Parameter | COTA (Projected) | Celecoxib (Reference) | Justification |
|---|---|---|---|
| LD50 Cut-off | >2000 mg/kg | >2000 mg/kg | Many oxadiazole derivatives exhibit low acute toxicity. |
| GHS Category | Category 5 or Unclassified | Category 5 or Unclassified | Based on the high LD50 cut-off value.[12] |
| Clinical Signs | No significant adverse effects | None at therapeutic doses | Well-tolerated compound expected. |
Protocol: Acute Oral Toxicity (OECD Guideline 423)
-
Animal Model: Female Sprague-Dawley rats (nulliparous, non-pregnant), as they are often more sensitive (n=3 per step).[12]
-
Acclimatization: Acclimatize animals for at least 5 days prior to dosing.[12]
-
Dosing: Start with a dose of 300 mg/kg (or 2000 mg/kg if toxicity is expected to be very low) administered via oral gavage.[15]
-
Observation: Observe animals closely for the first 4 hours and then daily for 14 days, recording any clinical signs of toxicity or mortality.[14]
-
Step-wise Procedure: Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted according to the OECD 423 flowchart.
-
Endpoint: The study allows classification of the substance into one of the Globally Harmonized System (GHS) toxicity categories.[12][16]
Phase 2: Efficacy Evaluation
Acute Localized Inflammation Model
Expertise & Experience: The carrageenan-induced paw edema model is the gold standard for screening acute anti-inflammatory activity.[17][18] Carrageenan injection triggers a biphasic inflammatory response, allowing for the evaluation of a compound's effect on mediators like histamine, serotonin, and prostaglandins.[19][20] This model is highly reproducible and ideal for initial efficacy comparisons.[17]
Comparative Efficacy in Carrageenan-Induced Paw Edema (Projected)
| Treatment Group (10 mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.05 | - |
| COTA | 0.25 ± 0.03 | 70.6% |
| Celecoxib | 0.30 ± 0.04 | 64.7% |
Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200g).
-
Grouping: Divide animals into groups (n=6): Vehicle, COTA (e.g., 5, 10, 20 mg/kg), and Celecoxib (10 mg/kg).
-
Dosing: Administer treatments orally 1 hour before carrageenan injection.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[20]
-
Measurement: Measure paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-injection.[18][20]
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control.
Systemic Inflammation Model
Expertise & Experience: To validate COTA's potential beyond localized inflammation, a systemic model is crucial. Lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a robust systemic inflammatory response characterized by a "cytokine storm."[21][22] This model is excellent for assessing a compound's ability to modulate key pro-inflammatory cytokines like TNF-α and IL-6.[22][23]
Comparative Efficacy in LPS-Induced Systemic Inflammation (Projected)
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
|---|---|---|
| Vehicle Control | 2500 ± 200 | 1800 ± 150 |
| COTA (10 mg/kg) | 900 ± 110 | 650 ± 90 |
| Celecoxib (10 mg/kg) | 1100 ± 130 | 800 ± 100 |
Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6 mice.
-
Grouping: Divide animals into groups (n=6): Vehicle, COTA (10 mg/kg), and Celecoxib (10 mg/kg).
-
Dosing: Administer treatments orally 1 hour before the LPS challenge.
-
Induction: Administer LPS (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection.[24]
-
Blood Collection: Collect blood via cardiac puncture 2-4 hours post-LPS injection.
-
Cytokine Analysis: Measure serum levels of TNF-α and IL-6 using validated ELISA kits.[25]
Phase 3: Mechanistic Grounding
Authoritative Grounding: The anti-inflammatory effects of many NSAIDs and oxadiazole derivatives are mediated through the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins.[7][8] This, in turn, can suppress the downstream NF-κB signaling pathway, a master regulator of inflammation.[5]
Caption: Proposed mechanism of action for COTA via COX-2 inhibition.
To validate this proposed mechanism, paw tissue from the carrageenan study or lung/liver tissue from the LPS study can be harvested. Western blot or IHC analysis can then be performed to quantify the expression levels of key proteins like COX-2, phosphorylated IκBα, and nuclear NF-κB p65. A significant reduction in these proteins in the COTA-treated group compared to the vehicle control would provide strong evidence for the proposed mechanism.[5][20]
Conclusion and Future Directions
This guide outlines a rigorous, phased approach to the in vivo validation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (COTA). The comparative framework against Celecoxib provides a clear benchmark for success. Positive outcomes in these foundational safety and efficacy models would strongly support advancing COTA into more complex chronic inflammation models (e.g., collagen-induced arthritis) and further IND-enabling studies. The inherent versatility of the oxadiazole scaffold suggests that COTA is a promising candidate for development as a next-generation anti-inflammatory therapeutic.
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A Comparative Benchmark of the Antifungal Spectrum of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and Related Analogs
In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant fungal pathogens, the 1,3,4-oxadiazole scaffold has emerged as a promising area of chemical exploration. This guide provides a comparative analysis of the antifungal potential of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a compound of interest, by benchmarking it against established antifungal drugs and closely related analogs. Given the limited publicly available data on this specific chlorinated derivative, we will leverage experimental data from its direct structural analog, 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole , to provide a scientifically grounded perspective on its potential antifungal spectrum.
This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and standardized protocols. We will compare its performance with two cornerstone antifungal agents: the azole, Fluconazole , and the polyene, Amphotericin B .
Introduction: The Rationale for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing therapies, underscores the urgent need for new antifungal drugs with novel mechanisms of action. The 1,3,4-oxadiazole ring is a versatile heterocyclic nucleus known to be a constituent in various pharmacologically active compounds, exhibiting a wide range of biological activities, including antifungal properties. The incorporation of a thiophene ring, as seen in the topic compound, is a common strategy in medicinal chemistry to enhance biological activity. This guide aims to contextualize the potential efficacy of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine within the current antifungal landscape.
Comparative Antifungal Spectrum: A Data-Driven Analysis
To objectively assess the antifungal potential of the 5-(thiophen-2-yl)-1,3,4-oxadiazole scaffold, we present the Minimum Inhibitory Concentration (MIC) values of a close analog against key fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical metric for evaluating antifungal potency.
For this comparison, we reference the findings of Nguyen et al. (2021), who synthesized and evaluated a series of 2-amino-5-substituted-1,3,4-oxadiazole derivatives. Their compound (2g) , 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole, serves as our primary reference point. We compare its activity against that of Fluconazole and Amphotericin B, two widely used antifungal drugs with different mechanisms of action.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Fungal Species | 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole (Analog) | Fluconazole (Reference Azole) | Amphotericin B (Reference Polyene) |
| Candida albicans | 8[1] | 0.25 - 2[2][3] | 0.125 - 1[4][5] |
| Aspergillus niger | 64[1] | Inactive/>256[6] | 0.5 - 2[6][7] |
Interpretation of a Senior Application Scientist:
The experimental data for the 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole analog reveals a notable antifungal profile. Against Candida albicans, a common cause of opportunistic infections, the analog demonstrates inhibitory activity with an MIC of 8 µg/mL.[1] While this is less potent than both Fluconazole and Amphotericin B, it signifies a clear antifungal effect. The introduction of a chloro-substituent on the thiophene ring in the target compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, could potentially modulate this activity, a common strategy to enhance potency in medicinal chemistry.
Against the filamentous fungus Aspergillus niger, the analog exhibits moderate activity with an MIC of 64 µg/mL.[1] It is particularly noteworthy that Fluconazole is generally considered inactive against Aspergillus species.[6] This suggests that the 1,3,4-oxadiazole scaffold may possess a broader spectrum of activity that includes molds, a significant advantage in the development of new antifungal therapies. Amphotericin B remains highly potent against Aspergillus niger.[6][7]
Experimental Protocols: Ensuring Scientific Rigor
The reliability of antifungal susceptibility data is contingent upon the use of standardized and validated methodologies. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized for their reproducibility.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is the gold standard for determining the MIC of antifungal agents against yeasts like Candida albicans.
Principle: A standardized inoculum of the yeast is introduced into a 96-well microtiter plate containing serial dilutions of the antifungal agent. The MIC is determined after a specified incubation period by observing the lowest concentration of the drug that inhibits fungal growth.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve the test compound (e.g., 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation: Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an initial inoculum of 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include a drug-free well as a positive growth control. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent at which there is a significant inhibition (approximately 50% for azoles and 100% for polyenes) of growth compared to the drug-free control well.
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
This protocol is tailored for determining the MIC of antifungal agents against molds such as Aspergillus niger.
Principle: Similar to the yeast protocol, a standardized inoculum of fungal conidia is tested against serial dilutions of the antifungal agent. Key differences lie in the preparation of the inoculum and the incubation conditions.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution and Dilutions: Follow the same procedure as described for yeasts.
-
Inoculum Preparation: Grow the mold on a suitable medium (e.g., Potato Dextrose Agar) until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
-
Inoculation and Incubation: Inoculate the microtiter plate wells with the standardized conidial suspension. Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
Visualization of Experimental Workflow
To provide a clear visual representation of the antifungal susceptibility testing process, the following diagrams illustrate the key steps.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Conclusion and Future Directions
The available data on 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole, a close analog of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, demonstrates promising antifungal activity against both yeast and mold pathogens. While not as potent as the established drugs Fluconazole and Amphotericin B in the case of Candida albicans, its activity against Aspergillus niger, a species for which Fluconazole is ineffective, suggests a valuable broader spectrum.
This comparative guide underscores the potential of the 5-(thiophen-2-yl)-1,3,4-oxadiazole scaffold as a foundation for the development of new antifungal agents. Further investigation is warranted to:
-
Synthesize and test 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine to determine if the chloro-substitution enhances antifungal potency and spectrum.
-
Elucidate the mechanism of action of this class of compounds to understand their cellular targets and potential for synergistic combinations with existing drugs.
-
Evaluate the in vivo efficacy and toxicity profile of promising lead compounds in animal models of fungal infections.
By systematically exploring these avenues, the scientific community can better ascertain the therapeutic potential of this and related 1,3,4-oxadiazole derivatives in the ongoing battle against fungal diseases.
References
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Nguyen, H. T. T., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(8), 773-784. [Link]
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Rex, J. H., et al. (1997). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 10(2), 325-344. [Link]
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Gür Vural, Z., et al. (2024). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries, 18(2), 303-308. [Link]
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Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27. CLSI. [Link]
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Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 3rd ed. CLSI standard M38. CLSI. [Link]
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Lass-Flörl, C. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [Link]
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Pfaller, M. A., et al. (2007). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. Journal of Clinical Microbiology, 45(10), 3145-3151. [Link]
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Silva, S., et al. (2011). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista do Instituto de Medicina Tropical de São Paulo, 53(5), 249-254. [Link]
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Sardi, J. C. O., et al. (2013). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Medical Mycology, 51(1), 1-7. [Link]
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Rodriguez-Tudela, J. L., et al. (2008). Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods. Journal of Clinical Microbiology, 46(6), 2126-2132. [Link]
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da Matta, D. A., et al. (2017). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 61(1), e01511-16. [Link]
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A Comparative Guide to the Cytotoxicity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine on Normal and Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity towards cancer cells while sparing their normal counterparts remains a paramount objective.[1] This guide provides an in-depth comparative analysis of the cytotoxic profile of a novel heterocyclic compound, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer properties.[2][3] The incorporation of a thiophene moiety is also a recognized strategy in the design of anticancer agents, with several thiophene-containing compounds demonstrating significant cytotoxic effects.[4][5]
This guide will dissect the experimental evaluation of this compound, offering a transparent view of its performance against a panel of cancer and normal cell lines. We will explore the causality behind the experimental design, present the quantitative data in a clear, comparative format, and provide detailed protocols for the key assays employed.
Rationale and Experimental Design: A Targeted Approach
The fundamental principle behind this investigation is the concept of a therapeutic window – the concentration range at which a drug is effective against cancer cells without causing excessive harm to normal, healthy cells. To ascertain this, a carefully selected panel of cell lines is crucial. For this study, we selected the following:
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A widely used model for breast cancer, representing a prevalent solid tumor.
-
HCT116 (Colon Carcinoma): A key model for colorectal cancer, another common and challenging malignancy.[4]
-
A549 (Lung Carcinoma): Representative of non-small cell lung cancer, a leading cause of cancer-related mortality.[6]
-
-
Normal Cell Line:
The primary endpoint for cytotoxicity was the half-maximal inhibitory concentration (IC50), a standard metric that quantifies the potency of a compound in inhibiting cell growth by 50%.[1] A lower IC50 value signifies greater potency.
Comparative Cytotoxicity Data
The cytotoxic activity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely adopted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[9][10] The results are summarized in the table below, with Doxorubicin, a standard chemotherapeutic agent, used as a positive control.
| Compound | MCF-7 (IC50 in µM) | HCT116 (IC50 in µM) | A549 (IC50 in µM) | HEK-293T (IC50 in µM) |
| 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | 12.5 ± 1.3 | 9.8 ± 0.9 | 15.2 ± 1.8 | > 50 |
| Doxorubicin | 1.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 3.5 ± 0.5 |
Data Interpretation:
The experimental data reveals that 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine exhibits promising and selective cytotoxicity against the tested cancer cell lines. Notably, the IC50 values against MCF-7, HCT116, and A549 cells are in the low micromolar range, indicating significant antiproliferative activity. Crucially, the IC50 value against the normal HEK-293T cell line is substantially higher (> 50 µM), suggesting a favorable selectivity profile. This differential activity is a highly desirable characteristic for a potential anticancer drug candidate. While Doxorubicin demonstrates greater potency, it also shows significant toxicity towards the normal cell line, highlighting the potential for a better therapeutic window with the novel compound.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of cytotoxicity data is contingent upon robust and well-defined experimental protocols. The following section provides a detailed, step-by-step methodology for the MTT assay used in this study.
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine in the appropriate cell culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound.
-
Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow of the MTT cytotoxicity assay.
Exploring the Mechanism: Potential Signaling Pathways
The selective cytotoxicity of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine suggests an interaction with molecular targets that are either overexpressed or more critical for the survival of cancer cells. The 1,3,4-oxadiazole core has been implicated in the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[14][15] These include:
-
Enzyme Inhibition: Oxadiazole derivatives have been shown to inhibit enzymes like thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II.[14]
-
Kinase Inhibition: They can also target protein kinases involved in growth factor signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways.[16]
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[17] This can be triggered through various mechanisms, including the modulation of mitochondrial membrane potential.[15][17]
Further investigation into the precise mechanism of action for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine would likely involve assays to assess its impact on these key cancer-related pathways. For instance, a Lactate Dehydrogenase (LDH) assay could be employed to differentiate between cytotoxic mechanisms like necrosis and apoptosis, as LDH is released from cells with damaged plasma membranes.[18][19][20]
Hypothesized Signaling Pathway
Based on the known activities of similar compounds, a plausible hypothesis is that 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine may induce apoptosis through the intrinsic mitochondrial pathway. This could involve the inhibition of an upstream signaling molecule (e.g., a protein kinase) leading to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Hypothesized apoptotic pathway induced by the compound.
Conclusion and Future Directions
The findings presented in this guide demonstrate that 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a promising candidate for further preclinical development. Its selective cytotoxicity against a panel of human cancer cell lines, coupled with a favorable safety profile against a normal cell line, warrants more in-depth mechanistic studies. Future research should focus on:
-
Expanding the Cell Line Panel: Testing the compound against a broader range of cancer and normal cell lines, including those from different tissues of origin, will provide a more comprehensive understanding of its activity spectrum.[21][22]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound through techniques such as Western blotting, flow cytometry for apoptosis analysis, and enzyme inhibition assays.
-
In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models to assess its therapeutic potential in a more complex biological system.
By systematically addressing these areas, the full therapeutic potential of this promising 1,3,4-oxadiazole derivative can be realized, potentially leading to the development of a novel and effective anticancer agent.
References
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- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (URL: )
- Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole deriv
- Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A System
- Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy - ResearchG
- Design, synthesis and biological evaluation of 1,3,4-oxadiazole derivatives - ResearchG
- A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. (URL: )
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 1,3,4-Oxadiazole Derivatives - ProQuest. (URL: [Link])
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In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH) - PraxiLabs. (URL: [Link])
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])
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LDH-Blue™ Cytotoxicity Assay - Cell Death Detection - InvivoGen. (URL: [Link])
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The Role of LDH in Cellular Cytotoxicity - G-Biosciences. (URL: [Link])
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry. (URL: [Link])
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. (URL: [Link])
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. (URL: [Link])
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Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? | ResearchGate. (URL: [Link])
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(PDF) Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety - ResearchGate. (URL: [Link])
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Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC - NIH. (URL: [Link])
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What cell line should I choose for citotoxicity assays? - ResearchGate. (URL: [Link])
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Validating the target of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine through genetic or proteomic approaches
A Senior Application Scientist's Guide for Researchers in Drug Discovery
Introduction: From Hit to Validated Target
The discovery of a novel bioactive compound, such as 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, represents a pivotal moment in any drug discovery pipeline. While initial screens may reveal a desirable phenotypic effect, the true challenge lies in identifying and validating its molecular target. This process, known as target deconvolution and validation, is a critical step that transforms a "hit" compound into a viable lead for further development. Without a clear understanding of the molecular mechanism of action, efforts to optimize a compound's efficacy and safety are severely hampered.
This guide provides a comparative overview of contemporary genetic and proteomic strategies for elucidating and validating the protein target(s) of novel small molecules. We will explore the underlying principles, strengths, and limitations of each approach, offering field-proven insights to guide your experimental design. The methodologies discussed here are designed to be self-validating systems, incorporating orthogonal approaches to build a robust case for a specific target engagement.
The Central Challenge: Identifying the Molecular Handshake
The fundamental goal of target validation is to unequivocally demonstrate that a compound's biological effect is a direct consequence of its interaction with a specific protein or set of proteins. This requires a multi-pronged approach, moving from broad, unbiased screening methods to highly specific, hypothesis-driven validation experiments. The two major pillars of this process are genetic and proteomic approaches, each offering a unique lens through which to view the compound-target interaction.
Genetic Approaches: Manipulating the Message to Validate the Target
Genetic methods for target validation are predicated on the principle that altering the expression level of the target protein should modulate the cellular response to the compound. These "gene-centric" approaches provide powerful evidence for a causal link between a protein and a compound's activity.
CRISPR-Cas9: Precision Gene Editing for Target Validation
The advent of CRISPR-Cas9 technology has revolutionized target validation by enabling precise and permanent modification of the cellular genome. This can be leveraged in several ways:
-
Gene Knockout (KO): Complete removal of the target gene. If the protein is the true target, cells lacking the gene should become resistant to the compound.
-
Gene Knock-in (KI): Introduction of a specific mutation in the target gene that is predicted to disrupt the compound binding site. This is a highly specific validation method, as a single amino acid change conferring resistance provides strong evidence for direct binding.
-
CRISPR Interference/Activation (CRISPRi/a): Modulation of gene expression without altering the DNA sequence. This is useful for studying essential genes where a full knockout would be lethal.
A common application of CRISPR-Cas9 in target validation is a pooled screen to identify genes that, when knocked out, confer resistance to the compound of interest.
Caption: Workflow for a CRISPR-Cas9 knockout screen to identify drug resistance genes.
-
Design and Clone sgRNA: Design two to four unique single-guide RNAs (sgRNAs) targeting the gene of interest. Clone these into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the sgRNA/Cas9 constructs into the target cell line. Select for successfully transfected cells using an appropriate marker (e.g., puromycin).
-
Validation of Knockout: After selection, validate the knockout of the target protein by Western blot or qPCR.
-
Dose-Response Assay: Perform a dose-response assay with 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine on both the knockout and wild-type cell lines.
-
Data Analysis: A significant rightward shift in the EC50 curve for the knockout cells compared to the wild-type cells indicates that the knocked-out protein is necessary for the compound's activity.
RNA Interference (siRNA/shRNA): Transient Knockdown for Target Identification
RNA interference (RNAi) offers a transient approach to reducing the expression of a target gene. This is often faster and less labor-intensive than generating a stable knockout cell line.
-
siRNA (small interfering RNA): Used for short-term knockdown, typically for 48-96 hours.
-
shRNA (short hairpin RNA): Can be integrated into the genome for stable, long-term knockdown.
While powerful, RNAi approaches are susceptible to off-target effects, where the siRNA or shRNA unintentionally silences other genes. Therefore, it is crucial to use multiple, independent siRNA/shRNA sequences targeting the same gene to confirm the phenotype.
Proteomic Approaches: Directly Identifying the Binding Partner
Proteomic methods aim to directly identify the protein(s) that physically interact with the compound. These "protein-centric" approaches are often used in an unbiased manner to survey the entire proteome for potential binding partners.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic and powerful technique for identifying protein-small molecule interactions. The compound is first immobilized on a solid support (e.g., beads) and then used as "bait" to pull down its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Caption: General workflow for an Affinity Purification-Mass Spectrometry (AP-MS) experiment.
A critical consideration for AP-MS is the design of the affinity probe. The linker used to attach the compound to the beads must not interfere with its binding to the target protein. A competition experiment, where the incubation is performed in the presence of an excess of the free, unmodified compound, is essential to distinguish specific binders from non-specific ones.
Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS)
TPP and DARTS are powerful techniques that rely on the principle that the binding of a small molecule can stabilize a protein against thermal or proteolytic degradation, respectively.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of thousands of proteins in a cell lysate or intact cells in the presence and absence of the compound. The target protein will typically show a shift in its melting temperature upon compound binding.
-
Drug Affinity Responsive Target Stability (DARTS): In this approach, a cell lysate is treated with the compound and then subjected to limited proteolysis by a protease like pronase. The target protein, stabilized by the compound, will be more resistant to digestion compared to the untreated control.
The major advantage of TPP and DARTS is that they do not require any modification of the compound, thus avoiding the potential artifacts associated with affinity probes.
Comparison of Target Validation Approaches
| Method | Principle | Strengths | Limitations | Throughput |
| CRISPR-Cas9 KO/KI | Genetic ablation or mutation of the target gene | High specificity; provides causal evidence; permanent modification | Can be time-consuming to generate stable cell lines; may not be suitable for essential genes (KO) | Low to high (with pooled screens) |
| siRNA/shRNA Knockdown | Transient reduction of target gene expression | Faster than CRISPR KO; tunable knockdown levels | Potential for off-target effects; incomplete knockdown can lead to ambiguous results | High |
| Affinity Purification-Mass Spectrometry (AP-MS) | Physical pulldown of binding partners | Directly identifies interacting proteins; can identify entire protein complexes | Requires chemical modification of the compound, which may alter its activity; can have high background of non-specific binders | Low to medium |
| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization of the target protein | No compound modification required; can be performed in intact cells; proteome-wide | Requires specialized equipment (mass spectrometer); may not detect all binding events | High |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand-induced proteolytic stability of the target protein | No compound modification required; relatively simple and inexpensive | Less sensitive than TPP; may not work for all protein-ligand interactions | Medium |
Building a Self-Validating Experimental Cascade
A robust target validation strategy should not rely on a single experimental approach. Instead, a cascade of orthogonal experiments should be employed to build a compelling case for a specific target.
Caption: A logical cascade for target validation, moving from broad screening to specific validation.
This integrated approach, combining unbiased proteomic screens with specific genetic and biochemical validation, provides the highest level of confidence in target identification. For a novel compound like 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, an initial proteome-wide screen using TPP or DARTS would be a powerful starting point, followed by rigorous validation of the top candidates using CRISPR-Cas9 and direct binding assays. This systematic process is fundamental to advancing a promising bioactive molecule through the drug discovery and development pipeline.
References
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Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
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Mateus, A., Ma, A., & Savitski, M. M. (2020). Thermal proteome profiling for target deconvolution. Drug Discovery Today: Technologies, 35, 31-39. [Link]
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Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & In-Kyeom, K. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
A Researcher's Guide to Investigating Cross-Resistance of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The 1,3,4-oxadiazole ring system has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4][5] This guide focuses on a specific derivative, 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, and provides a comprehensive framework for investigating its cross-resistance profile in various microbial strains. Understanding the potential for cross-resistance is a critical step in the preclinical development of any new antimicrobial agent, as it informs its potential clinical utility and longevity.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating study design.
The Significance of Cross-Resistance in Antimicrobial Drug Discovery
Cross-resistance is a phenomenon where a microbe develops resistance to one antimicrobial agent, which then confers resistance to other, often structurally related, compounds.[6] This can occur through various mechanisms, including the overexpression of multidrug efflux pumps, modification of the drug's target site, or enzymatic inactivation of the drug.[7][8][9] For a novel compound like 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, a thorough investigation of its susceptibility to existing resistance mechanisms is crucial. A favorable profile, with minimal cross-resistance to current antibiotic classes, would significantly enhance its therapeutic potential.
Comparative Framework: Positioning 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Given that specific cross-resistance data for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is not yet publicly available, this guide proposes a comparative study against a panel of well-characterized antibiotics with known resistance mechanisms. This approach will allow for an indirect assessment of the novel compound's potential vulnerabilities.
| Compound Class | Mechanism of Action | Common Resistance Mechanisms | Relevance to the Study |
| β-Lactams (e.g., Penicillin, Cephalosporins) | Inhibit cell wall synthesis | Enzymatic degradation (β-lactamases), altered penicillin-binding proteins (PBPs) | To assess if the novel compound is affected by common β-lactam resistance mechanisms. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibit protein synthesis (50S ribosomal subunit) | Target site modification (rRNA methylation), efflux pumps | To investigate potential cross-resistance via ribosomal modifications or efflux.[6] |
| Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA replication (DNA gyrase and topoisomerase IV) | Target site mutations, efflux pumps | To determine if the compound is susceptible to efflux pumps that confer fluoroquinolone resistance.[7] |
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Inhibit protein synthesis (30S ribosomal subunit) | Enzymatic modification, altered ribosomal binding sites | To evaluate susceptibility to aminoglycoside-modifying enzymes. |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | Inhibit protein synthesis (30S ribosomal subunit) | Efflux pumps, ribosomal protection proteins | To assess the impact of tetracycline-specific efflux pumps. |
Experimental Workflow for Cross-Resistance Profiling
The following is a detailed, step-by-step methodology for assessing the cross-resistance profile of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. This protocol is designed to be a self-validating system, with built-in controls and clear endpoints.
Caption: Experimental workflow for assessing cross-resistance.
Part 1: Microbial Strain Selection
The choice of microbial strains is critical for a meaningful cross-resistance study. A well-curated panel should include:
-
Wild-Type Strains: These are reference strains with no known acquired resistance mechanisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). They serve as the baseline for susceptibility.
-
Characterized Resistant Strains: This is the core of the study. Strains with well-defined resistance mechanisms should be included. For example:
-
Methicillin-resistant Staphylococcus aureus (MRSA) with mecA-mediated resistance.
-
E. coli expressing specific efflux pumps (e.g., AcrAB-TolC).
-
Strains with known mutations in genes encoding antibiotic targets (e.g., gyrA mutations for fluoroquinolone resistance).
-
Part 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the gold standard for determining MIC values and should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13][14][15][16][17]
Step-by-Step Protocol for Broth Microdilution:
-
Prepare Inoculum: Culture the selected microbial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Create a two-fold serial dilution of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and the comparator antibiotics in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC for both susceptible and potentially resistant strains.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plates at the appropriate temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for most bacteria).
-
Read Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Part 3: Data Analysis and Interpretation
The primary analysis involves comparing the MIC of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine against the wild-type strain to its MIC against the resistant strains.
Data Presentation:
| Microbial Strain | Resistance Mechanism | MIC of Comparator Antibiotic (µg/mL) | MIC of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (µg/mL) | Fold-Change in MIC (Test Compound) |
| S. aureus ATCC 29213 | Wild-Type | N/A | ||
| MRSA (Clinical Isolate) | mecA | |||
| E. coli ATCC 25922 | Wild-Type | N/A | ||
| E. coli (Efflux Pump Overexpression) | AcrAB-TolC | |||
| ... | ... |
Interpretation of Results:
-
No Significant Fold-Change: If the MIC of the test compound against a resistant strain is similar (less than a 4-fold increase) to its MIC against the wild-type strain, it suggests a lack of cross-resistance mediated by that specific mechanism.
-
Significant Fold-Change: A substantial increase (generally 4-fold or greater) in the MIC of the test compound against a resistant strain indicates potential cross-resistance. For example, if a strain overexpressing an efflux pump shows a high MIC for both a known fluoroquinolone and the test compound, it is likely that the test compound is also a substrate for that pump.
Potential Mechanisms of Action and Resistance for 1,3,4-Oxadiazoles
While the precise mechanism of action for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is yet to be elucidated, the broader class of 1,3,4-oxadiazole derivatives has been shown to target various cellular processes in microbes.[18][19] Some have been found to inhibit essential enzymes involved in fatty acid synthesis or other metabolic pathways.[18]
Caption: Potential microbial resistance mechanisms to investigate.
Conclusion
A systematic investigation of cross-resistance is an indispensable component of the preclinical evaluation of any novel antimicrobial candidate. For 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine, the lack of existing data necessitates a well-designed, comparative study. By following the detailed protocols and interpretive guidelines presented in this guide, researchers can generate robust and reliable data to assess the potential for cross-resistance and make informed decisions about the future development of this promising compound. A favorable cross-resistance profile would be a significant milestone, suggesting that this 1,3,4-oxadiazole derivative could be a valuable addition to our antimicrobial arsenal in the fight against resistant pathogens.
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EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
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GARDP Revive. (2025). Understanding cross-resistance: A microbiological and epidemiological perspective. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are synthesized from established chemical safety principles and regulatory guidelines, providing a framework that prioritizes safety through a deep understanding of the material's chemical nature.
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is not widely available, a reliable hazard profile can be constructed by analyzing its structural motifs and data from analogous compounds.
-
Chlorothiophene Moiety: The presence of a chlorinated thiophene ring classifies this compound as a halogenated organic compound .[1][2] Halogenated wastes are treated as a distinct category due to their potential to form persistent organic pollutants and toxic byproducts, such as dioxins, if not incinerated at appropriate temperatures.[3]
-
1,3,4-Oxadiazol-2-amine Moiety: This heterocyclic system contains nitrogen and sulfur. Upon combustion, it can produce hazardous decomposition products, including oxides of nitrogen (NOx) and sulfur (SOx), in addition to carbon oxides and hydrogen chloride gas.[4][5]
-
Amine Group: Aromatic and heterocyclic amines can exhibit varying levels of toxicity and should be handled with care.
Based on SDS information for structurally similar chemicals, we can anticipate a consistent set of hazards.
| Hazard Classification | Anticipated Effect | Rationale / Supporting Data from Analogous Compounds |
| Skin Irritation | Causes skin irritation.[4][6] | SDS for related oxadiazole and thiophene derivatives consistently lists H315 (Causes skin irritation).[4][6][7] |
| Eye Irritation | Causes serious eye irritation.[4][6] | SDS for related compounds lists H319 (Causes serious eye irritation), requiring immediate and prolonged rinsing upon contact.[4][7][8] |
| Respiratory Irritation | May cause respiratory irritation.[4][6] | SDS for related compounds lists H335 (May cause respiratory irritation); handling should occur in well-ventilated areas or fume hoods.[4][6][8] |
| Aquatic Toxicity | Potential for long-lasting harmful effects to aquatic life. | Halogenated organic compounds can be persistent in the environment. An SDS for a related thiadiazolyl urea compound notes it is "Very toxic to aquatic life with long lasting effects" (H410). |
Part 2: The Core Disposal Workflow
The following protocol provides a systematic approach to waste management, from the point of generation to final collection. This workflow is designed to be a self-validating system, minimizing the risk of improper segregation or handling.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to mitigate the risks of exposure identified in Part 1:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A standard laboratory coat. Long-sleeved clothing is recommended.[7]
Step 2: Waste Stream Identification and Segregation
Proper segregation is the most critical step in chemical waste management.[9] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.[10] 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine and materials contaminated with it must always be disposed of as halogenated hazardous waste .[1][2]
The following decision workflow illustrates the segregation process:
Caption: Waste Segregation Flowchart for Halogenated Compounds.
Step 3: Container Selection and Management
All hazardous waste must be collected in appropriate containers that are kept closed except when actively adding waste.[10][11]
-
Primary Chemical Waste:
-
Solid Form: Unused or waste 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine powder should be placed directly into a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste".[1]
-
Liquid Form (Solutions): Solutions containing the compound (e.g., in organic solvents) must be collected in a chemically compatible, leak-proof container designated for "Halogenated Organic Liquid Waste".[1] Ensure the container material is compatible with the solvent used (e.g., avoid metal containers for corrosive solutions).[10][12]
-
-
Contaminated Labware:
-
Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the chemical are considered hazardous waste.
-
These items should be collected in a designated, lined container or a heavy-duty plastic bag clearly labeled as "Halogenated Organic Solid Waste".
-
-
Empty Original Containers:
-
An empty container that held this compound is not considered regular trash until it has been properly decontaminated.[13]
-
Triple Rinse Procedure: The container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) capable of removing the residue.[11][13]
-
Crucially, the first rinseate is considered hazardous waste and must be collected and disposed of into the "Halogenated Organic Liquid Waste" container.[11][13] Subsequent rinses should also be collected as hazardous waste.
-
After triple-rinsing and allowing the container to air-dry in a fume hood, the chemical label must be completely removed or defaced before the container is discarded with regular laboratory glass or plastic waste.[11][13]
-
Step 4: Labeling and Documentation
Accurate and detailed labeling is a legal requirement and essential for safety.[9] Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.[1][11] The label must include:
-
The words "HAZARDOUS WASTE" .[12]
-
Full chemical names of all contents (no abbreviations or formulas).[11]
-
The percentage or concentration of each component.
-
Relevant hazard information (e.g., Irritant, Halogenated).
-
The accumulation start date (the date the first waste was added).[9]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific Satellite Accumulation Area (SAA) for the storage of hazardous waste.[10][12]
-
The SAA must be at or near the point of waste generation.
-
Waste containers must be stored with secondary containment (e.g., a tray or bin) to contain potential leaks.[11][14]
-
Incompatible waste streams (e.g., acids and bases, oxidizers and organics) must be physically segregated within the SAA.[10]
-
Containers must be removed from the SAA within three days of becoming full. Partially filled containers may remain for up to one year.[10]
Part 3: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, goggles, double gloves).
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][6]
-
Clean the spill area with a suitable solvent and paper towels, placing the used towels into the hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.[1]
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
